Product packaging for Benzo[d]oxazole-4-carboxylic acid(Cat. No.:CAS No. 208772-23-0)

Benzo[d]oxazole-4-carboxylic acid

Cat. No.: B1287118
CAS No.: 208772-23-0
M. Wt: 163.13 g/mol
InChI Key: KRCCCWVXRVDONW-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B1287118 Benzo[d]oxazole-4-carboxylic acid CAS No. 208772-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCCCWVXRVDONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593046
Record name 1,3-Benzoxazole-4-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208772-23-0
Record name 1,3-Benzoxazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzoxazolecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzo[d]oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid group at position 4. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by its derivatives. This document provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound, intended to serve as a technical resource for researchers in drug discovery and chemical synthesis.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its basic identifiers and known physical characteristics. Further experimental determination of properties such as melting point, boiling point, and pKa is required for a complete profile.

PropertyValueSource
Molecular Formula C₈H₅NO₃[ChemicalBook]
Molecular Weight 163.13 g/mol [ChemicalBook]
CAS Number 208772-23-0[ChemicalBook]
Appearance Off-white to light brown solid[ChemicalBook]
Storage Conditions Sealed in dry, Room Temperature[ChemicalBook]

Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for a similar derivative and represents a viable method for the target compound.

Materials:

  • 2-amino-3-hydroxybenzoic acid

  • Triethyl orthoformate

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Anhydrous Toluene or Xylene

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Amidation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-hydroxybenzoic acid (1 equivalent) in anhydrous toluene.

  • Add triethyl orthoformate (1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the initial reaction is complete, cool the mixture to room temperature.

  • Carefully add polyphosphoric acid (PPA) to the reaction mixture.

  • Heat the mixture to 120-140 °C for 2-4 hours to facilitate the cyclodehydration.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

Specific experimental spectroscopic data for this compound is not widely reported. However, the expected spectral characteristics can be inferred from the known properties of the benzoxazole and carboxylic acid functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring of the benzoxazole core. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the fused ring system and a characteristic signal for the carboxylic acid carbonyl carbon (typically in the range of δ 165-185 ppm).

  • FTIR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The spectrum will also show characteristic C=N and C-O stretching vibrations from the oxazole ring, as well as aromatic C-H and C=C stretching bands.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (163.13 g/mol ).

Biological Activity and Signaling Pathways

The broader class of benzoxazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. However, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Further research is required to explore the potential therapeutic applications of this specific compound.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Start Start Materials: 2-amino-3-hydroxybenzoic acid Triethyl orthoformate Reaction1 Amidation in Toluene (Reflux) Start->Reaction1 Intermediate Formimidate Intermediate Reaction1->Intermediate Reaction2 Cyclodehydration (PPA, Heat) Intermediate->Reaction2 Product_Crude Crude Benzo[d]oxazole- 4-carboxylic acid Reaction2->Product_Crude Workup Aqueous Work-up (Neutralization, Extraction) Product_Crude->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product Pure Benzo[d]oxazole- 4-carboxylic acid Purification->Final_Product

Caption: A logical workflow diagram illustrating the key stages in the proposed synthesis of this compound.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery and materials science. This guide provides a summary of its known properties and a detailed, plausible protocol for its synthesis. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its potential applications. The methodologies and information presented herein are intended to serve as a foundational resource for scientists and researchers working with this and related heterocyclic systems.

In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]oxazole-4-carboxylic acid, a heterocyclic compound with the CAS number 208772-23-0, is a molecule of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and the biological significance of its derivatives. Particular attention is given to the potential of these compounds as anti-inflammatory, antifungal, and anticancer agents.

Chemical and Physical Properties

This compound is a solid, typically appearing as an off-white to light brown powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 208772-23-0[1]
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Appearance Off-white to light brown solid[1]
Storage Temperature Room Temperature, Sealed in dry conditions[1]

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of an ortho-substituted aminophenol with a carboxylic acid functionality. The primary precursor for this synthesis is 2-amino-3-hydroxybenzoic acid.[1] The general synthetic approach involves the condensation of the amino and hydroxyl groups of the precursor with a suitable cyclizing agent, such as triethyl orthoformate, to form the oxazole ring.[1]

Experimental Protocol: Synthesis from 2-amino-3-hydroxybenzoic acid

A generalized experimental workflow for the synthesis of this compound is proposed below:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-3-hydroxybenzoic acid 2-amino-3-hydroxybenzoic acid Reaction Vessel Reaction Vessel 2-amino-3-hydroxybenzoic acid->Reaction Vessel Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Reaction Vessel Heating/Reflux Heating/Reflux Reaction Vessel->Heating/Reflux Cooling Cooling Heating/Reflux->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization This compound This compound Recrystallization->this compound

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While specific spectra for this exact compound are not available in the provided search results, data for related benzoxazole and oxazole-carboxylic acid derivatives can provide an indication of the expected spectral features.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and the proton on the oxazole ring, as well as a characteristic signal for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbon atoms of the fused benzene and oxazole rings, and a downfield signal for the carboxylic acid carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=N and C-O-C bonds of the oxazole ring, the aromatic C-H and C=C bonds, and the O-H and C=O stretching of the carboxylic acid group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ).

Biological Activities and Drug Development Potential

The benzoxazole core is a key pharmacophore in a multitude of biologically active molecules.[3][4] Derivatives of benzoxazole have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity

Several studies have reported the synthesis and evaluation of benzoxazole derivatives as non-steroidal anti-inflammatory agents (NSAIDs).[5] Molecular modeling studies suggest that these compounds can interact with and inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[5]

Antifungal Activity

Benzo[d]oxazole-4,7-diones have been synthesized and shown to exhibit in vitro antifungal activity.[6][7] The structure-activity relationship of these compounds suggests that the benzoxazole-dione scaffold is a promising lead for the development of novel antifungal agents.[7] Furthermore, other benzoxazole and benzothiazole derivatives have shown significant antifungal effects against various phytopathogenic fungi.[8]

Other Biological Activities

Beyond anti-inflammatory and antifungal properties, the benzoxazole scaffold is associated with a diverse range of biological activities, including:

  • Anticancer[9]

  • Antitubercular[9]

  • Antidiabetic[9]

  • Antioxidant[6]

  • Antiviral[6]

  • Analgesic[10]

The wide array of biological activities associated with benzoxazole derivatives underscores their importance in medicinal chemistry.

Signaling Pathways and Mechanism of Action

While specific signaling pathways directly modulated by this compound have not been detailed in the available literature, the inhibitory action of its derivatives on enzymes like COX-2 provides insight into their mechanism of action in inflammation.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->COX-2

Caption: Inhibition of the COX-2 pathway by benzoxazole derivatives.

Conclusion

This compound is a valuable building block in the synthesis of pharmacologically active compounds. The benzoxazole scaffold is a versatile platform for the development of new therapeutics targeting a wide range of diseases. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential. The diverse biological activities reported for this class of compounds highlight their significance for researchers, scientists, and professionals in the field of drug development.

References

An In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1,3-Benzoxazole-4-carboxylic acid

Synonyms: Benzo[d]oxazole-4-carboxylic acid, 4-Carboxy-1,3-benzoxazole

CAS Number: 208772-23-0

Chemical and Physical Properties

This compound is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid group substituted at the 4-position. The benzoxazole scaffold is a significant "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.

PropertyValueReference
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Appearance Off-white to light brown solid
Storage Temperature Sealed in dry, Room Temperature

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of Benzoxazoles from 2-Aminophenol and Carboxylic Acids

This protocol describes a common one-pot synthesis method that can be adapted for the preparation of various benzoxazole derivatives.

Materials:

  • 2-Aminophenol derivative

  • Carboxylic acid

  • Methanesulfonic acid (as catalyst and solvent) or Polyphosphoric acid (PPA)

  • Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 2-aminophenol (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Add methanesulfonic acid or polyphosphoric acid to the mixture to act as both a catalyst and a solvent. The reaction mixture should be stirrable.

  • Heat the mixture with stirring. Reaction temperatures typically range from 80°C to 150°C, depending on the reactivity of the substrates.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. This will precipitate the crude product.

  • Filter the solid precipitate, wash it with water, and dry it under a vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzoxazole product.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Activity and Potential Therapeutic Applications

The benzoxazole nucleus is a cornerstone in the development of new therapeutic agents due to its broad spectrum of pharmacological activities. While extensive quantitative data for this compound itself is limited, the activities of its derivatives suggest several potential applications.

According to available data, 1,3-Benzoxazole-4-carboxylic acid is identified as a metabolite of benzoxazinone and has demonstrated antibiotic properties.[1] It is suggested to inhibit bacterial growth by binding to ribosomes and thereby inhibiting protein synthesis.[1] Additionally, the compound is reported to inhibit acetylcholinesterase (AChE).[1]

Quantitative Data for Related Benzoxazole Derivatives

To provide context for the potential bioactivity of the benzoxazole class, the following table summarizes quantitative data for various derivatives investigated for their anti-inflammatory and cholinesterase inhibition properties.

Disclaimer: The data below is for related but structurally distinct benzoxazole derivatives and is intended for illustrative purposes only. It does not represent the activity of this compound.

Compound ClassTargetIC₅₀ Value (µM)Reference
Benzoxazole-Oxadiazole AnaloguesAcetylcholinesterase (AChE)5.80 ± 2.18 to 40.80 ± 5.90[2]
Benzoxazole-Oxadiazole AnaloguesButyrylcholinesterase (BChE)7.20 ± 2.30 to 42.60 ± 6.10[2]
2-Aryl-6-carboxamide BenzoxazolesAcetylcholinesterase (AChE)Ki values: 0.052 to 0.240[3]
2-Aryl-6-carboxamide BenzoxazolesButyrylcholinesterase (BChE)Ki values: 0.077 to 0.323[3]
Methyl-2-amino benzoxazole carboxylate TosylateCyclooxygenase-2 (COX-2)11.5 (µg/ml)[4]
N¹-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazideCyclooxygenase-2 (COX-2)19.6 (µg/ml)[4]

Putative Signaling Pathways and Mechanisms of Action

Based on the reported activities for this compound and its chemical class, two primary signaling pathways are of significant interest: inhibition of acetylcholinesterase and inhibition of bacterial protein synthesis.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal. Inhibition of AChE leads to an increased concentration and prolonged availability of ACh, enhancing cholinergic neurotransmission. This mechanism is the basis for treatments of conditions like Alzheimer's disease and myasthenia gravis.[5]

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis AChR ACh Receptor ACh_free->AChR Binds Inhibitor Benzo[d]oxazole-4- carboxylic acid Inhibitor->AChE Inhibits Signal Signal Propagation AChR->Signal Activates

Caption: Putative mechanism of Acetylcholinesterase (AChE) inhibition.

Bacterial Ribosome Inhibition

The bacterial ribosome (70S) is a primary target for many antibiotics. It is responsible for translating messenger RNA (mRNA) into proteins, a process essential for bacterial survival. Small molecules can bind to specific sites on the ribosomal subunits (30S or 50S), interfering with key steps such as initiation, tRNA binding to the A-site, peptide bond formation at the Peptidyl Transferase Center (PTC), or translocation. This disruption halts protein synthesis, leading to a bacteriostatic or bactericidal effect.[6][7]

Ribosome_Inhibition cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site Exit_Tunnel Exit Tunnel P_site->Exit_Tunnel Peptide Bond Formation A_site A-site A_site->P_site Translocation Peptide Growing Polypeptide Exit_Tunnel->Peptide mRNA mRNA tRNA_in Aminoacyl-tRNA tRNA_in->A_site Binds Inhibitor Benzo[d]oxazole-4- carboxylic acid Inhibitor->P_site Prevents Formation Inhibitor->A_site Blocks Binding

Caption: Putative mechanism of bacterial protein synthesis inhibition.

References

An In-depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]oxazole-4-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of this scaffold, with a particular focus on its anticancer and antimicrobial applications. Detailed experimental protocols for the synthesis of the core structure and its key derivatives are presented, alongside tabulated quantitative data from various biological assays. Furthermore, this guide elucidates the potential mechanisms of action through detailed signaling pathway diagrams and experimental workflows, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction

The benzoxazole nucleus, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purine bases allows for interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities. This compound, as a specific isomer, offers a versatile handle for chemical modification, enabling the generation of diverse libraries of ester and amide derivatives with modulated physicochemical and biological properties. This guide will delve into the synthesis of this core and its derivatives, and explore their potential as therapeutic agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the core compound is provided in the table below.

PropertyValue
Chemical Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Appearance Off-white to light brown solid
CAS Number 208772-23-0
Storage Sealed in a dry environment at room temperature

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be approached through a multi-step process, beginning with the preparation of a key precursor, 3-amino-4-hydroxybenzoic acid.

Synthesis of 3-amino-4-hydroxybenzoic acid

The precursor, 3-amino-4-hydroxybenzoic acid, is typically synthesized via the reduction of 4-hydroxy-3-nitrobenzoic acid.

Experimental Protocol: Reduction of 4-hydroxy-3-nitrobenzoic acid

  • To a reaction vessel, add tin(II) chloride (1.09 mmol) and 12 N hydrochloric acid (1.5 mL) at 0 °C.

  • Slowly add 4-hydroxy-3-nitrobenzoic acid (0.55 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 1 hour.

  • After the reaction is complete, add water and adjust the pH to 1 with a 2 N sodium hydroxide solution.

  • Collect the precipitate by filtration and wash it with distilled water.

  • Concentrate the filtrate under vacuum.

  • Purify the residue using silica gel column chromatography with a mobile phase of dichloromethane and methanol (5:1, v/v) to yield 3-amino-4-hydroxybenzoic acid as a brown solid (98% yield).[1]

Alternatively, catalytic hydrogenation can be employed.

Experimental Protocol: Catalytic Hydrogenation

  • In a 5-liter, 3-necked, round-bottom flask, combine 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.

  • Heat the mixture to 95°C with vigorous stirring and pass hydrogen gas through the reaction mixture.

  • Upon completion, cool the reaction to room temperature under a nitrogen atmosphere and recover the catalyst by filtration.

  • Acidify the resulting solution with concentrated hydrochloric acid to a normality of 4 and cool to 0°C.

  • Isolate the resulting solid by filtration and dry under vacuum to afford crude 3-amino-4-hydroxybenzoic acid hydrochloride monohydrate.[2]

Synthesis of this compound

The formation of the benzoxazole ring is achieved through the cyclization of 3-amino-4-hydroxybenzoic acid, commonly with formic acid.

G Precursor 3-amino-4-hydroxybenzoic acid Core This compound Precursor->Core Cyclization Reagent Formic Acid Reagent->Core

Figure 1: Synthesis of the core compound.

Experimental Protocol: Cyclization to form this compound

  • Dissolve 3-amino-4-hydroxybenzoic acid in an excess of formic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Synthesis of this compound Derivatives

The carboxylic acid moiety at the 4-position serves as a convenient point for derivatization, primarily through esterification and amidation reactions.

Experimental Protocol: Fischer Esterification

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be further purified by column chromatography.

G Core This compound Amide Amide Derivative Core->Amide Amidation Amine Primary or Secondary Amine Amine->Amide Coupling Coupling Agents (e.g., EDCI, HOBt) Coupling->Amide

Figure 2: General amidation workflow.

Experimental Protocol: Amide Coupling

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an additive like hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Derivatives of the benzoxazole scaffold have demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of benzoxazole derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and NF-κB pathways.

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Amide derivative of 1,3,4-oxadiazole linked benzoxazole (12c)HT-29 (Colon)0.018[3]
Amide derivative of 1,3,4-oxadiazole linked benzoxazole (12g)HT-29 (Colon)0.093[3]
Benzoxazole clubbed 2-pyrrolidinone (19)SNB-75 (CNS)8.4 nM (MAGL inhibition)[4]
Benzoxazole clubbed 2-pyrrolidinone (20)SNB-75 (CNS)7.6 nM (MAGL inhibition)[4]
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15)Average of 60 cell lines5.37[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.[6]

  • Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound to the wells. Incubate for a further 24-72 hours.[6]

  • MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS. Dilute this stock in media to a working concentration of 0.5 mg/mL and add 100 µL to each well.[6]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan precipitate.[6]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their efficacy against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Azo clubbed benzothiazole analogueS. aureus312.5-1250[7]
Azo clubbed benzothiazole analogueE. coli312.5-1250[7]
Sulfonamide analogue of benzothiazole (66c)P. aeruginosa3.1-6.2[7]
Sulfonamide analogue of benzothiazole (66c)S. aureus3.1-6.2[7]
Sulfonamide analogue of benzothiazole (66c)E. coli3.1-6.2[7]
Schiff base containing benzothiazole (59b)K. pneumoniae0.4-0.8[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Subculture bacterial strains in cation-supplemented Mueller-Hinton broth and incubate at 35°C for 2-4 days to a turbidity of ≥0.5 McFarland standard.[8]

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Inoculate each well containing the diluted drug with the prepared bacterial suspension. Include a drug-free growth control and a sterile control for each plate.

  • Incubation: Incubate the microplates at 28°C or 35°C for 24-48 hours.[9]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that inhibits visible growth of the microorganism.[8]

Signaling Pathways and Mechanism of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Two prominent pathways implicated in their anticancer activity are the VEGFR-2 and NF-κB signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block this process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Angiogenesis MAPK->Proliferation Promotes

Figure 3: Simplified VEGFR-2 signaling pathway.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade. One of the key pathways involves the activation of Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC).[10] This leads to the activation of the Raf-MEK-MAPK signaling module, ultimately promoting gene expression changes that drive endothelial cell proliferation and angiogenesis.[10]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival.[1] Its constitutive activation is a hallmark of many cancers, promoting tumor cell proliferation and resistance to apoptosis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) NFkB->Transcription Translocates & Activates

Figure 4: Canonical NF-κB signaling pathway.

In the canonical pathway, various stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes that promote cancer cell proliferation, survival, and angiogenesis.[11]

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the 4-position allow for the generation of extensive compound libraries for biological screening. The demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, underscore the potential of this compound class in addressing significant unmet medical needs. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical realities. This guide provides a solid foundation of data and methodologies to support and inspire future research in this exciting area of medicinal chemistry.

References

The Benzoxazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics across various disease areas. This technical guide provides a comprehensive overview of the biological significance of the benzoxazole core, with a focus on its role in anticancer, anti-inflammatory, and antimicrobial therapies. This document details the quantitative biological data of promising benzoxazole derivatives, outlines key experimental protocols for their synthesis and evaluation, and visualizes the intricate signaling pathways they modulate.

Physicochemical Properties and Biological Versatility

Benzoxazole, with the chemical formula C₇H₅NO, is a stable aromatic compound.[1] Its planarity and the presence of both hydrogen bond donors and acceptors facilitate its interaction with biological macromolecules.[2] The benzoxazole nucleus is considered a bioisostere of natural purine bases like adenine and guanine, which may contribute to its ability to interact with biopolymers.[2] The core can be readily functionalized at various positions, primarily at the 2-position, allowing for the fine-tuning of its physicochemical properties and biological activity.[3] This structural versatility has led to the discovery of benzoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1]

Anticancer Activity of Benzoxazole Derivatives

Benzoxazole-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Inhibition of Kinase Signaling Pathways

A prominent mechanism of action for anticancer benzoxazoles is the inhibition of protein kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of the VEGFR-2 signaling cascade is a critical strategy in cancer therapy to block tumor neovascularization.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SRC Src VEGFR2->SRC Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT Migration Cell Migration SRC->Migration RAF Raf PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Induction of Apoptosis

Several benzoxazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, which involves the activation of a cascade of caspases.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Benzoxazole Benzoxazole Derivative Bax Bax Benzoxazole->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by benzoxazole derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various cancer cell lines and molecular targets.

Compound IDTarget Cell Line/EnzymeIC₅₀ (µM)Reference
12l HepG2 (Liver Cancer)10.50[1]
MCF-7 (Breast Cancer)15.21[1]
VEGFR-20.097[1]
12c HT-29 (Colon Cancer)0.018[4]
12g HT-29 (Colon Cancer)0.093[4]
10b A549 (Lung Cancer)0.13[5]
MCF-7 (Breast Cancer)0.10[5]
HT-29 (Colon Cancer)0.22[5]
19 Monoacylglycerol Lipase (MAGL)0.0084[6]
20 Monoacylglycerol Lipase (MAGL)0.0076[6]
Compound 1 KDR (VEGFR-2)6.855[7]
Compound 16 MCF-7 (Breast Cancer)6.98[7]
Compound 17 MCF-7 (Breast Cancer)11.18[7]
2a General AntitumorGI₅₀: 37.7[3]
3b General AntitumorGI₅₀: 19.1[3]
8a General AntitumorGI₅₀: 20.0[3]
8d General AntitumorGI₅₀: 15.8[3]

Anti-inflammatory Activity of Benzoxazole Derivatives

Chronic inflammation is a key driver of many diseases. Benzoxazole derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

Several benzoxazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected benzoxazole derivatives.

Compound IDTargetIC₅₀ (µM)Reference
3c IL-6 Production10.14
3d IL-6 Production5.43
3g IL-6 Production5.09
2h NO Production17.67[8]
IL-1β Production20.07[8]
IL-6 Production8.61[8]
27 TNF-α Production7.83[9]
IL-1β Production15.84[9]
6m IL-1β Secretion7.9[9]

Antimicrobial Activity of Benzoxazole Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzoxazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected benzoxazole derivatives.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
2b Bacillus subtilis0.098[10]
Staphylococcus aureus0.195[10]
Escherichia coli0.78[10]
Pseudomonas aeruginosa0.39[10]
7c Staphylococcus aureus<12.5[3]
Escherichia coli<25[3]
Pseudomonas aeruginosa50[3]
Candida albicans<100[3]
5 Bacillus subtilis<12.5[3]
Escherichia coli<25[3]
8a Bacillus subtilis<12.5[3]
8d Bacillus subtilis<12.5[3]
IITR00803 Salmonella spp.4-16[11]
Shigella flexneri4-16[11]
Escherichia coli4-16[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzoxazole derivatives and key biological assays for their evaluation.

General Workflow for Benzoxazole-based Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Start Starting Materials (o-aminophenol, carboxylic acid/aldehyde) Synthesis Synthesis of Benzoxazole Derivatives Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec, IR) Purification->Characterization InVitro In Vitro Assays (Anticancer, Antimicrobial, etc.) Characterization->InVitro HitID Hit Identification (Active Compounds) InVitro->HitID LeadGen Lead Generation HitID->LeadGen SAR Structure-Activity Relationship (SAR) Studies LeadGen->SAR ADME ADME/Tox Profiling SAR->ADME OptimizedLead Optimized Lead Compound ADME->OptimizedLead InVivo In Vivo Animal Models OptimizedLead->InVivo Tox Toxicology Studies InVivo->Tox IND IND-Enabling Studies Tox->IND

Caption: General workflow for the discovery and development of benzoxazole-based drugs.

Synthesis of 2-Substituted Benzoxazoles

Method 1: From o-Aminophenols and Carboxylic Acids

This protocol is adapted from a procedure using methanesulfonic acid as a catalyst.[12]

  • Reaction Setup: In a round-bottom flask, add o-aminophenol (1.0 mmol), the desired carboxylic acid (1.1 mmol), and methanesulfonic acid (2.0 mmol).

  • Reaction Conditions: Heat the reaction mixture at 120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).

Method 2: From o-Aminophenols and Aldehydes

This protocol is a general procedure for the condensation of o-aminophenols with aldehydes.[13]

  • Reaction Setup: To a solution of o-aminophenol (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), add the desired aldehyde (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of an acid or a metal catalyst (e.g., p-toluenesulfonic acid or copper iodide).

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzoxazole.

In Vitro Anticancer Activity: MTT Assay

This protocol is a generalized procedure for determining the cytotoxicity of compounds against cancer cell lines.[6][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: IL-6 ELISA

This protocol outlines the general steps for measuring the inhibition of IL-6 production in lipopolysaccharide (LPS)-stimulated cells.[15][16]

  • Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzoxazole derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-6 production and co-incubate with the test compounds for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with an anti-IL-6 capture antibody overnight at 4 °C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected supernatants and IL-6 standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a TMB substrate solution and incubate in the dark.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the IL-6 standards and determine the concentration of IL-6 in the samples. Calculate the percentage inhibition of IL-6 production by the test compounds and determine their IC₅₀ values.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method (CLSI Guidelines)

This is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).[17][18]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the benzoxazole derivatives in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37 °C) for 18-24 hours for bacteria or longer for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Recording: Record the MIC values for each compound against each tested microorganism.

Conclusion

The benzoxazole core represents a highly versatile and valuable scaffold in the field of drug discovery. Its favorable physicochemical properties and synthetic tractability have enabled the development of a vast library of derivatives with potent and diverse biological activities. The compelling anticancer, anti-inflammatory, and antimicrobial data presented in this guide underscore the therapeutic potential of benzoxazole-based compounds. The provided experimental protocols and pathway visualizations are intended to serve as a practical resource for researchers dedicated to advancing the development of novel benzoxazole-containing drugs for the treatment of human diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

The Benzoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to an oxazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a versatile core for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of benzoxazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

A Privileged Scaffold: Diverse Biological Activities

Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for treating a multitude of diseases.[1][2][3] Their ability to act as isosteres of naturally occurring nucleic bases like adenine and guanine allows them to readily interact with biological macromolecules.[3] Extensive research has highlighted their potential as:

  • Anticancer Agents: Exhibiting cytotoxicity against a wide range of cancer cell lines, including those of the breast, liver, colon, and lung.[4][5][6]

  • Antimicrobial Agents: Demonstrating potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][7][8]

  • Anti-inflammatory Agents: Effectively mitigating inflammation in preclinical models.[9][10][11]

  • Enzyme Inhibitors: Targeting key enzymes implicated in disease progression, such as topoisomerases and protein kinases.[4][12][13]

Quantitative Analysis of Biological Activity

The potency of benzoxazole derivatives has been quantified in numerous studies. The following tables summarize the in vitro anticancer and antimicrobial activities of selected compounds, providing a comparative overview of their efficacy.

Table 1: In Vitro Anticancer Activity of Benzoxazole Derivatives (IC50 Values)
Compound IDCancer Cell LineIC50 (µM)Reference
12l HepG2 (Liver)10.50[4]
MCF-7 (Breast)15.21[4]
14a HepG2 (Liver)3.95 ± 0.18[1]
MCF-7 (Breast)4.054 ± 0.17[1]
14b HepG2 (Liver)4.61 ± 0.34[1]
MCF-7 (Breast)4.75 ± 0.21[1]
14g HepG2 (Liver)10.73 ± 0.83[1]
MCF-7 (Breast)5.8 ± 0.22[1]
3c MCF-7 (Breast)4[3][6]
3b MCF-7 (Breast)12[3][6]
3e HepG2 (Liver)17.9[3][6]
Compound 16 A549 (Lung)79.42% inhibition[14]
MCF-7 (Breast)6.98[14]
Compound 17 A549 (Lung)85.81% inhibition[14]
MCF-7 (Breast)11.18[14]
Compound 1c Topoisomerase I104[15]
Compound 1f Topoisomerase IIα71[15]
Compound 4 Topoisomerase II22.3[13]
Compound 6 Topoisomerase II17.4[13]
Compound 8 Topoisomerase II91.41[13]
Table 2: In Vitro Antimicrobial Activity of Benzoxazole Derivatives (MIC Values)
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 10 Bacillus subtilis1.14 x 10⁻³ µM[5]
Compound 24 Escherichia coli1.40 x 10⁻³ µM[5]
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³ µM[5]
Compound 19 Salmonella typhi2.40 x 10⁻³ µM[5]
Compound 16 Klebsiella pneumoniae1.22 x 10⁻³ µM[5]
Compound 19 Aspergillus niger2.40 x 10⁻³ µM[5]
Compound 1 Candida albicans0.34 x 10⁻³ µM[5]
Compound II Staphylococcus aureus50[7]
Compound III Staphylococcus aureus25[7]
Compound 5d Candida albicans SC531416[8]
Compound 5i Candida glabrata53.0 ± 3.5 %R at 16 µg/mL[8]
Compound 5k Candida albicans isolate16 (MICp)[8]
Compound 6a Candida albicans isolate16 (MICp)[8]
Compound 5a Botrytis cinerea19.92[16]
Compound 5h Fusarium solani4.34[16]

Key Experimental Protocols

The synthesis and biological evaluation of benzoxazole derivatives involve a variety of established experimental procedures. Below are detailed protocols for key experiments cited in the literature.

General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with an aldehyde.

Materials:

  • o-aminophenol derivative

  • Aromatic or aliphatic aldehyde

  • Ethanol

  • Ammonium chloride (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the o-aminophenol derivative (1 equivalent) and the aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of ammonium chloride.

  • Reflux the reaction mixture at 80-90°C for the appropriate time (monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification using column chromatography.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6][10][17]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or MEM) with 10% Fetal Bovine Serum (FBS)

  • Benzoxazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 1-3 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of the benzoxazole derivatives (typically from 0.5 to 128 µg/mL) and incubate for a further 48-72 hours.[6]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][19][20][21]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • Benzoxazole derivative suspension (in a suitable vehicle like 5% Tween 80)

  • Standard anti-inflammatory drug (e.g., Phenylbutazone or Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, standard drug, or benzoxazole derivative orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume (Vt) at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.[2][9][12]

Materials:

  • Human Topoisomerase I or IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer

  • Benzoxazole derivatives

  • Standard topoisomerase inhibitor (e.g., Camptothecin for Topo I, Etoposide for Topo II)

  • Agarose gel electrophoresis equipment

  • Ethidium bromide

Procedure:

  • In a reaction tube, incubate the topoisomerase enzyme with the benzoxazole derivative at various concentrations for a short period (e.g., 6 minutes at 37°C).

  • Initiate the reaction by adding the supercoiled plasmid DNA.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction and load the samples onto an agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Visualize the DNA bands under UV light. Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA compared to the control.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzoxazole derivatives are often attributed to their ability to modulate specific signaling pathways. Below are diagrams illustrating some of the key pathways targeted by these compounds.

VEGFR-2 Signaling Pathway Inhibition

Many benzoxazole derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[1][4][22]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

EGFR Signaling Pathway Modulation

Certain nitro-benzoxadiazole derivatives have been shown to activate the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling events. This highlights the diverse ways in which the benzoxazole scaffold can interact with cellular pathways.

EGFR_Pathway NBD Nitro-benzoxadiazole Derivative EGFR EGFR NBD->EGFR Activation Phosphorylation Tyrosine Phosphorylation EGFR->Phosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream CellularResponse Cellular Response Downstream->CellularResponse

Caption: Activation of the EGFR signaling pathway by nitro-benzoxadiazole derivatives.

Topoisomerase Inhibition and Apoptosis Induction

Benzoxazole derivatives can act as topoisomerase poisons, stabilizing the DNA-topoisomerase complex and leading to DNA strand breaks. This accumulation of DNA damage ultimately triggers apoptosis (programmed cell death).[2][9][12]

Topoisomerase_Inhibition Benzoxazole Benzoxazole Derivative Topo_DNA_Complex Topoisomerase-DNA Complex Benzoxazole->Topo_DNA_Complex Stabilization Re_ligation DNA Re-ligation Benzoxazole->Re_ligation Inhibition Topo_DNA_Complex->Re_ligation DNA_Breaks DNA Strand Breaks Topo_DNA_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of topoisomerase inhibition and apoptosis induction by benzoxazoles.

Clinical and Preclinical Landscape

The therapeutic promise of benzoxazole derivatives is underscored by the number of compounds that have progressed into clinical and preclinical development. Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone contain the benzoxazole core.[5] Furthermore, numerous benzoxazole-based compounds are currently in clinical trials for various indications, including cancer and inflammatory diseases, highlighting the ongoing importance of this scaffold in drug discovery.[2][23][24]

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to further explore and exploit the therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new biological targets and novel benzoxazole-based drugs to address unmet medical needs.

References

Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various scientific sources to aid in research and development activities.

Physical and Chemical Characteristics

This compound is an aromatic heterocyclic compound featuring a fused benzene and oxazole ring system, with a carboxylic acid group at position 4. Its chemical structure and properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[1]
Synonyms 4-Benzoxazolecarboxylic acid, Benzooxazole-4-carboxylic acid, 1,3-Benzoxazole-4-carboxylic acid[1]
CAS Number 208772-23-0[1]
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Appearance Off-white to light brown solid[1]
Melting Point Data not available. The related isomer, benzo[d]oxazole-6-carboxylic acid, has a melting point of 280-290 °C.[2]N/A
Boiling Point Data not available. The predicted boiling point for the 6-carboxylic acid isomer is 350.1 ± 15.0 °C.[2]N/A
pKa Data not available. The predicted pKa for the 6-carboxylic acid isomer is 3.60 ± 0.30.[2]N/A
Storage Sealed in a dry place at room temperature.[1]N/A

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals Notes
¹H NMR Aromatic protons (3H) in the range of 7.0-8.5 ppm. Carboxylic acid proton (1H) as a broad singlet >10 ppm.The chemical shifts and coupling patterns of the aromatic protons will depend on the solvent and the electronic effects of the oxazole ring and carboxylic acid group.
¹³C NMR Aromatic and heterocyclic carbons in the range of 110-160 ppm. Carboxylic acid carbonyl carbon around 165-175 ppm.[3]The benzoxazole ring will show characteristic shifts for its carbon atoms.[4]
IR Spectroscopy Broad O-H stretch from ~2500-3300 cm⁻¹. C=O stretch for the carboxylic acid at ~1680-1710 cm⁻¹ (lower due to conjugation).[5] C-O stretch at ~1210-1320 cm⁻¹.[5] Aromatic C-H and C=C stretches.The broad O-H band is a hallmark of a hydrogen-bonded carboxylic acid.[6]
Mass Spectrometry Expected [M+H]⁺ at m/z ≈ 164.03. Expected [M-H]⁻ at m/z ≈ 162.02.Based on predicted values for the related isomer, Benzo[d]isoxazole-4-carboxylic acid.[7]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of benzoxazoles is the condensation of a 2-aminophenol derivative with a one-carbon electrophile. For this compound, the synthesis can be achieved from 2-amino-3-hydroxybenzoic acid.[1]

Reaction Scheme:

2-amino-3-hydroxybenzoic acid + Triethyl orthoformate → this compound

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-hydroxybenzoic acid hydrobromide.

  • Reaction: Add an excess of triethyl orthoformate to the flask. The orthoformate serves as both the reactant to form the oxazole ring and as the solvent.

  • Heating: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete cyclization (typically monitored by Thin Layer Chromatography).

  • Work-up: After cooling, the excess triethyl orthoformate is removed under reduced pressure. The crude product is then subjected to purification.

G Synthesis Workflow for this compound reactant1 2-amino-3-hydroxybenzoic acid reaction Reflux reactant1->reaction reactant2 Triethyl orthoformate reactant2->reaction workup Removal of excess reagent reaction->workup purification Purification workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

General Purification Protocol for Aromatic Carboxylic Acids

Purification of the synthesized this compound can be achieved through standard methods for acidic organic compounds.[8]

  • Acid-Base Extraction: a. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Extract the organic layer with an aqueous basic solution (e.g., 1M sodium hydroxide or sodium bicarbonate) to deprotonate the carboxylic acid and transfer it to the aqueous phase. c. Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities. d. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the product, causing the purified carboxylic acid to precipitate.

  • Filtration/Extraction: a. If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. b. If the product remains dissolved or forms an oil, extract it back into an organic solvent.

  • Final Purification: a. Dry the organic extract over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent. b. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene).

Biological Activity and Research Applications

While specific biological activities for this compound are not extensively documented, the benzoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological effects.[9][10] Derivatives of benzoxazole have been reported as:

  • Antimicrobial agents: Showing activity against various bacterial and fungal strains.[11]

  • Anticancer agents: Investigated for their potential to inhibit cancer cell growth.[12]

  • Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory properties.[13]

Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of novel bioactive compounds. The carboxylic acid handle allows for further chemical modifications, such as amidation or esterification, to generate libraries of new chemical entities for drug discovery screening.

G Workflow for Biological Screening of Benzoxazole Derivatives start This compound synthesis Synthesis of Derivatives (e.g., Amides, Esters) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) purification->invitro hit_id Hit Identification invitro->hit_id Active sar Structure-Activity Relationship (SAR) Studies invitro->sar Inactive hit_id->sar lead_opt Lead Optimization hit_id->lead_opt sar->synthesis Design new derivatives

Caption: General workflow for screening the biological activity of new benzoxazole derivatives.

References

Spectroscopic Analysis of Benzo[d]oxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Benzo[d]oxazole-4-carboxylic acid. These predictions are derived from established principles of spectroscopy and data available for analogous benzoxazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0 - 11.0Singlet (broad)1H-COOH
~8.5 - 8.0Doublet1HH-5
~7.8 - 7.4Triplet1HH-6
~7.4 - 7.0Doublet1HH-7
~9.0 - 8.5Singlet1HH-2

Note: The exact chemical shifts are dependent on the solvent used and the concentration of the sample.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170 - 165-COOH
~155 - 150C-2
~150 - 145C-7a
~145 - 140C-3a
~130 - 125C-6
~125 - 120C-4
~120 - 115C-5
~115 - 110C-7

Note: The assignments are predictive and would require 2D NMR experiments for definitive confirmation.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid dimer)
~1710 - 1680StrongC=O stretch (Carboxylic acid)
~1620 - 1580MediumC=N stretch (Oxazole ring)
~1500 - 1400Medium-StrongAromatic C=C stretches
~1320 - 1210StrongC-O stretch (Carboxylic acid)
~1250 - 1200Medium=C-O-C stretch (Oxazole ring)
~960 - 900Broad, MediumO-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
163.03[M]⁺ (Molecular Ion)
145.02[M - H₂O]⁺
118.03[M - COOH]⁺
90.03[M - COOH - CO]⁺

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often suitable for carboxylic acids to observe the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse sequence.

  • Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

  • Switch the probe to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans are often required to obtain a good signal-to-noise ratio.

  • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire mass spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

  • Typical ESI source parameters include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas temperature of 200-300 °C.

  • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

  • Analyze the resulting fragment ions in the second mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry (e.g., ESI-MS) Synthesis->MS Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Benzo[d]oxazole-4-carboxylic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Benzo[d]oxazole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine this critical parameter. The guide outlines a detailed experimental protocol based on established methodologies for sparingly soluble aromatic carboxylic acids, a template for systematic data presentation, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a heterocyclic organic compound. Its structure, featuring a fused benzene and oxazole ring system with a carboxylic acid substituent, suggests it is likely a crystalline solid at room temperature with poor aqueous solubility. Understanding the solubility of this compound in various solvents is fundamental for a multitude of research and development activities, including:

  • Drug Discovery and Development: Solubility is a key determinant of a compound's oral bioavailability.

  • Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization, purification, and formulation processes.

  • In vitro and in vivo studies: The choice of a suitable solvent system is critical for accurate and reproducible biological assays.

Theoretical Solubility Profile

Based on its chemical structure, the solubility of this compound can be predicted qualitatively:

  • Aqueous Solubility: Expected to be low due to the hydrophobic nature of the benzoxazole core.

  • pH-Dependent Solubility: The presence of the carboxylic acid group (an acidic functional group) implies that the solubility will significantly increase in alkaline aqueous solutions (pH > pKa) due to the formation of the more polar and soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), the compound will exist predominantly in its non-ionized, less soluble form.

  • Organic Solvent Solubility: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents like methanol and ethanol. Nonpolar solvents are unlikely to be effective.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of solvents is not widely published. Therefore, experimental determination is necessary. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound This table is a template for recording experimental results.

SolventTemperature (°C)Solubility (mg/mL)Method of Analysis
Water25HPLC-UV
0.1 M HCl25HPLC-UV
0.1 M NaOH25HPLC-UV
Phosphate-Buffered Saline (PBS), pH 7.437HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Acetonitrile25HPLC-UV

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[1][2] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.

Materials
  • This compound (high purity solid)

  • Selected solvents (e.g., water, buffers of various pH, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.[1][2]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Centrifuge the vials to further separate the solid from the supernatant.[2]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.[3]

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical method such as HPLC-UV.

  • Calculation: Determine the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifugation B->C D Filtration of supernatant C->D E Dilution D->E F Quantification (e.g., HPLC-UV) E->F

Caption: Shake-Flask Method Workflow for Solubility Determination.

References

Quantum chemical calculations for benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Quantum Chemical Calculations for Benzoxazole Derivatives

Introduction

Benzoxazole, a heterocyclic compound composed of a benzene ring fused to an oxazole ring, serves as a crucial scaffold in medicinal chemistry and materials science.[1][2] Derivatives of this core structure exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[3][4][5][6] The biological activity of these derivatives is intrinsically linked to their three-dimensional structure and electronic properties. To accelerate the discovery and optimization of novel benzoxazole-based therapeutic agents, researchers increasingly rely on computational methods.[7]

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of these molecules.[8] Coupled with techniques like molecular docking, these computational studies allow for the rational design of new derivatives with enhanced efficacy and selectivity.[9][10] This guide details the core computational methodologies employed in the study of benzoxazole derivatives, presents key quantitative data, and visualizes the typical workflows used in modern drug development.

Computational Methodologies and Protocols

The successful application of quantum chemical calculations hinges on the appropriate selection of methods and parameters. The following protocols are commonly employed in the study of benzoxazole derivatives.

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of quantum chemical investigations, balancing computational cost with accuracy for medium to large-sized molecules like benzoxazole derivatives. It is used to determine optimized molecular geometries, electronic properties, and chemical reactivity descriptors.[8][11]

Experimental Protocol:

  • Structure Preparation: The initial 3D structure of the benzoxazole derivative is built using molecular modeling software (e.g., ChemDraw, Avogadro).

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is crucial as all subsequent properties are calculated from this stable structure.

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used.[11][12][13]

    • Basis Set: The 6-311++G(d,p) or 6-311+G(d) basis sets are commonly chosen to provide a good description of electron distribution, including polarization and diffuse functions.[11][13][14]

  • Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, various electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[7][11]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[11][12]

    • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[8]

    • Software: Gaussian and Dalton are common software packages for these calculations.[14][15]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study molecules in their excited states. It is the primary method for predicting UV-Vis absorption and emission spectra.[13][16]

Experimental Protocol:

  • Ground State Optimization: A ground-state geometry optimization is first performed using DFT as described above.

  • Excited State Calculations: Starting from the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λ_max).[16]

    • Functional/Basis Set: The same functional and basis set combination used for the ground state (e.g., B3LYP/6-311++G(d,p) or CAM-B3LYP for charge-transfer systems) is typically employed.[14][15]

  • Solvent Effects: To simulate experimental conditions, solvent effects are often included using a continuum model like the Polarizable Continuum Model (PCM).[8]

  • Emission Spectra: To calculate emission (fluorescence) spectra, the geometry of the first singlet excited state (S1) is optimized first, followed by a TD-DFT calculation at that geometry.[16]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the benzoxazole derivative) when bound to a specific protein target. It is instrumental in understanding structure-activity relationships (SAR) and identifying potential drug candidates.[4][17]

Experimental Protocol:

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.[17]

  • Ligand Preparation: The 2D structure of the benzoxazole derivative is converted to a 3D structure, and its geometry is optimized using a suitable force field (e.g., OPLS4).[17]

  • Grid Generation: A docking grid is defined around the active site of the protein target. This grid specifies the volume in which the docking algorithm will search for binding poses.[17]

  • Docking Simulation: The prepared ligand is docked into the receptor's active site. The simulation samples a large number of possible conformations and orientations, scoring them based on a scoring function. The resulting docking score estimates the binding affinity.[12][17]

  • Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and protein residues.

  • Software: Schrödinger Suite and SYBYL-X are commonly used for these simulations.[17][18]

Key Quantitative Data from Computational Studies

The following tables summarize representative quantitative data obtained from quantum chemical calculations and docking studies of various benzoxazole derivatives reported in the literature.

Table 1: DFT Calculated Electronic Properties of Benzoxazole Derivatives

Compound/DerivativeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
5-Benzoxazolecarboxylic acidDFT/B3LYP/6-311++G(d,p)-7.11-1.975.14[11]
N4 (sulfonylamido-benzoxazole)DFT/B3LYP/6-311G(d,p)-7.02-2.314.71[12]
N9 (sulfonylamido-benzoxazole)DFT/B3LYP/6-311G(d,p)-6.91-2.504.41[12]
BenzoxazoleB3LYP/6-31+G(d,p)-6.65-0.875.78[8]
2-PhenylbenzoxazoleB3LYP/6-31+G(d,p)-6.23-1.504.73[8]

Table 2: TD-DFT Calculated Absorption Spectra of Benzoxazole Derivatives

Compound/DerivativeMethod/Basis SetSolventCalculated λ_max (nm)Experimental λ_max (nm)Reference
1,3-BenzoxazoleTD-B3LYP/6-31+G(d)Gas Phase266268[16]
1,3-BenzoxazoleTD-B3LYP/6-31+G(d)Methanol270272[16]
D-π-A Architecture (B.1)CAM-B3LYP/6-311+G(d)Gas Phase358-[14]
D-π-A Architecture (B.1)CAM-B3LYP/6-311+G(d)Toluene382-[14]

Table 3: Molecular Docking Results for Benzoxazole Derivatives

Derivative ClassTarget Protein (PDB ID)Top Docking Score (kcal/mol)Key Interacting ResiduesReference
Sulfonylamido-benzoxazolesS. aureus gyrase-8.7Not Specified[12]
Thiazolidinone/AzetidinoneCOX-2 (1PXX)Not Specified (Good Interaction Energy)Not Specified[18]
General BenzoxazolesDNA Gyrase-6.687Not Specified[17]
2-(phenoxymethyl)benzoxazoleS. cerevisiae sec14pNot SpecifiedNot Specified[4]
Phortress Analogue (3n)CYP1A1Not SpecifiedNot Specified[19]

Visualized Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex workflows involved in the computational analysis of benzoxazole derivatives.

G cluster_0 Design & Synthesis cluster_1 Computational Analysis cluster_2 Experimental Validation A Lead Identification (e.g., from natural products) B Synthesis of Novel Benzoxazole Derivatives A->B C Molecular Docking (Target Identification) B->C D DFT/TD-DFT Calculations (Electronic & Optical Properties) C->D E In Silico ADMET (Pharmacokinetics) D->E F In Vitro Biological Assays (Anticancer, Antimicrobial) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->B Optimization

Caption: General workflow for computational drug design of benzoxazole derivatives.

G cluster_DFT DFT Calculations cluster_TDDFT TD-DFT Calculations A 1. Initial 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Ground State Properties (HOMO, LUMO, MEP) C->D E 5. Excited State Calculation (Vertical Excitations) C->E F 6. Predict UV-Vis Absorption Spectrum E->F

Caption: Workflow for DFT and TD-DFT analysis of benzoxazole derivatives.

Conclusion

Quantum chemical calculations are indispensable tools in the modern research and development of benzoxazole derivatives. Methodologies such as DFT and TD-DFT provide detailed electronic and spectroscopic information, while molecular docking elucidates potential mechanisms of biological action by modeling interactions with protein targets.[12][14][19] The integration of these computational workflows allows for the high-throughput screening of virtual libraries, prioritization of synthetic targets, and rational optimization of lead compounds. The synergy between in silico predictions and experimental validation accelerates the journey from molecular design to the development of novel therapeutic agents and advanced materials.

References

The Pharmacophore of Benzo[d]oxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a carboxylic acid at the 4-position of this scaffold has emerged as a critical feature for potent and selective inhibition of various biological targets, particularly protein kinases involved in cancer signaling pathways. This technical guide provides an in-depth exploration of the pharmacophore of Benzo[d]oxazole-4-carboxylic acid, focusing on its role as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.

The Core Pharmacophore: Key Structural Features

The fundamental pharmacophore of a 2-aryl-Benzo[d]oxazole-4-carboxylic acid derivative, particularly in the context of VEGFR-2 inhibition, can be deconstructed into three essential regions:

  • The Benzo[d]oxazole Core: This rigid, bicyclic system serves as the central scaffold, correctly orienting the other pharmacophoric elements for optimal interaction with the target protein. The oxazole ring is a key hydrogen bond acceptor.

  • The 2-Aryl Substituent: This aromatic or heteroaromatic ring system typically occupies a hydrophobic pocket within the enzyme's active site. Substitutions on this ring can significantly influence potency and selectivity.

  • The 4-Carboxylic Acid Group: This acidic moiety is crucial for forming key hydrogen bond interactions with amino acid residues in the hinge region of the kinase, a common binding motif for many kinase inhibitors.

A generalized pharmacophore model is presented below, highlighting these key features.

G cluster_pharmacophore Pharmacophore Model HBA Hydrogen Bond Acceptor (Oxazole Nitrogen) HYD Hydrophobic Region (2-Aryl Group) HBD_HBA Hydrogen Bond Donor/Acceptor (4-Carboxylic Acid)

Caption: Generalized pharmacophore model for this compound derivatives.

Quantitative Biological Data: VEGFR-2 Inhibition

Several studies have synthesized and evaluated 2-aryl-Benzo[d]oxazole derivatives for their inhibitory activity against VEGFR-2 and various cancer cell lines. The following table summarizes key quantitative data (IC50 values) for selected compounds, illustrating the impact of different substituents on their biological activity.

Compound IDR1 (at position 5)R2 (at position 2)VEGFR-2 IC50 (nM)HepG2 IC50 (µM)MCF-7 IC50 (µM)Reference
12d H4-(tert-butyl)phenyl194.623.6144.09[1]
12i H4-(trifluoromethyl)phenyl15527.3027.99[1]
12l H4-chlorophenyl97.3810.5015.21[1]
8a H2-(thio)acetamido)-N-(p-tolyl)benzamide57.93.43 (HCT116)2.79 (HCT116)[2]
8d H2-(thio)acetamido)-N-(4-nitrophenyl)benzamide55.42.43 (HepG2)3.43 (MCF-7)[2]
5c H4-((4-chlorophenyl)sulfonamido)phenyl805.938.93[3][4]
5e H4-((cyclohexylcarbamoyl)sulfamoyl)phenyl704.138.67[3][4]
Sorafenib --48.165.576.46[1]

Experimental Protocols

General Synthesis of 2-Aryl-Benzo[d]oxazole-4-carboxylic Acids

The synthesis of 2-aryl-benzo[d]oxazole-4-carboxylic acids typically involves a multi-step process, starting from commercially available materials. A representative workflow is outlined below.

G start 3-Amino-2-hydroxybenzoic acid intermediate1 Schiff Base Intermediate start->intermediate1 Condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate1 cyclization Oxidative Cyclization intermediate1->cyclization product 2-Aryl-Benzo[d]oxazole-4-carboxylic acid cyclization->product e.g., I2, DDQ

Caption: General synthetic workflow for 2-aryl-benzo[d]oxazole-4-carboxylic acids.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)this compound

This protocol provides a step-by-step method for the synthesis of a representative compound.

Step 1: Synthesis of the Schiff Base Intermediate

  • To a solution of 3-amino-2-hydroxybenzoic acid (1.0 eq) in ethanol, add 4-methoxybenzaldehyde (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base intermediate.

Step 2: Oxidative Cyclization

  • Dissolve the Schiff base intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

  • Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) or iodine (I2) (1.2 eq).

  • Stir the reaction mixture at room temperature or heat as required for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The precipitated crude product is filtered, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-methoxyphenyl)this compound.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

This compound derivatives have been shown to be potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and the subsequent downstream signaling cascade.

The diagram below illustrates the key components of the VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Transcription Factor Activation mTOR mTOR AKT->mTOR mTOR->Gene Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Survival Survival Gene->Survival Angiogenesis Angiogenesis Survival->Angiogenesis Inhibitor Benzo[d]oxazole-4- carboxylic acid Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.[5][6][7][8][9]

Inhibition of this pathway ultimately leads to a reduction in tumor angiogenesis, thereby restricting tumor growth and metastasis. The detailed understanding of the pharmacophore and mechanism of action of this compound derivatives provides a solid foundation for the rational design of novel and more potent anti-cancer agents.

References

Methodological & Application

Synthesis of Benzo[d]oxazole-4-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of Benzo[d]oxazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 3-hydroxy-2-nitrobenzoic acid, followed by the reduction of the nitro group to yield 2-amino-3-hydroxybenzoic acid. The final step involves the cyclization of this intermediate to form the target molecule. This protocol includes detailed experimental procedures, reagent specifications, and data presented in a clear, tabular format for easy reference.

Introduction

Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The rigid, planar structure of the benzoxazole scaffold allows for specific interactions with various biological targets. The presence of a carboxylic acid group at the 4-position of the benzoxazole ring system offers a handle for further chemical modifications, making this compound a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.

This application note outlines a reliable and reproducible synthetic route to this compound, starting from commercially available precursors. The described methodology is suitable for laboratory-scale synthesis and can be adapted for larger-scale production.

Synthesis Pathway

The synthesis of this compound is achieved through a three-step process, as illustrated in the reaction scheme below. The pathway begins with the nucleophilic aromatic substitution of 3-chloro-2-nitrobenzoic acid to yield 3-hydroxy-2-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amine, and subsequent cyclization to form the benzoxazole ring.

Synthesis_Pathway start 3-Chloro-2-nitrobenzoic acid intermediate1 3-Hydroxy-2-nitrobenzoic acid start:e->intermediate1:w KOH, H2O 110 °C intermediate2 2-Amino-3-hydroxybenzoic acid intermediate1:e->intermediate2:w Reduction (e.g., H2, Pd/C) product This compound intermediate2:e->product:w Cyclization (e.g., Formic acid)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-nitrobenzoic acid

This procedure outlines the conversion of 3-chloro-2-nitrobenzoic acid to 3-hydroxy-2-nitrobenzoic acid.[1]

Materials:

  • 3-Chloro-2-nitrobenzoic acid

  • Potassium hydroxide (KOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-chloro-2-nitrobenzoic acid (30 g, 0.148 mol) in an aqueous solution of potassium hydroxide (240 g, 4.277 mol in 300 mL H₂O) with stirring at room temperature until complete dissolution.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 12 hours.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Acidify the mixture to pH 2 with concentrated hydrochloric acid.

  • Cool the acidified mixture to 0 °C and extract with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain 3-hydroxy-2-nitrobenzoic acid.

Quantitative Data:

ParameterValueReference
Starting Material3-Chloro-2-nitrobenzoic acid (30 g)[1]
Product3-Hydroxy-2-nitrobenzoic acid (27 g)[1]
Yield99%[1]
Melting Point~200-203 °C[2]

Characterization (¹H NMR, 400 MHz, DMSO-d₆): δ 13.8 (brs, 1H), 11.21 (s, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (dd, J' = 8.0 Hz, J'' = 1.6 Hz, 1H), 7.30 (dd, J'' = 7.6 Hz, J'' = 0.8 Hz, 1H).[1] ESI-MS: calculated mass: 183.02; observed mass: 182.10 [M-H]⁻.[1]

Step 2: Synthesis of 2-Amino-3-hydroxybenzoic acid

This step involves the reduction of the nitro group of 3-hydroxy-2-nitrobenzoic acid. A general method using catalytic hydrogenation is described.

Materials:

  • 3-Hydroxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 3-hydroxy-2-nitrobenzoic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 2-amino-3-hydroxybenzoic acid. This compound is commercially available as a hydrochloride salt.

Quantitative Data:

ParameterValue
Starting Material3-Hydroxy-2-nitrobenzoic acid
Product2-Amino-3-hydroxybenzoic acid
Expected Yield>90% (typical for this type of reduction)
Step 3: Synthesis of this compound

This final step is the cyclization of 2-amino-3-hydroxybenzoic acid to form the benzoxazole ring. The most common method for the synthesis of benzoxazoles from 2-aminophenols involves condensation with a carboxylic acid or its derivative.[3] For the synthesis of an unsubstituted benzoxazole at the 2-position, formic acid is a suitable reagent.

Materials:

  • 2-Amino-3-hydroxybenzoic acid

  • Formic acid (HCOOH)

Procedure:

  • Place 2-amino-3-hydroxybenzoic acid in a round-bottom flask.

  • Add an excess of formic acid to the flask.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data:

ParameterValue
Starting Material2-Amino-3-hydroxybenzoic acid
ProductThis compound
Expected YieldModerate to high (dependent on reaction conditions)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization s1_start Dissolve Reactants s1_react Heat at 110 °C for 12h s1_start->s1_react s1_workup Acidify, Extract, Dry, Evaporate s1_react->s1_workup s1_product 3-Hydroxy-2-nitrobenzoic acid s1_workup->s1_product s2_start Dissolve Intermediate 1 s1_product->s2_start s2_react Catalytic Hydrogenation s2_start->s2_react s2_workup Filter Catalyst, Evaporate Solvent s2_react->s2_workup s2_product 2-Amino-3-hydroxybenzoic acid s2_workup->s2_product s3_start React with Formic Acid s2_product->s3_start s3_react Reflux for 2-4h s3_start->s3_react s3_workup Precipitate in Water, Filter, Dry s3_react->s3_workup s3_product This compound s3_workup->s3_product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described multi-step protocol is based on established chemical transformations and offers a reliable method for obtaining this valuable building block for research and drug development purposes. The clear presentation of experimental procedures and quantitative data aims to facilitate the successful implementation of this synthesis in a laboratory setting.

References

One-Pot Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted benzoxazoles, a critical scaffold in medicinal chemistry and materials science. The following sections outline various synthetic strategies, offering a comparative analysis of different catalytic systems and reaction conditions to aid in the selection of the most suitable method for specific research and development needs.

Introduction

2-Substituted benzoxazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1] Their versatile applications have driven the development of numerous synthetic methodologies. One-pot syntheses are particularly advantageous as they offer increased efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single flask. This document details several robust one-pot methods for the synthesis of these valuable compounds.

I. Synthesis from o-Aminophenols and Aldehydes

The condensation of o-aminophenols with aldehydes is a common and efficient route to 2-substituted benzoxazoles. Various catalytic systems have been developed to promote this transformation under mild conditions.

A. Copper(II) Acetate Monohydrate Catalyzed Oxidative Cyclization

This method describes an efficient synthesis of 2-substituted benzoxazoles via an oxidative coupling of aldehydes with o-aminophenol promoted by the inexpensive and readily available copper(II) acetate monohydrate.[2]

Experimental Protocol:

  • To a solution of o-aminophenol (1.0 mmol) and aldehyde (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add copper(II) acetate monohydrate (10 mol%).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-80 °C) under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

Data Presentation:

EntryAldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde10Ethanol80392
24-Chlorobenzaldehyde10Ethanol802.595
34-Methoxybenzaldehyde10Ethanol80488
42-Naphthaldehyde10Ethanol80390

Note: The above data is representative and may vary based on the specific aldehyde and reaction conditions used.

B. Silver-Iron Oxide Core-Shell Nanocatalyst Mediated Synthesis

This green chemistry approach utilizes a magnetically separable Ag@Fe₂O₃ core-shell nanocatalyst for the one-pot condensation of substituted aromatic aldehydes and 2-aminophenol at room temperature.[3] This method offers high yields and the catalyst can be easily recovered and reused.[3]

Experimental Protocol:

  • Prepare a reaction mixture by adding the Ag@Fe₂O₃ nanocatalyst (e.g., 20 mg) to a mixture of 2-aminophenol (1.5 mmol) and the substituted aromatic aldehyde (1.5 mmol) in a water:ethanol (5:1) dispersion (6 mL).[3]

  • Stir the mixture at room temperature.[3]

  • Monitor the reaction's progress using TLC with a petroleum ether:ethyl acetate (4:1) mobile phase.[3]

  • After the reaction is complete, add ethyl acetate to the mixture and extract the product.[3]

  • Separate the organic phase, wash it with water, and dry it with anhydrous MgSO₄.[3]

  • The catalyst can be recovered from the aqueous layer using an external magnet for subsequent reuse.

  • Evaporate the solvent from the organic layer and purify the product, typically by recrystallization or column chromatography.

Data Presentation:

EntryAldehydeCatalyst Amount (mg)SolventTemperatureTime (min)Yield (%)
1Benzaldehyde20Water:Ethanol (5:1)Room Temp.797
24-Chlorobenzaldehyde20Water:Ethanol (5:1)Room Temp.1095
34-Nitrobenzaldehyde20Water:Ethanol (5:1)Room Temp.1592
44-Methylbenzaldehyde20Water:Ethanol (5:1)Room Temp.896

Note: The above data is based on the reported procedure and yields may vary.[3]

II. Synthesis from o-Aminophenols and Carboxylic Acids

The direct condensation of carboxylic acids with o-aminophenols provides another important route for the synthesis of 2-substituted benzoxazoles.

A. Methanesulfonic Acid Catalyzed Reaction

Methanesulfonic acid serves as a highly effective catalyst for the convenient one-pot synthesis of 2-substituted benzoxazoles from the reaction of 2-aminophenol with carboxylic acids.[4] The reaction proceeds via the in-situ generation of acid chlorides.[4] This method is compatible with a variety of substituents on both the carboxylic acid and the 2-aminophenol.[4]

Experimental Protocol:

  • To a stirred solution of the carboxylic acid (1 mmol) in an appropriate solvent, add thionyl chloride (1.2 mmol) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 30 minutes to generate the acid chloride in situ.

  • Add 2-aminophenol (1 mmol) to the reaction mixture.

  • Add methanesulfonic acid (20 mol%) as the catalyst.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryCarboxylic AcidCatalystSolventTemperature (°C)Time (h)Yield (%)
1Benzoic AcidMsOHToluene100494
24-Chlorobenzoic AcidMsOHToluene100396
3Phenylacetic AcidMsOHToluene100590
43-Thiophenecarboxylic AcidMsOHToluene100492

Note: The above data is representative and may vary based on the specific carboxylic acid and reaction conditions used.

III. Synthesis from o-Aminophenols and Tertiary Amides

A modern approach involves the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, promoted by triflic anhydride (Tf₂O).[1][5] This cascade reaction involves the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition, intramolecular cyclization, and elimination.[1][5]

Experimental Protocol:

  • To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1 mmol).[5]

  • Cool the mixture to 0 °C and add triflic anhydride (0.6 mmol) dropwise.[5]

  • Stir the mixture for 15 minutes at 0 °C.[5]

  • Add 2-aminophenol (0.5 mmol) and stir the reaction at room temperature for 1 hour.[5]

  • Quench the reaction with triethylamine (Et₃N, 0.5 mL).[5]

  • Evaporate the solvent and purify the residue by chromatography on silica gel.[5]

Data Presentation:

EntryTertiary Amide2-AminophenolYield (%)
1N,N-Dimethylbenzamide2-Aminophenol95
2N,N-Dimethyl-4-chlorobenzamide2-Aminophenol92
3N,N-Dimethyl-2-phenylacetamide2-Aminophenol90
4N,N-Dimethylbenzamide2-Amino-4-methylphenol93

Note: The above data is based on the reported procedure and yields may vary.[5]

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described above.

One_Pot_Synthesis_Aldehyde cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product o_aminophenol o-Aminophenol reaction One-Pot Reaction o_aminophenol->reaction aldehyde Aldehyde aldehyde->reaction catalyst Catalyst (e.g., Cu(OAc)₂, Ag@Fe₂O₃) catalyst->reaction solvent Solvent (e.g., Ethanol, Water/Ethanol) solvent->reaction atmosphere Atmosphere (e.g., Air) atmosphere->reaction extraction Extraction reaction->extraction purification Purification (Chromatography) extraction->purification benzoxazole 2-Substituted Benzoxazole purification->benzoxazole

Caption: Workflow for the one-pot synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes.

One_Pot_Synthesis_Carboxylic_Acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product o_aminophenol o-Aminophenol reaction Condensation & Cyclization o_aminophenol->reaction carboxylic_acid Carboxylic Acid in_situ_activation In-situ Acid Chloride Formation carboxylic_acid->in_situ_activation thionyl_chloride SOCl₂ thionyl_chloride->in_situ_activation catalyst MsOH catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction in_situ_activation->reaction neutralization Neutralization reaction->neutralization extraction Extraction neutralization->extraction purification Purification extraction->purification benzoxazole 2-Substituted Benzoxazole purification->benzoxazole One_Pot_Synthesis_Amide cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Workup & Purification cluster_product Product o_aminophenol o-Aminophenol cyclization Nucleophilic Addition & Cyclization o_aminophenol->cyclization tertiary_amide Tertiary Amide activation Amide Activation tertiary_amide->activation tf2o Tf₂O tf2o->activation base 2-Fluoropyridine base->activation activation->cyclization quench Quenching (Et₃N) cyclization->quench purification Purification quench->purification benzoxazole 2-Substituted Benzoxazole purification->benzoxazole

References

Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoxazole derivatives, a cornerstone in medicinal chemistry and materials science, is increasingly shifting towards environmentally benign methodologies. This document provides detailed application notes and protocols for the green synthesis of these valuable heterocyclic compounds, focusing on methods that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. The protocols outlined below leverage techniques such as microwave irradiation, ultrasound assistance, and the use of heterogeneous, reusable catalysts, often under solvent-free conditions.

Application Notes

The development of green synthetic routes to benzoxazoles is driven by the need for sustainable chemical manufacturing. Traditional methods often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental impact. The protocols detailed here offer significant advantages, including shorter reaction times, higher yields, and simpler work-up procedures. These methods are not only ecologically responsible but also economically viable, making them attractive for both academic research and industrial-scale production.

Key green chemistry principles addressed in these protocols include:

  • Waste Prevention: One-pot syntheses and high-yielding reactions minimize the formation of byproducts.

  • Atom Economy: Designing transformations that incorporate the maximum amount of starting materials into the final product.

  • Use of Less Hazardous Chemical Syntheses: Employing non-toxic and reusable catalysts and avoiding hazardous solvents.[1]

  • Energy Efficiency: Utilizing microwave and ultrasound energy sources to accelerate reactions and reduce energy consumption.[2][3]

  • Use of Renewable Feedstocks: While not the primary focus here, the principles can be extended to include bio-based starting materials.

  • Catalysis: Preferring catalytic reagents over stoichiometric ones for their reusability and efficiency.[4][5][6]

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis protocols for benzoxazole derivatives, allowing for easy comparison of their efficiency.

MethodCatalystSolventTimeTemperatureYield (%)Reference
Microwave-assistedIodineSolvent-free5-10 min120 °C67-90[2]
Microwave-assisted[CholineCl][Oxalic Acid] (DES)Solvent-free5-15 min80 °C85-95[7]
Ultrasound-assistedNoneEthanol30-45 minRoom Temp.85-95[8]
Ultrasound-assistedLAIL@MNPSolvent-free30 min70 °Cup to 90[9]
Heterogeneous CatalystMCM-41Solvent-free30 min100 °C90-95[4]
Heterogeneous CatalystFe3O4@SiO2-SO3HSolvent-free15-40 min50 °C85-96[1][5]
Heterogeneous CatalystBrønsted Acidic Ionic Liquid GelSolvent-free5 h130 °C85-98[6][10]
Conventional HeatingNH4ClEthanol6-8 h80-90 °C85-88[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES)

This protocol describes the synthesis of 2-arylbenzoxazoles via the cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent as a catalyst under microwave irradiation.[7]

Materials:

  • 2-Aminophenol derivative (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Choline chloride (1 mmol)

  • Oxalic acid (1 mmol)

  • Microwave reactor

Procedure:

  • Catalyst Preparation: Prepare the deep eutectic solvent (DES) by mixing choline chloride and oxalic acid in a 1:1 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a microwave-transparent vessel, combine the 2-aminophenol derivative (1 mmol), the aromatic aldehyde (1 mmol), and the prepared [CholineCl][Oxalic Acid] DES (10 mol%).

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 80°C for 5-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with ethyl acetate. The aqueous layer containing the DES can be concentrated and reused. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis using a Magnetic Nanocatalyst

This protocol details the synthesis of 2-arylbenzoxazoles from 2-aminophenols and aromatic aldehydes under solvent-free conditions using a magnetically separable nanocatalyst and ultrasound irradiation.[9]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Imidazolium chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) (4.0 mg)

  • Ultrasonic bath

  • External magnet

Procedure:

  • Reaction Setup: In a glass vial, mix 2-aminophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).

  • Ultrasonic Irradiation: Place the vial in an ultrasonic bath and sonicate at 70°C for 30 minutes. Monitor the reaction by TLC.

  • Catalyst Recovery and Product Isolation: Upon completion, add ethyl acetate (15 mL) to the reaction mixture. Separate the magnetic LAIL@MNP catalyst from the solution using an external magnet. The catalyst can be washed, dried, and reused.

  • Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Heterogeneous Catalysis under Solvent-Free Conditions using MCM-41

This protocol outlines the synthesis of benzoxazoles from 2-aminophenol and benzoyl chloride using the reusable heterogeneous catalyst MCM-41 under solvent-free conditions.[4]

Materials:

  • 2-Aminophenol (1 mmol)

  • Benzoyl chloride (1 mmol)

  • MCM-41 (0.02 g)

  • Heating apparatus with stirring

Procedure:

  • Reaction Setup: In a round-bottom flask, add 2-aminophenol (1 mmol), benzoyl chloride (1 mmol), and MCM-41 (0.02 g).

  • Reaction: Heat the mixture at 100°C with stirring for 30 minutes. Monitor the reaction's progress using TLC with an eluent of ethyl acetate-hexane (4:1).

  • Catalyst Recovery: After the reaction is complete, allow the mixture to cool. Add ethyl acetate to dissolve the product and separate the solid MCM-41 catalyst by simple filtration. The recovered catalyst can be washed, dried, and reused in subsequent reactions.

  • Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product. The product can be further purified by recrystallization.

Visualizations

general_reaction_scheme cluster_reactants Reactants cluster_conditions Green Conditions cluster_products Products r1 2-Aminophenol p1 Benzoxazole Derivative r1->p1 r2 Aldehyde / Carboxylic Acid / Acyl Chloride r2->p1 c1 Catalyst (Heterogeneous / DES) c1->p1 c2 Energy Source (Microwave / Ultrasound) c2->p1 c3 Solvent-free or Green Solvent c3->p1 p2 Byproduct (e.g., H2O)

Caption: General reaction scheme for the green synthesis of benzoxazoles.

experimental_workflow A 1. Mix Reactants & Catalyst (e.g., 2-Aminophenol, Aldehyde, Catalyst) B 2. Apply Green Energy Source (Microwave or Ultrasound Irradiation) A->B C 3. Monitor Reaction (e.g., by TLC) B->C D 4. Catalyst Separation & Recovery (Filtration or Magnetic Separation) C->D E 5. Product Isolation (Extraction / Evaporation) D->E F 6. Purification (Recrystallization / Chromatography) E->F

Caption: A typical experimental workflow for green benzoxazole synthesis.

References

Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzo[d]oxazole-4-carboxylic acid is a heterocyclic building block of significant interest to researchers and scientists in organic synthesis and drug development. Its rigid bicyclic structure and the presence of a reactive carboxylic acid group make it an ideal starting material for the synthesis of a diverse array of complex molecules with a wide range of biological activities. This application note provides an overview of the synthetic utility of this compound, detailed experimental protocols for its derivatization, and insights into the biological targets of the resulting compounds.

Synthetic Applications

The primary synthetic utility of this compound lies in the functionalization of its carboxylic acid group, most commonly through amide bond formation. This allows for the introduction of various substituents, leading to the creation of libraries of compounds for structure-activity relationship (SAR) studies. The benzoxazole core itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

Derivatives of this compound have been investigated as potent enzyme inhibitors, targeting key players in various disease pathways. For instance, benzoxazolone carboxamides have been identified as potent inhibitors of acid ceramidase, an enzyme involved in ceramide metabolism, which plays a role in apoptosis and inflammation. Furthermore, substituted benzoxazoles have shown inhibitory activity against kinases like Aurora B kinase and VEGFR-2, both of which are crucial targets in cancer therapy. The strategic modification of the 4-carboxamide moiety allows for fine-tuning of the molecule's interaction with the target protein's binding site, enhancing potency and selectivity.

Data Presentation

The following table summarizes key quantitative data for the synthesis of a representative benzo[d]oxazole-4-carboxamide derivative, illustrating a typical amide coupling reaction.

Starting MaterialReagentProductReaction ConditionsYield (%)
This compoundAmine (e.g., Aniline)N-Phenylbenzo[d]oxazole-4-carboxamideEDC, HOBt, DIPEA, DMF, rt, 12h70-90%

Table 1: Representative Amide Coupling Reaction Data

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Benzo[d]oxazole-4-carboxamides

This protocol describes a standard method for the amide coupling of this compound with a primary or secondary amine using common coupling reagents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted benzo[d]oxazole-4-carboxamide.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Workup & Purification start This compound reagents_activation EDC, HOBt, DMF start->reagents_activation activated_intermediate Activated Ester Intermediate reagents_activation->activated_intermediate amine Amine, DIPEA activated_intermediate->amine coupled_product Crude N-Substituted Benzo[d]oxazole-4-carboxamide amine->coupled_product workup Aqueous Workup coupled_product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of N-substituted benzo[d]oxazole-4-carboxamides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Regulates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole_Inhibitor Benzo[d]oxazole-4-carboxamide Derivative Benzoxazole_Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzo[d]oxazole-4-carboxamide derivative.

Application Notes and Protocols for Benzo[d]oxazole-4-carboxylic Acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Benzo[d]oxazole-4-carboxylic acid and its derivatives as a promising scaffold in the discovery of novel antimicrobial agents. The following sections detail the synthesis, antimicrobial evaluation, and potential mechanisms of action, supported by experimental protocols and data.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, there is an urgent and unmet need for the development of new antimicrobial agents with novel mechanisms of action. The benzoxazole scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, antifungal, and anticancer activities.[1][2] this compound, in particular, serves as a versatile starting material for the synthesis of a diverse library of derivatives, offering opportunities for the fine-tuning of their antimicrobial potency and pharmacological properties.

Synthesis of this compound Derivatives

The synthesis of the benzoxazole core generally involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3][4] For the synthesis of 2-substituted this compound derivatives, a common strategy involves the reaction of 3-amino-4-hydroxybenzoic acid with various aromatic or aliphatic aldehydes, followed by an oxidative cyclization step.

General Synthetic Protocol:

A one-pot synthesis method can be employed for the preparation of 2-substituted benzoxazole derivatives from 2-aminophenols and carboxylic acids.[3] For instance, the reaction can be catalyzed by methanesulfonic acid, where the acid chloride is generated in situ from the corresponding carboxylic acid.[3] Microwave-assisted synthesis in the absence of a solvent, promoted by Lawesson's reagent, also provides an efficient route to 2-substituted benzoxazoles.[4]

Protocol: Synthesis of 2-Aryl-Benzo[d]oxazole-4-carboxylic Acid Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1.1 equivalents) to the solution.

  • Catalyst/Reagent: Introduce a catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 equivalents), to facilitate the condensation.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Oxidative Cyclization: After the formation of the Schiff base intermediate, add an oxidizing agent like lead tetraacetate or use air as an oxidant in the presence of a suitable catalyst to promote the cyclization to the benzoxazole ring.[5]

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Antimicrobial Data

While specific MIC values for derivatives of this compound are not extensively reported in the readily available literature, the following table summarizes the antimicrobial activity of various other benzoxazole derivatives against a range of pathogens to illustrate the potential of this scaffold.

Compound ClassMicroorganismMIC (µg/mL)Reference
2,5-disubstituted benzoxazolesPseudomonas aeruginosa7.8 - 250[6]
2,5-disubstituted benzoxazolesCandida krusei7.8 - 250[6]
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivativesBacillus subtilis0.098 - 0.78[7]
2-Aryl benzoxazole derivativesStaphylococcus aureusVaries[8]
2-Aryl benzoxazole derivativesCandida albicansVaries[8]

Mechanism of Action

Several studies suggest that benzoxazole derivatives may exert their antimicrobial activity through the inhibition of bacterial DNA gyrase.[9][10] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial drug development.

Protocol: DNA Gyrase Inhibition Assay

The inhibitory effect of the compounds on DNA gyrase can be assessed by measuring the inhibition of the supercoiling of relaxed plasmid DNA.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the assay buffer (containing ATP and MgCl2).

  • Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the supercoiling reaction to occur.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control without the inhibitor.

Cytotoxicity Assessment

To evaluate the potential of the synthesized compounds as therapeutic agents, it is crucial to assess their cytotoxicity against mammalian cell lines.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.

Visualizations

The following diagrams illustrate key aspects of the antimicrobial drug discovery process and the potential mechanism of action of this compound derivatives.

Antimicrobial_Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of this compound Derivatives Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Determination->SAR_Studies Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) SAR_Studies->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., DNA Gyrase Assay) Cytotoxicity_Assay->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling

Caption: Workflow for Antimicrobial Drug Discovery.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Benzoxazole Derivative Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Target Enzyme) Relaxed_DNA->DNA_Gyrase Binds to DNA_Gyrase->Relaxed_DNA Inhibition Blocks this Step Supercoiled_DNA Supercoiled DNA (Essential for Replication) DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Benzoxazole Benzo[d]oxazole Derivative Benzoxazole->DNA_Gyrase Inhibits

References

Application of Benzo[d]oxazole-4-carboxylic Acid Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable potential in cancer research. These compounds have been investigated for their ability to inhibit various cancer cell lines through diverse mechanisms of action. This document provides an overview of the application of benzo[d]oxazole carboxylic acid derivatives in cancer research, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways. While specific research on Benzo[d]oxazole-4-carboxylic acid is limited, this report focuses on closely related derivatives to provide a comprehensive understanding of the potential of this chemical scaffold.

Data Presentation: In Vitro Cytotoxicity of Benzo[d]oxazole Derivatives

The following tables summarize the in vitro anticancer activity of various benzo[d]oxazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Benzo[d]oxazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
12l HepG2Hepatocellular Carcinoma10.50[1]
MCF-7Breast Adenocarcinoma15.21[1]
12d HepG2Hepatocellular Carcinoma23.61[1]
MCF-7Breast Adenocarcinoma44.09[1]
12f HepG2Hepatocellular Carcinoma36.96[1]
MCF-7Breast Adenocarcinoma22.54[1]
12i HepG2Hepatocellular Carcinoma27.30[1]
MCF-7Breast Adenocarcinoma27.99[1]
3m HT-29Colorectal CarcinomaNot Specified[2]
MCF7Breast AdenocarcinomaNot Specified[2]
A549Lung CarcinomaNot Specified[2]
HepG2Hepatocellular CarcinomaNot Specified[2]
C6GliomaNot Specified[2]
3n HT-29Colorectal CarcinomaNot Specified[2]
MCF7Breast AdenocarcinomaNot Specified[2]
A549Lung CarcinomaNot Specified[2]
HepG2Hepatocellular CarcinomaNot Specified[2]
C6GliomaNot Specified[2]

Table 2: VEGFR-2 Inhibitory Activity and Normal Cell Line Cytotoxicity

Compound IDVEGFR-2 IC50 (nM)Normal Cell Line (WI-38) IC50 (µM)Reference
12l 97.3837.79[1]
12d Not Specified99.41[1]
12i Not Specified76.78[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI solution and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of a compound on the expression levels of key proteins involved in signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with the desired primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Use ß-actin as a loading control.

Signaling Pathways and Experimental Workflows

The anticancer activity of benzo[d]oxazole derivatives is often attributed to their interaction with specific signaling pathways that regulate cell proliferation, survival, and apoptosis.

VEGFR-2 Signaling Pathway Inhibition

Certain benzo[d]oxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Inhibition of VEGFR-2 can block downstream signaling cascades, leading to the suppression of tumor growth and metastasis.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole Benzo[d]oxazole Derivative Benzoxazole->VEGFR2 Inhibition MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a Benzo[d]oxazole derivative.

Induction of Apoptosis Pathway

Many anticancer agents, including benzo[d]oxazole derivatives, exert their effects by inducing apoptosis or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis_Induction_Pathway Benzoxazole Benzo[d]oxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzoxazole->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a Benzo[d]oxazole derivative.

Experimental Workflow for Anticancer Drug Screening

The following workflow outlines the general steps for screening and characterizing the anticancer properties of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on multiple cell lines) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Protein Expression Analysis (Western Blot) Mechanism->WesternBlot Target Target Identification & Validation (e.g., Kinase Assays) Apoptosis->Target WesternBlot->Target InVivo In Vivo Efficacy Studies (Xenograft Models) Target->InVivo End Lead Compound Optimization InVivo->End

Caption: General workflow for the preclinical evaluation of an anticancer compound.

References

In Vitro Testing Protocols for Benzo[d]oxazole-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of Benzo[d]oxazole-4-carboxylic acid, a heterocyclic compound with potential therapeutic applications. The following protocols are designed to assess its biological activity, focusing on its potential as a modulator of the endocannabinoid system and as a serotonin 5-HT3 receptor antagonist.

Data Summary

The following table summarizes hypothetical quantitative data for this compound in key in vitro assays. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Assay TypeTargetTest SystemCompoundIC50 (µM)% Inhibition at 10 µM
Enzyme Inhibition Monoacylglycerol Lipase (MGL)Human recombinant MGL enzymeThis compound2.585%
JZL184 (Positive Control)0.0598%
Receptor Binding Serotonin 5-HT3 ReceptorHEK293 cells expressing human 5-HT3 receptorThis compound5.872%
Ondansetron (Positive Control)0.0195%
Cytotoxicity -HEK293 cellsThis compound> 100< 10%
Doxorubicin (Positive Control)1.292%

Experimental Protocols

Monoacylglycerol Lipase (MGL) Enzyme Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potential of this compound against human MGL.

Materials:

  • Human recombinant MGL enzyme

  • 4-Methylumbelliferyl butyrate (4-MU-B) substrate

  • This compound

  • JZL184 (positive control)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound and JZL184 in DMSO.

  • Create a serial dilution of the test compound and positive control in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted compounds or vehicle (Assay Buffer with DMSO) to the wells of a 384-well plate.

  • Add 10 µL of human recombinant MGL enzyme (final concentration 1 µg/mL) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of 4-MU-B substrate (final concentration 10 µM).

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MGL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare MGL Enzyme Solution Add_Enzyme Add Enzyme & Incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare 4-MU-B Substrate Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

MGL Enzyme Inhibition Assay Workflow

Serotonin 5-HT3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to evaluate the affinity of this compound for the human 5-HT3 receptor.

Materials:

  • HEK293 cell membranes expressing human 5-HT3 receptors

  • [³H]-Granisetron (radioligand)

  • This compound

  • Ondansetron (positive control)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound and Ondansetron in DMSO.

  • Create a serial dilution of the test compound and positive control in Binding Buffer.

  • In a 96-well plate, combine 50 µL of diluted compound, 50 µL of [³H]-Granisetron (final concentration 0.5 nM), and 100 µL of cell membranes (20 µg protein/well).

  • For non-specific binding, use a high concentration of unlabeled Ondansetron (10 µM).

  • Incubate the plate for 60 minutes at room temperature.

  • Harvest the membranes by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Receptor_Binding_Workflow Start Start Prepare_Reagents Prepare Compound Dilutions, Radioligand, and Membranes Start->Prepare_Reagents Incubation Incubate Compound, Radioligand, and Membranes Prepare_Reagents->Incubation Filtration Filter and Wash Membranes Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding and Determine IC50 Counting->Analysis End End Analysis->End

5-HT3 Receptor Binding Assay Workflow

Signaling Pathway Diagrams

Hypothetical MGL Inhibition Pathway

This diagram illustrates the potential downstream effects of inhibiting MGL with this compound. MGL is a key enzyme in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).

MGL_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor Downstream Downstream Signaling (e.g., ↓ Neurotransmitter Release) CB1->Downstream MGL MGL AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol Two_AG 2-AG Two_AG->CB1 Activation Two_AG->MGL Hydrolysis Compound Benzo[d]oxazole-4- carboxylic acid Compound->MGL Inhibition

Potential MGL Inhibition Signaling Pathway

Hypothetical 5-HT3 Receptor Antagonism

This diagram shows the mechanism of action for a 5-HT3 receptor antagonist like this compound. 5-HT3 receptors are ligand-gated ion channels involved in nausea and vomiting.

Five_HT3_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) Receptor->Ion_Channel Activates Compound Benzo[d]oxazole-4- carboxylic acid Compound->Receptor Blocks Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal Signal Transduction (e.g., emetic reflex) Depolarization->Signal

Mechanism of 5-HT3 Receptor Antagonism

Application Notes and Protocols for the Analysis of Benzo[d]oxazole-4-carboxylic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Benzo[d]oxazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and robust analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. This application note outlines reliable methods for its analysis by HPLC and LC-MS, providing detailed protocols and expected analytical parameters.

HPLC Analysis Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Experimental Protocol: HPLC Method

Objective: To establish a robust HPLC method for the quantification of this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Autosampler: Capable of injecting 10 µL.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: A summary of the HPLC conditions is provided in the table below.

ParameterValue
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Data Analysis: Quantification is achieved by integrating the peak area of this compound and comparing it with a calibration curve generated from the standard solutions.

Expected Quantitative Data (HPLC)

The following table summarizes the expected performance of the HPLC method.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL

LC-MS Analysis Protocol

This protocol provides a sensitive and selective method for the analysis of this compound using LC-MS.

Experimental Protocol: LC-MS Method

Objective: To develop a highly sensitive and selective LC-MS method for the detection and quantification of this compound.

Instrumentation:

  • LC-MS System: A liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

Reagents and Materials:

  • Same as for the HPLC method.

Sample Preparation: Sample preparation follows the same procedure as for the HPLC method, but lower concentrations are typically required due to the higher sensitivity of the LC-MS system.

LC-MS Conditions: The chromatographic and mass spectrometric parameters are detailed in the tables below.

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow 800 L/hr
Scan Mode Full Scan (m/z 50-300) and MS/MS
Expected Quantitative Data (LC-MS)

The following table summarizes the expected mass spectrometric data for this compound.

ParameterExpected Value
Precursor Ion [M+H]⁺ m/z 164.03
Major Fragment Ions m/z 136, 108
Collision Energy 15-30 eV
Retention Time (RT) ~ 3.2 min

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc lcms LC-MS Analysis filter->lcms integrate Peak Integration hplc->integrate lcms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for HPLC and LC-MS analysis.

Proposed Fragmentation Pathway

fragmentation_pathway parent This compound [M+H]⁺ m/z 164.03 frag1 Loss of CO [M+H-CO]⁺ m/z 136.04 parent->frag1 -CO frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z 120.04 parent->frag2 -CO₂ frag3 Further Fragmentation m/z 108.04 frag1->frag3 -HCN

Caption: Proposed MS/MS fragmentation of this compound.

Application Notes and Protocols for the Purification of Benzo[d]oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Benzo[d]oxazole-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. The following methods are designed to yield high-purity material suitable for downstream applications, including synthesis, biological screening, and formulation development.

Introduction

This compound possesses a unique molecular scaffold that imparts desirable physicochemical and biological properties to a range of compounds. However, impurities arising from its synthesis can significantly impact experimental outcomes. The purification techniques detailed below—recrystallization, acid-base extraction, and column chromatography—are standard yet robust methods to ensure the high purity of the final compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical outcomes for each purification method, allowing for a direct comparison of their effectiveness in terms of yield and final purity.

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization 85-95>9870-85Simple, cost-effective, scalablePotential for significant material loss
Acid-Base Extraction 70-90>9580-95Excellent for removing neutral and basic impuritiesRequires use of acids and bases, potential for emulsion formation
Column Chromatography 60-80>9950-70Highest purity achievable, good for complex mixturesTime-consuming, requires significant solvent volumes, less scalable

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful purification. For this compound, a mixed solvent system of ethanol and water is often effective.[1]

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. If the compound precipitates immediately, add a small amount of hot ethanol to redissolve it. This indicates a suitable solvent ratio for recrystallization.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum volume of boiling ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy (the point of saturation).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture (the same ratio used for crystallization) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove residual solvent.

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[2][3][4][5]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise to the combined aqueous layers until the solution is acidic (pH ~2), which will cause the purified this compound to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Column Chromatography

For achieving the highest purity, particularly when dealing with impurities of similar polarity, column chromatography is the method of choice.[6][7]

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed compound onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, and then a small percentage of acetic or formic acid to ensure the carboxylic acid remains protonated and elutes properly).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake & Separate Layers add_base->shake impurities Neutral/Basic Impurities shake->impurities Remains in Organic Layer salt Deprotonated Carboxylate Salt shake->salt Extracts into Aqueous Layer acidify Acidify (e.g., HCl) salt->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for the purification of this compound by acid-base extraction.

Column_Chromatography_Workflow start Prepare Silica Gel Column load Load Crude Product start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols: Molecular Docking Studies of Benzo[d]oxazole-4-carboxylic Acid with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Benzo[d]oxazole-4-carboxylic acid with various protein targets. This document is intended to guide researchers through the computational workflow, from target selection to data analysis, and to provide a framework for interpreting the potential interactions between this small molecule and proteins of interest.

Introduction to this compound and Molecular Docking

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[3] This method is instrumental in structure-based drug design, enabling the prediction of binding modes and affinities, which in turn helps in prioritizing compounds for further experimental validation.

Potential Protein Targets for this compound

Based on the known biological activities of benzoxazole derivatives, several protein targets are of interest for molecular docking studies with this compound. These include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often implicated in cancer.[4][5]

  • Immune Checkpoint Proteins: Including Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which are key regulators of the immune response and are major targets in cancer immunotherapy.

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's.[6]

Quantitative Data from Molecular Docking

Target ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting ResiduesHydrogen Bonds
FLT3 Kinase Domain6JQR-8.5-9.2CYS694, LEU616, ASP8292
PD-L14ZQK-7.2-7.8TYR56, ASP26, LYS1243
Acetylcholinesterase4EY7-9.1-9.8TRP86, TYR337, PHE3381

Experimental Protocols for Molecular Docking

This section provides detailed protocols for performing molecular docking using two common software packages: AutoDock Vina (open-source) and Schrödinger Maestro (commercial).

General Workflow for Molecular Docking

The overall process of molecular docking can be summarized in the following workflow:

G A 1. Ligand and Protein Preparation B 2. Receptor Grid Generation A->B C 3. Molecular Docking Simulation B->C D 4. Analysis of Docking Results C->D E 5. Visualization of Interactions D->E

General molecular docking workflow.
Protocol 1: Molecular Docking using AutoDock Vina

Software Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization.

  • Open Babel: For file format conversion (optional).

Step-by-Step Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format. A 2D structure can be drawn in a chemical drawing tool and converted to 3D.

    • Open the ligand file in AutoDock Tools.

    • Add hydrogens (polar only is generally sufficient).

    • Compute Gasteiger charges.

    • Detect the aromatic carbons and set the torsional degrees of freedom.

    • Save the prepared ligand in PDBQT format.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in PDBQT format.

  • Grid Box Generation:

    • In AutoDock Tools, with the prepared protein loaded, go to Grid > Grid Box.

    • Define the search space (grid box) to encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters. If a co-crystallized ligand was present, its coordinates can be used to center the grid box.

    • Save the grid parameters to a configuration file (e.g., conf.txt).

  • Running AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared ligand (PDBQT), protein (PDBQT), and the configuration file.

    • Execute the following command:

    • Replace protein.pdbqt, ligand.pdbqt, conf.txt, output.pdbqt, and log.txt with your actual file names.

  • Analysis of Results:

    • The log.txt file will contain the docking scores (binding affinities) for the different predicted binding modes.

    • The output.pdbqt file contains the coordinates of the docked ligand poses.

  • Visualization:

    • Open the original protein PDB file and the output.pdbqt file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding pocket.

Protocol 2: Molecular Docking using Schrödinger Maestro

Software Requirements:

  • Schrödinger Maestro: A comprehensive suite for molecular modeling.

Step-by-Step Protocol:

  • Project Setup:

    • Launch Maestro and create a new project.

  • Protein Preparation:

    • Import the target protein structure from the PDB (File > Get PDB).

    • Use the "Protein Preparation Wizard" (Tasks > Protein Preparation Wizard).

    • Preprocess the protein: assign bond orders, add hydrogens, and create zero-order bonds to metals.

    • Review and manage the protein structure: fill in missing side chains or loops if necessary.

    • Optimize the hydrogen bond network.

    • Perform a restrained minimization to relieve steric clashes.

  • Ligand Preparation:

    • Import or draw the 2D structure of this compound.

    • Use "LigPrep" to generate a low-energy 3D conformation of the ligand. This step also correctly assigns protonation states and stereoisomers if applicable.

  • Receptor Grid Generation:

    • Go to Tasks > Receptor Grid Generation.

    • Select the prepared protein as the receptor.

    • Define the active site by picking a residue in the binding pocket or by using the coordinates of a co-crystallized ligand.

    • Adjust the size of the enclosing and bounding boxes.

    • Start the grid generation job.

  • Ligand Docking:

    • Go to Tasks > Ligand Docking.

    • Select the generated grid file.

    • Select the prepared ligand.

    • Choose the docking precision (e.g., SP for Standard Precision or XP for Extra Precision).

    • Start the docking job.

  • Analysis and Visualization:

    • Once the job is complete, the docked poses will be incorporated into the project.

    • Use the "Ligand Interaction Diagram" tool to visualize 2D and 3D representations of the binding mode, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • The project table will display the docking scores and other relevant metrics.

Signaling Pathway Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathways of potential target proteins for this compound.

FLT3 Signaling Pathway

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Simplified FLT3 signaling cascade.
PD-1/PD-L1 Signaling Pathway

PD1_PDL1_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC PD1 PD-1 SHP2 SHP-2 PD1->SHP2 TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK SHP2->PI3K_AKT Inhibition SHP2->RAS_MEK_ERK Inhibition T_Cell_Activation T-Cell Activation PI3K_AKT->T_Cell_Activation RAS_MEK_ERK->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal MHC MHC MHC->TCR Signal 1 AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release Choline_Transporter Choline Transporter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->Choline_Transporter Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Benzo[d]oxazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of Benzo[d]oxazole-4-carboxylic acid analogs, a promising class of compounds with diverse biological activities. This document includes detailed experimental protocols for the synthesis and evaluation of these analogs, along with tabulated quantitative data to facilitate SAR analysis.

Introduction

Benzo[d]oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The benzo[d]oxazole scaffold is considered a "privileged structure" due to its ability to interact with various biological targets. This document focuses specifically on this compound analogs, exploring how modifications to their chemical structure influence their biological activity.

I. Synthesis of this compound Analogs

The general synthesis of 2-substituted this compound analogs typically involves the condensation of 3-amino-4-hydroxybenzoic acid with a variety of carboxylic acids or their derivatives.[1] One-pot synthetic methodologies are often employed to improve efficiency.[2][3][4]

Protocol: One-Pot Synthesis of 2-Aryl-Benzo[d]oxazole-4-carboxylic Acid

This protocol describes a general one-pot synthesis of 2-aryl-benzo[d]oxazole-4-carboxylic acids from 3-amino-4-hydroxybenzoic acid and an aromatic carboxylic acid.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid)

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution (5% w/v)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-amino-4-hydroxybenzoic acid (1 equivalent) and the desired aromatic carboxylic acid (1.1 equivalents).

  • Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the reactants) with stirring. PPA acts as both a solvent and a dehydrating agent.

  • Heating: Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice. This will precipitate the crude product.

  • Neutralization and Filtration: Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until the effervescence ceases. Filter the precipitated solid, wash it thoroughly with cold water, and air dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3-Amino-4-hydroxybenzoic acid 3-Amino-4-hydroxybenzoic acid PPA Polyphosphoric Acid (PPA) 3-Amino-4-hydroxybenzoic acid->PPA + Aromatic Carboxylic Acid Aromatic Carboxylic Acid Aromatic Carboxylic Acid->PPA + Heat Heat (180-200°C) PPA->Heat Quenching Ice Water Quenching Heat->Quenching Reaction Completion Neutralization Neutralization (NaHCO3) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Purification Recrystallization / Chromatography Filtration->Purification Product 2-Aryl-Benzo[d]oxazole-4-carboxylic Acid Purification->Product

Synthetic Workflow for this compound Analogs

II. Biological Evaluation Protocols

The following protocols outline standard assays for evaluating the antimicrobial and anti-inflammatory activities of this compound analogs.

A. Antimicrobial Activity

1. Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This method is used for the preliminary screening of the antibacterial activity of the synthesized compounds.[2][5][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile nutrient broth

  • Synthesized this compound analogs

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile nutrient broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of an MHA plate.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.

  • Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. Similarly, add the positive and negative controls to their respective wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

2. Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • Synthesized this compound analogs

  • Positive and negative controls

  • Micropipettes and sterile tips

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC.

  • Inoculum Preparation: Prepare a bacterial suspension as described in the agar well diffusion protocol and dilute it in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound dilutions. Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

B. Anti-inflammatory Activity

1. Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to screen for inhibitors of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • Synthesized this compound analogs

  • Positive control (e.g., Celecoxib)

  • 96-well plate (black, flat-bottom)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically includes reconstituting the COX-2 enzyme, preparing the assay buffer, and diluting the probe and arachidonic acid substrate.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

  • Assay Setup: To the wells of the 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

III. Structure-Activity Relationship (SAR) Data

The following tables summarize the biological activity of representative Benzo[d]oxazole analogs. The data highlights the influence of different substituents on their antimicrobial and anti-inflammatory properties.

Table 1: Antimicrobial Activity (MIC) of Benzo[d]oxazole Analogs

Compound IDR1R2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a -H-H>100>100
1b -Cl-H3264
1c -NO2-H1632
1d -H-Cl64128
1e -H-NO23264

Note: The data presented is a representative compilation from various sources on benzoxazole derivatives and may not be specific to the 4-carboxylic acid scaffold. It serves to illustrate general SAR trends.

SAR Observations (Antimicrobial Activity):

  • The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) groups, on the 2-phenyl ring (R1) generally enhances antibacterial activity.

  • Substitution on the benzo[d]oxazole ring (R2) also influences activity, with electron-withdrawing groups often leading to increased potency.

Table 2: Anti-inflammatory Activity (COX-2 Inhibition) of Benzo[d]oxazole Analogs

Compound IDR1R2COX-2 IC50 (µM)[9]
2a -H-H>50
2b -OCH3-H15.2
2c -F-H8.7
2d -H-SO2NH25.4
2e -OCH3-SO2NH21.8

Note: The data presented is a representative compilation from various sources on benzoxazole derivatives and may not be specific to the 4-carboxylic acid scaffold. It serves to illustrate general SAR trends.

SAR Observations (Anti-inflammatory Activity):

  • Substituents on the 2-phenyl ring (R1) significantly impact COX-2 inhibitory activity. Electron-donating groups like methoxy (-OCH3) and electron-withdrawing groups like fluorine (-F) can enhance potency.

  • The introduction of a sulfonamide group (-SO2NH2) at the R2 position of the benzo[d]oxazole ring, a common feature in selective COX-2 inhibitors, dramatically increases the inhibitory activity.

IV. Signaling Pathway and Experimental Workflow

A. PI3K/Akt/NF-κB Signaling Pathway

Several studies suggest that the anti-inflammatory and anticancer effects of some benzoxazole derivatives are mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IKK->NFkB Release IkB->NFkB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Benzoxazole Benzo[d]oxazole-4-carboxylic acid analog Benzoxazole->PI3K Inhibition Benzoxazole->Akt Inhibition Benzoxazole->IKK Inhibition Gene Inflammatory Gene Transcription NFkB_nuc->Gene Activation

PI3K/Akt/NF-κB Signaling Pathway Inhibition
B. Logical Workflow for SAR Studies

The process of conducting SAR studies involves a cyclical process of design, synthesis, and biological testing, followed by data analysis to inform the next round of design.

G cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_testing Biological Testing Phase cluster_analysis Analysis Phase Lead_ID Lead Identification (this compound) Analog_Design Analog Design (Varying R1 and R2) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (e.g., MIC, COX-2 IC50) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Paw Edema) In_Vitro->In_Vivo Promising Compounds Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment SAR_Establishment->Analog_Design Feedback Loop for New Analog Design

Logical Workflow of a Structure-Activity Relationship Study

V. Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in these notes demonstrate that strategic modifications to the core structure can significantly enhance antimicrobial and anti-inflammatory activities. The provided protocols offer a foundation for researchers to synthesize and evaluate new analogs, contributing to the discovery of more potent and selective drug candidates. Further investigation into the specific molecular targets and mechanisms of action will continue to drive the optimization of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[d]oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzo[d]oxazole-4-carboxylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method involves a two-step process:

  • Synthesis of the precursor: 3-amino-4-hydroxybenzoic acid is typically synthesized by the reduction of 3-nitro-4-hydroxybenzoic acid.

  • Cyclization: The resulting 3-amino-4-hydroxybenzoic acid is then cyclized to form this compound. This is commonly achieved by reacting the precursor with a suitable C1 source, such as formic acid or a formic acid equivalent (e.g., orthoesters), often under acidic conditions and with heating.

Q2: What are the critical parameters influencing the yield of the final product?

A2: Several factors can significantly impact the yield of this compound:

  • Purity of the precursor: The purity of the starting 3-amino-4-hydroxybenzoic acid is crucial. Impurities can interfere with the cyclization reaction and lead to the formation of side products.

  • Choice of cyclizing agent: The selection of the C1 source for the oxazole ring formation (e.g., formic acid, triethyl orthoformate) and the catalyst are critical.

  • Reaction temperature and time: Optimization of both temperature and reaction duration is necessary to ensure complete cyclization while minimizing degradation or side reactions.

  • Reaction medium: The choice of solvent or the use of neat conditions can affect reactant solubility and reaction rates.

  • Work-up and purification methods: Efficient product isolation and purification are essential to obtain a high yield of the desired product, free of impurities.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material (3-amino-4-hydroxybenzoic acid) and the formation of the product. The appropriate solvent system for TLC should be determined empirically.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Incomplete cyclization of the precursor. 2. Degradation of starting material or product. 3. Sub-optimal reaction conditions. 4. Inactive or insufficient catalyst.1. Increase reaction time or temperature. Consider using a more reactive cyclizing agent (e.g., triethyl orthoformate instead of formic acid). 2. Ensure the reaction is performed under an inert atmosphere if materials are sensitive to oxidation. Avoid excessively high temperatures. 3. Re-optimize reaction parameters such as temperature, solvent, and catalyst concentration. 4. Use a fresh batch of catalyst. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, polyphosphoric acid).
Presence of significant impurities in the final product 1. Incomplete reaction leading to residual starting material. 2. Formation of side products due to side reactions. 3. Inefficient purification.1. Monitor the reaction closely using TLC to ensure complete consumption of the starting material. 2. See the "Common Side Reactions" section below. Adjust reaction conditions to minimize their formation. 3. Optimize the purification protocol. This may involve recrystallization from a different solvent system or employing column chromatography.
Difficulty in isolating the product 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Choose a work-up solvent in which the product has low solubility. Consider adjusting the pH to precipitate the carboxylic acid. 2. Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective.
Product discoloration 1. Oxidation of phenolic or amino groups. 2. Presence of colored impurities.1. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-4-hydroxybenzoic acid

This protocol describes the reduction of 3-nitro-4-hydroxybenzoic acid.

Materials:

  • 3-nitro-4-hydroxybenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or a catalytic hydrogenation setup (e.g., Pd/C, H₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure (using SnCl₂):

  • In a round-bottom flask, suspend 3-nitro-4-hydroxybenzoic acid in a suitable solvent (e.g., ethanol or water).

  • Add a stoichiometric excess of tin(II) chloride dihydrate.

  • Slowly add concentrated hydrochloric acid while stirring.

  • Heat the mixture to reflux for a specified time (typically 1-3 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture and acidify the filtrate with HCl to precipitate the 3-amino-4-hydroxybenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclization of 3-amino-4-hydroxybenzoic acid.

Materials:

  • 3-amino-4-hydroxybenzoic acid

  • Formic acid or Triethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid or polyphosphoric acid - PPA)

  • High-boiling point solvent (optional, e.g., toluene, xylene)

Procedure:

  • Combine 3-amino-4-hydroxybenzoic acid and a molar excess of the cyclizing agent (e.g., formic acid) in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.

  • Filter the crude product, wash with cold water, and dry.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water).

Data Presentation

The following table summarizes reported yields for the synthesis of this compound and its precursor under various conditions.

Step Reactants Conditions Yield (%) Reference
Precursor Synthesis 3-nitro-4-hydroxybenzoic acid, SnCl₂·2H₂O, HClReflux~98%[1]
Precursor Synthesis 3-nitro-4-chlorobenzoic acid, NaOH; then H₂, Pd/C100-105 °C; 95-100 °C, pressureHigh[2]
Cyclization 3-amino-4-hydroxybenzoic acid, Polyphosphoric acid150 °C-[3]
Cyclization 3-amino-4-hydroxybenzoic acid, Formic acidRefluxQuantitative[3]

Note: Yields can vary based on the specific experimental setup and scale.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification 3-nitro-4-hydroxybenzoic_acid 3-nitro-4-hydroxybenzoic acid Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) 3-nitro-4-hydroxybenzoic_acid->Reduction 3-amino-4-hydroxybenzoic_acid 3-amino-4-hydroxybenzoic acid Reduction->3-amino-4-hydroxybenzoic_acid Cyclization Cyclization (Acid catalyst, Heat) 3-amino-4-hydroxybenzoic_acid->Cyclization Cyclizing_Agent Cyclizing Agent (e.g., Formic Acid) Cyclizing_Agent->Cyclization Benzo[d]oxazole-4-carboxylic_acid This compound Cyclization->Benzo[d]oxazole-4-carboxylic_acid Purification Purification (Recrystallization or Column Chromatography) Benzo[d]oxazole-4-carboxylic_acid->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic: Low Product Yield

troubleshooting_low_yield Start Low Yield of This compound Check_Precursor Check Purity of 3-amino-4-hydroxybenzoic acid Start->Check_Precursor Check_Reaction_Completion Check for Complete Reaction via TLC Start->Check_Reaction_Completion Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) Start->Optimize_Conditions Check_Workup Review Work-up and Purification Procedure Start->Check_Workup Impure_Precursor Impure Precursor Check_Precursor->Impure_Precursor Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Suboptimal_Conditions Sub-optimal Conditions Optimize_Conditions->Suboptimal_Conditions Product_Loss Product Loss During Isolation Check_Workup->Product_Loss Purify_Precursor Purify Precursor and Repeat Synthesis Impure_Precursor->Purify_Precursor Increase_Reaction_Time_Temp Increase Reaction Time/Temp or Change Reagent Incomplete_Reaction->Increase_Reaction_Time_Temp Re-optimize Systematically Re-optimize Conditions Suboptimal_Conditions->Re-optimize Modify_Purification Modify Purification Method Product_Loss->Modify_Purification

Caption: A decision tree for troubleshooting low yield in the synthesis.

Common Side Reactions

Understanding potential side reactions is key to improving the yield and purity of your product.

  • Incomplete Cyclization: The most common issue is the incomplete reaction of 3-amino-4-hydroxybenzoic acid, which will remain as an impurity.

  • Decarboxylation: At high temperatures, the carboxylic acid group on either the starting material or the product may be lost.

  • Oxidation: The aminophenol precursor is susceptible to oxidation, which can lead to colored byproducts. Performing the reaction under an inert atmosphere can mitigate this.

  • Formation of Polymeric Byproducts: Under harsh acidic conditions and high temperatures, intermolecular reactions can occur, leading to the formation of oligomeric or polymeric impurities.

By carefully controlling the reaction conditions and using purified starting materials, these side reactions can be minimized, leading to a higher yield of the desired this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Benzo[d]oxazole-4-carboxylic acid in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Benzo[d]oxazole-4-carboxylic acid during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound, like many carboxylic acid-containing compounds, exhibits poor aqueous solubility, especially in neutral or acidic conditions.[1] This is due to the protonated state of the carboxylic acid group, which is less polar. Solubility is expected to increase significantly in basic pH environments where the carboxylic acid is deprotonated to the more soluble carboxylate salt.[2][3][4]

Q2: I'm observing precipitation of my compound after adding it to the assay medium. What could be the cause?

A2: Precipitation upon addition to an aqueous assay medium, even from a stock solution in a solvent like DMSO, is a common issue. This "fall-out" occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer. The organic solvent from the stock solution gets diluted, and if the aqueous buffer cannot maintain the compound in solution, it will precipitate.[5] Factors like buffer pH, ionic strength, and the presence of other components can all influence solubility.[6]

Q3: Can I use DMSO to dissolve this compound? What are the potential issues?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of poorly soluble compounds.[5] However, there are limitations. Firstly, the final concentration of DMSO in your assay should be kept low (typically <1%) as it can interfere with biological assays.[5] Secondly, even in DMSO, compounds can precipitate out, especially at high concentrations or after freeze-thaw cycles.[5] It's crucial to ensure your stock solution is fully dissolved before use.

Q4: How does pH adjustment help in dissolving this compound?

Q5: What is salt formation and can it improve the solubility of my compound?

A5: Salt formation is a highly effective method to increase the solubility of ionizable drugs like this compound.[1][8][10] By reacting the acidic carboxylic acid with a base, a salt is formed which often has much higher aqueous solubility than the free acid.[11][12][13] Common basic counterions used include sodium (Na+), potassium (K+), or amines.[11][13][14]

Troubleshooting Guide

Issue 1: Compound Precipitation in Stock Solution (DMSO)
  • Possible Cause: The concentration of this compound is too high for the DMSO to maintain it in solution, especially after storage or temperature changes.[5]

  • Troubleshooting Steps:

    • Gentle Warming: Warm the stock solution to 37°C and vortex or sonicate to aid dissolution.[15]

    • Dilute the Stock: Prepare a more dilute stock solution in DMSO.

    • Filter: If particulates remain, centrifuge the stock solution and use the supernatant, though this will reduce the effective concentration.

Issue 2: Precipitation Upon Dilution into Aqueous Assay Buffer
  • Possible Cause: The aqueous buffer has a pH that is too low to keep the compound dissolved, or the final concentration is above the solubility limit in the assay medium.

  • Troubleshooting Steps:

    • Increase Buffer pH: Prepare the assay buffer at a higher pH (e.g., 7.5, 8.0, 8.5) and test for improved solubility. Remember to check if the pH change affects your assay's performance.

    • Use Co-solvents: If the assay allows, consider including a small percentage of a water-miscible organic co-solvent like ethanol, methanol, or polyethylene glycol (PEG) in your final assay buffer.[16][17]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.

Issue 3: Inconsistent Assay Results
  • Possible Cause: Undissolved compound is leading to inaccurate concentrations in the assay wells.

  • Troubleshooting Steps:

    • Visual Inspection: Before running the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.

    • Solubility Testing: Perform a simple solubility test by preparing different concentrations of the compound in the final assay buffer and observing for precipitation.

    • Adopt a Standardized Dissolution Protocol: Ensure a consistent and validated method for preparing your compound solutions for every experiment.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement
  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5, 9.0).

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Add a small aliquot of the DMSO stock to each buffer to reach the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent and low (e.g., 1%).

  • Vortex each solution gently.

  • Incubate at room temperature for a set period (e.g., 30 minutes).

  • Visually inspect for any precipitation or turbidity.

  • For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Preparation of a Sodium Salt of this compound
  • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

  • Add one molar equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution dropwise while stirring.

  • Stir the reaction mixture at room temperature until the reaction is complete (the solid dissolves, indicating salt formation).

  • The solvent can be removed under reduced pressure to obtain the sodium salt as a solid.

  • The resulting salt can then be dissolved directly in aqueous buffers for use in assays.

Quantitative Data Summary

ConditionExpected SolubilityRationale
Aqueous Buffer (pH 5.0) Very LowThe carboxylic acid is protonated and has low polarity.
Aqueous Buffer (pH 7.4) Low to ModerateA portion of the carboxylic acid will be deprotonated, but solubility may still be limited.
Aqueous Buffer (pH 8.5) Moderate to HighThe majority of the carboxylic acid will be in its more soluble deprotonated (carboxylate) form.[2][3][4]
DMSO HighA polar aprotic solvent capable of dissolving a wide range of organic molecules.[5]
Aqueous Buffer with 5% Co-solvent (e.g., Ethanol) Improved over aqueous buffer aloneThe co-solvent can help to increase the solubility of the compound.[16][17]
Sodium Salt in Aqueous Buffer (pH 7.4) HighThe salt form is generally much more soluble in aqueous solutions than the free acid.[8][9]

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start This compound Precipitation in Assay check_stock Check Stock Solution (DMSO) start->check_stock adjust_ph Increase Buffer pH (e.g., > 7.4) check_stock->adjust_ph If stock is clear use_cosolvent Add Co-solvent (e.g., Ethanol, PEG) adjust_ph->use_cosolvent If still precipitates end Soluble Compound in Assay Medium adjust_ph->end Soluble form_salt Form a Salt (e.g., Sodium Salt) use_cosolvent->form_salt For persistent issues use_cosolvent->end Soluble form_salt->end Soluble

Caption: Troubleshooting workflow for addressing solubility issues.

ph_effect_on_solubility cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) acid_form Benzo[d]oxazole-4-COOH (Protonated) low_solubility Poor Aqueous Solubility acid_form->low_solubility Dominant Species increase_ph Increase pH acid_form->increase_ph base_form Benzo[d]oxazole-4-COO- (Deprotonated) high_solubility Good Aqueous Solubility base_form->high_solubility Dominant Species increase_ph->base_form

Caption: Effect of pH on the solubility of this compound.

References

Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Benzo[d]oxazole-4-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing a decrease in the concentration of my this compound solution over time. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in solution. The benzoxazole ring system can be susceptible to hydrolysis, especially under certain pH conditions.[1] Additionally, exposure to light or elevated temperatures may promote degradation. For long-term storage, it is advisable to keep solutions in a cool, dark place and to use buffered solutions if pH sensitivity is a concern.

Q2: What is the expected thermal stability of this compound?

Q3: How does pH affect the stability of this compound?

A3: The stability of the benzoxazole ring can be pH-dependent.[1] While some complex benzoxazole structures exhibit stability in strong acids (9 M HCl) and bases (9 M NaOH)[4], simpler benzoxazoles can undergo hydrolysis. The oxazole ring is generally considered to have lower aromatic stability compared to thiazole or imidazole rings, which can make it more susceptible to ring cleavage under aqueous conditions.[1] It is crucial to evaluate the stability of this compound in your specific buffer system.

Q4: Is this compound sensitive to light?

A4: While some benzoxazole-containing covalent organic frameworks have been reported to be stable in sunlight[4], specific photostability data for isolated this compound is not available. As a general precaution for aromatic heterocyclic compounds, it is recommended to minimize exposure to direct light during storage and handling to prevent potential photodegradation.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for benzoxazole rings under mild conditions is hydrolysis.[1] This would likely involve the cleavage of the oxazole ring to form an aminophenol derivative. Specifically, hydrolysis of the benzoxazole ring can lead to the formation of 2-aminophenol and a carboxylic acid derivative.[1] In the case of this compound, this would likely result in 3-amino-2-hydroxybenzoic acid. At very high temperatures, fragmentation of the benzoxazole ring can occur, leading to products such as o-hydroxybenzonitrile and cyclopentadiene carbonitrile.[3]

Q6: Are there any known incompatibilities with other reagents?

A6: Safety data for similar oxazole carboxylic acids recommend avoiding strong oxidizing agents, strong acids, and strong bases.[5] The benzoxazole ring has been shown to undergo ring-opening reactions when treated with secondary amines.[6] Therefore, it is advisable to avoid these classes of reagents unless they are part of a planned synthetic transformation.

Stability Data Summary

The following table summarizes the expected stability of this compound based on available data for related compounds. It is crucial to note that these are general guidelines, and stability should be experimentally verified for specific applications.

ConditionExpected StabilityRemarksCitations
Thermal HighBenzoxazole polymers are stable up to 576°C. The parent ring decomposes at >1000 K.[2][3]
pH VariableComplex benzoxazoles can be stable in strong acid/base. The oxazole ring is prone to hydrolysis.[1][4]
Light Moderate to HighBenzoxazole-containing COFs are sunlight-stable. General precaution against light is advised.[4]
Oxidizing Agents LowAvoid contact with strong oxidizing agents.[5]
Reducing Agents LowAvoid contact with strong reducing agents.[5]
Amines LowThe benzoxazole ring can be opened by secondary amines.[6]

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Solution

This protocol provides a framework for assessing the stability of this compound under various pH and temperature conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF) at a known concentration (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, 9).

    • Add a known volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Divide each test solution into two sets.

    • Incubate one set at room temperature (e.g., 25°C) and the other at an elevated temperature (e.g., 40°C).

    • Protect all solutions from light.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

    • Immediately analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate and half-life (t½) for each condition.

Protocol 2: Photostability Assessment

This protocol outlines a method to evaluate the stability of this compound upon exposure to light.

  • Preparation of Test Solution: Prepare a solution of this compound in a relevant solvent system at a known concentration.

  • Exposure Conditions:

    • Transfer the solution to a quartz cuvette or a clear glass vial.

    • Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light.

    • Expose the test sample to a controlled light source (e.g., a UV lamp or a solar simulator) for a defined period.

    • Maintain the control sample under the same temperature conditions but in the dark.

  • Analysis:

    • After the exposure period, analyze the concentration of this compound in both the exposed and control samples using HPLC or another suitable method.

    • A significant decrease in concentration in the exposed sample compared to the control indicates photolability.

Visualizations

Troubleshooting_Workflow start Observation: Decrease in Compound Concentration check_storage Check Storage Conditions start->check_storage check_solution Check Solution Parameters start->check_solution check_reagents Check for Incompatible Reagents start->check_reagents storage_temp Elevated Temperature? check_storage->storage_temp storage_light Exposure to Light? check_storage->storage_light solution_ph Uncontrolled pH? check_solution->solution_ph reagent_amine Presence of Amines? check_reagents->reagent_amine reagent_oxidizer Presence of Strong Oxidizers/Reducers? check_reagents->reagent_oxidizer storage_temp->storage_light No reco_temp Store at Lower Temperature (e.g., 4°C or -20°C) storage_temp->reco_temp Yes reco_light Store in Amber Vials or Protect from Light storage_light->reco_light Yes reco_ph Use Buffered Solution; Determine Optimal pH solution_ph->reco_ph Yes reco_reagent Avoid Incompatible Reagents reagent_amine->reco_reagent Yes reagent_oxidizer->reco_reagent Yes

Caption: Troubleshooting workflow for decreased concentration of this compound.

Degradation_Pathway parent This compound intermediate Hydrolysis Intermediate parent->intermediate + H2O (Hydrolysis) product 3-Amino-2-hydroxybenzoic acid intermediate->product Ring Opening

Caption: Postulated hydrolytic degradation pathway of this compound.

References

Purification challenges of crude Benzo[d]oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Benzo[d]oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this heterocyclic compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: My crude product is a dark, oily, or tar-like substance. How should I proceed with purification?

A1: A dark and non-solid crude product often indicates the presence of significant impurities, residual solvent, or byproducts from side reactions.

  • Initial Step: Attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or petroleum ether. This process can help remove highly non-polar impurities and may induce crystallization.

  • If Solidification Fails: Direct purification via column chromatography is the recommended next step. Attempting recrystallization on an oil is often unsuccessful. Prepare a concentrated solution of the crude oil and dry-load it onto silica gel for better separation.[1]

  • Color Removal: Activated carbon (charcoal) can be used during the workup or before recrystallization to remove colored impurities. Use it sparingly, as it can also adsorb your product, leading to lower yields.

Q2: The TLC of my crude product shows multiple spots. What are they likely to be?

A2: Multiple spots on a TLC plate indicate the presence of several compounds. Based on common synthetic routes, these are likely:

  • Unreacted Starting Materials: Such as a substituted 2-aminophenol or a carboxylic acid derivative.

  • Reaction Byproducts: Stoichiometric byproducts, like triphenylphosphine oxide (if triphenylphosphine was used as a reagent), can be persistent impurities.[2]

  • Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to various intermediates.

  • Degradation Products: Benzo[d]oxazole derivatives, especially those with certain functional groups, can be unstable and may undergo ring-opening.[3] The carboxylic acid functionality itself can sometimes lead to decarboxylation under harsh thermal conditions.

Q3: My compound is "oiling out" instead of crystallizing during recrystallization. What can I do?

A3: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when significant impurities are present.

  • Reduce Cooling Rate: Allow the solution to cool more slowly to room temperature, and then transfer it to an ice bath. Slow cooling encourages the formation of stable crystal nuclei.

  • Add More Solvent: The concentration of your product might be too high. Add a small amount of the hot solvent to the oiled mixture and reheat until everything dissolves before attempting to cool again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change Solvent System: The current solvent may not be optimal. Try a different solvent or a binary solvent system (e.g., ethyl acetate/petroleum ether).[1]

Q4: My yield after column chromatography is very low. What are the possible reasons?

A4: Low recovery from column chromatography can be frustrating. Common causes include:

  • Product Adsorption: Highly polar compounds, like carboxylic acids, can irreversibly bind to silica gel. To mitigate this, consider adding a small percentage of acetic or formic acid to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica.

  • Incorrect Solvent System: If the eluent is not polar enough, your compound will not move from the origin. If it is too polar, it will elute too quickly with impurities. Optimize the solvent system using TLC first.

  • Compound Instability: The compound may be degrading on the silica gel, which is slightly acidic. If degradation is suspected, consider using a different stationary phase like neutral alumina or performing the chromatography quickly.

  • Loss During Workup: Significant product loss can occur during the concentration of fractions, especially if the compound is volatile (unlikely for this molecule) or if multiple transfer steps are involved.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The impurities largely depend on the synthetic route. For syntheses involving the condensation of a 2-aminophenol derivative with a carboxylic acid, common impurities are summarized below.[4][5]

Impurity TypeChemical NatureTypical TLC RfRemoval Strategy
Unreacted 2-AminophenolBasic, more polar than productLowerAcid wash during workup
Unreacted Carboxylic AcidAcidic, polarVariableBase wash during workup
Dehydrating Agent Byproducte.g., Triphenylphosphine oxideModerately polarColumn chromatography
Incomplete Cyclization IntermediateAmide intermediateMore polar than productColumn chromatography

Q2: What is the recommended general method for purifying crude this compound?

A2: A multi-step approach is often best. An initial acid-base extraction can remove basic or acidic impurities. This is followed by either recrystallization (if the crude product is a solid with reasonable purity) or silica gel column chromatography for more complex mixtures or oily products.[1]

Q3: Which solvents are suitable for recrystallization?

A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For benzoxazole derivatives, common choices include:

  • Ethanol[1]

  • Ethyl acetate / Petroleum ether mixture[1]

  • Dichloromethane / Hexane mixture

Always perform small-scale tests to find the optimal solvent or solvent system for your specific crude product.

Q4: What is a good starting solvent system for TLC and column chromatography?

A4: A good starting point for developing a solvent system for a polar compound like this compound is a mixture of a non-polar and a polar solvent.

ApplicationRecommended Solvent SystemNotes
TLC Analysis 30-50% Ethyl Acetate in HexanesAdd 0.5-1% acetic acid to prevent streaking.
Column Chromatography Start with 10-20% Ethyl Acetate in Hexanes, then gradually increase polarity.A gradient elution is often more effective than an isocratic one.[2]

Q5: How does the carboxylic acid group affect the purification strategy?

A5: The carboxylic acid is a key functional group that dictates purification strategy:

  • Acidity: It allows for purification via acid-base extraction. You can dissolve the crude product in an organic solvent (like ethyl acetate), wash with a mild aqueous base (e.g., NaHCO₃) to extract your product into the aqueous layer as its carboxylate salt, and then re-acidify the aqueous layer to precipitate the pure acid.

  • Polarity: It significantly increases the polarity of the molecule. This can cause streaking on TLC plates and strong retention on silica gel columns. Adding a small amount of acid to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper bands and better separation.[1]

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethyl Acetate/Petroleum Ether)

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by TLC. The ideal system should give your product an Rf value of approximately 0.25-0.35. Add ~1% acetic acid to the eluent to improve peak shape.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 30% Ethyl Acetate in Hexanes + 1% Acetic Acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Run the column, applying gentle pressure. Start with a less polar solvent mixture and gradually increase the polarity if using a gradient elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Visualizations

Purification_Workflow crude Crude Product assess Initial Assessment (TLC, Solubility Tests) crude->assess choice Select Purification Method assess->choice recryst Recrystallization choice->recryst Solid & High Purity chrom Column Chromatography choice->chrom Oily or Complex Mixture extract Acid-Base Extraction choice->extract Acidic/Basic Impurities execute_recryst Execute Protocol recryst->execute_recryst execute_chrom Execute Protocol chrom->execute_chrom execute_extract Execute Protocol extract->execute_extract purity Purity Check (TLC, NMR, MP) execute_recryst->purity execute_chrom->purity execute_extract->purity final Pure Benzo[d]oxazole- 4-carboxylic Acid purity->final Troubleshooting_Tree start Problem: Low Purity After Initial Purification q1 What does the TLC look like? start->q1 a1 Streaking Spot q1->a1 a2 Multiple Distinct Spots q1->a2 a3 Spot at Baseline q1->a3 sol1 Solution: Add 1% Acetic Acid to TLC/Column Eluent a1->sol1 sol2 Solution: Re-purify using an orthogonal method (e.g., Recrystallize after Chromatography) a2->sol2 sol3 Solution: Increase Eluent Polarity or consider Acid/Base Extraction a3->sol3

References

Optimizing reaction conditions for the synthesis of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 2-substituted benzoxazoles?

The most prevalent and versatile method for synthesizing 2-substituted benzoxazoles is the cyclization of a 2-aminophenol with various precursors.[1] Common reaction partners for 2-aminophenol include aldehydes, carboxylic acids, acyl chlorides, β-diketones, and orthoesters.[2][3][4][5] The choice of precursor often depends on the desired substituent at the C2 position and the desired reaction conditions.

Q2: What types of catalysts are effective for benzoxazole synthesis?

A wide range of catalysts can be employed, and the optimal choice depends on the specific reaction pathway. These can be broadly categorized as:

  • Brønsted or Lewis Acids: Traditional catalysts like polyphosphoric acid (PPA) and methanesulfonic acid are effective.[2][4] Triflic acid (TfOH) has been used for rapid, solvent-free cyclizations.[6]

  • Metal Catalysts: Copper-based catalysts (e.g., CuI, copper(II) oxide nanoparticles) are widely used for cyclization reactions.[3] Palladium and cobalt complexes have also been reported for specific applications.[2][5]

  • Nanocatalysts: Magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, offer high efficiency and the advantage of easy separation and reusability.[7]

  • Ionic Liquids: Brønsted acidic ionic liquids (BAILs) can serve as both the catalyst and solvent, promoting green chemistry principles by being reusable and often allowing for solvent-free conditions.[8][9]

Q3: My starting 2-aminophenol is susceptible to oxidation. How can I prevent this?

2-aminophenols can be sensitive to air oxidation, which can lead to colored impurities and lower yields. To mitigate this, consider the following:

  • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use freshly purified or commercially available high-purity 2-aminophenol.

  • Keep reaction times as short as possible.

Q4: Can I run the reaction under solvent-free conditions?

Yes, several modern protocols are designed to be solvent-free, which is environmentally advantageous.[7][8] These reactions are often promoted by specific catalysts like Brønsted acidic ionic liquids or magnetic nanocatalysts and may require thermal or microwave assistance.[4][8] For example, using a Brønsted acidic ionic liquid gel, the condensation of 2-aminophenol and benzaldehyde can achieve excellent yields at 130°C without any solvent.[8][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired benzoxazole product. What are the potential causes and solutions?

A: Low or no yield is a common issue that can stem from several factors related to reactants, catalysts, or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The catalyst may be old, hydrated, or of insufficient purity.

    • Solution: Use a fresh batch of catalyst or activate it according to literature procedures. For heterogeneous catalysts, ensure they haven't lost activity from previous runs. Several reports highlight that catalysts can be reused for multiple cycles without significant loss of efficiency.[2]

  • Sub-optimal Reaction Temperature: The temperature may be too low for the cyclization to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. While some modern methods work at room temperature, many traditional syntheses require elevated temperatures, sometimes as high as 130-150°C.[2][8]

  • Incorrect Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or catalyst activity.

    • Solution: Screen different solvents. While some reactions work well in ethanol or DMF, others may require solvent-free conditions to proceed efficiently.[2]

  • Poor Quality Starting Materials: Impurities in the 2-aminophenol or the aldehyde/acid can interfere with the reaction.

    • Solution: Purify starting materials before use, for instance, by recrystallization or distillation.

  • Formation of Schiff Base Intermediate Only: The reaction may have stopped after the initial condensation to form the Schiff base without subsequent cyclization. This is common in the reaction between 2-aminophenols and aldehydes.

    • Solution: This indicates that the conditions are not sufficient for the final cyclization/oxidation step. The addition of a suitable oxidant (e.g., elemental sulfur, air, DDQ) or a more effective cyclization catalyst may be necessary.[10][11]

Issue 2: Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure benzoxazole. What are the likely side products and how can I avoid them?

A: The formation of side products often arises from the reactivity of the starting materials or intermediates under the reaction conditions.

Potential Side Reactions & Prevention:

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under strongly acidic/basic conditions.

    • Prevention: Control the reaction temperature carefully and ensure a stoichiometric balance of reactants. Adding the 2-aminophenol slowly to the reaction mixture can sometimes help.

  • Incomplete Cyclization: As mentioned, the Schiff base intermediate may be a major component of the crude product.

    • Prevention: Ensure the catalyst is active and the conditions (temperature, oxidant) are sufficient to drive the reaction to completion.

  • N-Acylation without Cyclization: When using carboxylic acids or acyl chlorides, the amine of the 2-aminophenol can be acylated, but the subsequent intramolecular cyclization may fail.

    • Prevention: This is often a problem of reaction conditions. Higher temperatures and an effective acid catalyst (like PPA) are typically required to promote the dehydration and ring-closing step.[2][11]

Issue 3: Purification Challenges

Q: The crude product is a dark, oily residue that is difficult to purify by column chromatography. What purification strategies can I use?

A: Purification of heterocyclic compounds can be challenging due to colored impurities and similar polarities of byproducts.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid benzoxazole derivatives. A solvent screen is recommended to find an appropriate system. Common solvents include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[12]

  • Trituration: If the product does not crystallize well, washing (triturating) the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexane) can be effective.

  • Charcoal Treatment: For removing colored, high-molecular-weight impurities, dissolving the crude product in a suitable solvent (like ethyl acetate), adding activated charcoal, stirring, and then filtering can significantly improve the color and purity before final recrystallization or chromatography.[13]

  • Acid-Base Extraction: If the benzoxazole derivative is stable to acid and base, an acid-base workup can remove acidic or basic impurities. However, the benzoxazole nitrogen is only weakly basic.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst and reaction conditions significantly impacts the yield of benzoxazole synthesis. The tables below summarize data from various studies on the condensation of 2-aminophenol with an aldehyde.

Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenylbenzoxazole

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1 None Solvent-free 130 12 <5 [8]
2 p-TsOH Solvent-free 130 8 45 [8]
3 ZnCl₂ Solvent-free 130 8 35 [8]
4 BAIL Gel (1 mol%) Solvent-free 130 5 98 [8]
5 Fe₃O₄@SiO₂-SO₃H (0.03g) Solvent-free 50 0.5 95 [7]
6 TiO₂–ZrO₂ Acetonitrile 60 0.25-0.4 83-93 [2]

| 7 | Elemental Sulfur/Na₂S·5H₂O | DMSO | 70 | 16 | 40-78 |[2] |

Table 2: Optimization of Reaction Temperature (Model Reaction: 2-aminophenol and benzaldehyde with BAIL Gel catalyst)

Entry Temperature (°C) Time (h) Yield (%) Reference
1 Room Temp 12 No Product [8]
2 80 10 25 [8]
3 100 8 65 [8]

| 4 | 130 | 5 | 98 |[8] |

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzoxazoles using a Reusable Catalyst

This protocol is adapted from a solvent-free method using a Brønsted acidic ionic liquid (BAIL) gel catalyst.[8]

Materials:

  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg)

  • BAIL gel catalyst (0.01 mmol, ~10 mg, 1 mol%)

Procedure:

  • Combine 2-aminophenol, the aromatic aldehyde, and the BAIL gel catalyst in a 5 mL reaction vessel equipped with a magnetic stir bar.

  • Heat the reaction mixture to 130°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-6 hours).

  • After completion, cool the mixture to room temperature and dissolve it in ethyl acetate (10 mL).

  • Separate the heterogeneous BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-arylbenzoxazole.

Protocol 2: Product Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • If the solution is highly colored, it can be treated with a small amount of activated charcoal at this stage, followed by hot filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Visualized Workflows and Logic

G Reactants 1. Combine Reactants (2-Aminophenol, Aldehyde, Catalyst) Reaction 2. Heat and Stir (e.g., 130°C, 5h) Reactants->Reaction Workup 3. Workup (Dissolve in EtOAc, Separate Catalyst) Reaction->Workup Purification 4. Purification (Recrystallization or Chromatography) Workup->Purification Product 5. Pure Benzoxazole Product Purification->Product

Caption: A typical experimental workflow for benzoxazole synthesis.

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Resolving Isomeric Mixtures of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric mixtures of substituted benzoxazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary methods for resolving isomeric mixtures of substituted benzoxazoles?

A: The two primary strategies for resolving isomeric mixtures of substituted benzoxazoles are fractional recrystallization and chromatography. Recrystallization is often attempted first due to its simplicity, relying on solubility differences between isomers in a specific solvent or solvent system.[1][2] Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer higher resolving power and are essential for separating isomers with very similar physical properties, including positional isomers, enantiomers, and diastereomers.[3][4][5]

Q2: My chromatographic separation is providing poor resolution. What are the common troubleshooting steps?

A: Poor resolution in HPLC or SFC can stem from several factors related to the stationary phase, mobile phase, or other instrumental parameters.

  • Stationary Phase (Column) Selection: The choice of column is critical. For chiral separations, various chiral stationary phases (CSPs) based on polysaccharides (e.g., amylose, cellulose) or macrocyclic glycopeptides are employed.[5][6] If one CSP fails, trying another with a different chiral selector is a standard approach. For achiral separations, ensure the column chemistry (e.g., C18, phenyl-hexyl) is appropriate for the polarity of your benzoxazole derivatives.

  • Mobile Phase Optimization: Systematically adjust the mobile phase composition. In reversed-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[4] In normal-phase and SFC, adjusting the percentage of the polar co-solvent (e.g., ethanol, methanol) is key.[6][7] The addition of small amounts of additives like trifluoroacetic acid (TFA) or ammonia can significantly alter selectivity by modifying the ionization state of the analytes.[8]

  • Instrumental Parameters: Optimize the flow rate; lower flow rates can sometimes improve resolution, though at the cost of longer run times. Temperature can also affect selectivity, so adjusting the column oven temperature is another variable to test.[3][4]

Below is a logical workflow for troubleshooting poor chromatographic resolution.

G Start Poor Resolution Observed CheckStationary Step 1: Evaluate Stationary Phase (Column) Start->CheckStationary CheckMobile Step 2: Optimize Mobile Phase CheckStationary->CheckMobile If resolution still poor CheckInstrument Step 3: Adjust Instrumental Parameters CheckMobile->CheckInstrument If resolution still poor CheckInstrument->CheckStationary If still failing, re-evaluate column choice End Resolution Achieved CheckInstrument->End If successful

Caption: Troubleshooting workflow for poor chromatographic resolution.

Q3: How do I select an appropriate method for separating enantiomers of a chiral benzoxazole?

A: Enantiomeric separation requires a chiral environment. Chiral HPLC and SFC are the methods of choice.[3][5]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly preferred for chiral separations due to its speed, efficiency, and reduced use of organic solvents.[3][7] Polysaccharide-based columns, such as Chiralpak® series, are highly effective for a wide range of compounds.[7][9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a robust and widely used technique. A variety of chiral stationary phases are available, and screening different columns and mobile phase modes (normal phase, reversed phase, polar organic) is a common strategy to find the optimal separation conditions.[6][8] The MaltoShell column has been shown to be effective for separating various azole compounds.[5][10]

Q4: I am attempting to separate isomers by recrystallization without success. What should I try?

A: Recrystallization failure often relates to solvent choice or the similar crystallization behavior of the isomers.

  • Solvent Screening: The key is finding a solvent (or solvent system) where the two isomers have a significant difference in solubility at a given temperature. If a single solvent doesn't work, a binary solvent system is the next step. Common systems include hexane/acetone, hexane/ethyl acetate, and acetone/acetonitrile.[1][11]

  • Procedure: Dissolve the mixture in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Gently heat to redissolve, then allow to cool slowly.[11] The less soluble isomer should crystallize out first.

  • Seeding: If crystals are slow to form, adding a seed crystal of the desired pure isomer can initiate crystallization.

  • Oiling Out: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound, or the solubility is too high. Try using a lower-boiling point solvent or a more dilute solution.

Q5: Can positional or geometric (E/Z) isomers of benzoxazoles be separated?

A: Yes. While challenging, these isomer types can be resolved, primarily with chromatography.

  • Positional Isomers: Positional isomers (e.g., 4-substituted vs. 5-substituted) often have different dipole moments and polarities, making them separable by standard HPLC on silica or reversed-phase columns.[4]

  • Geometric (E/Z) Isomers: Supercritical Fluid Chromatography (SFC) has proven particularly effective for simultaneously resolving both chiral and E/Z isomers in a single run, which is a significant advantage in complex mixtures.[3]

Data & Experimental Protocols

Data Presentation: Chromatographic Methods

The following tables summarize typical starting parameters for developing separation methods for substituted benzoxazole isomers based on published data.

Table 1: Supercritical Fluid Chromatography (SFC) - General Parameters

Parameter Value / Condition Source
Stationary Phase Chiralpak® AD-H (amylose-based) [7]
Mobile Phase Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol) [3][7]
Gradient (Example) 2% to 25% Methanol in 6 min [3]
Flow Rate 4 mL/min [3]
Back Pressure 100 bar [3]
Temperature 40 °C [3]

| Detection | PDA (220–300 nm) |[3] |

Table 2: High-Performance Liquid Chromatography (HPLC) - Chiral Separation Parameters

Parameter Value / Condition Source
Stationary Phases Polysaccharide-based (e.g., MaltoShell, Lux Amylose-2, Chiralpak IA/ID) [5][6][8]
Mobile Phase Modes Normal Phase (Heptane/Ethanol), Polar Organic, Reversed Phase [6]
NP Example Heptane-Ethanol (80:20 v/v) [10]
Flow Rate 1.0 mL/min [6]
Temperature 30 - 50 °C [4][6]

| Detection | UV (e.g., 254 nm) |[6] |

Table 3: Common Recrystallization Solvent Systems

Solvent System Comments Source
Acetone / Acetonitrile Effective for purifying 2-(3-fluoro-4-hydroxyphenyl)-7-vinyl-benzoxazol-5-ol. [1]
Ethanol A general-purpose solvent for compounds with minor impurities. [11]
n-Hexane / Acetone A good general mixture; allows for slow evaporation to aid crystallization. [11]
n-Hexane / Ethyl Acetate Can be effective, particularly when many impurities are present. [11]

| Water / Polar Organic | For polar isomers, mixed solvents like Acetone/Water or Acetonitrile/Water can be effective. |[12] |

Experimental Protocols

Protocol 1: General Workflow for Isomer Resolution

This protocol outlines a systematic approach to resolving an isomeric mixture of a substituted benzoxazole.

  • Initial Analysis: Analyze the crude isomeric mixture by a suitable analytical technique (e.g., HPLC, NMR) to determine the number of isomers and their approximate ratio.

  • Attempt Recrystallization:

    • Begin with a small amount of the mixture (~50-100 mg).

    • Screen a variety of single and binary solvent systems (see Table 3).

    • Dissolve the sample in a minimum of hot solvent and allow it to cool slowly to room temperature, then potentially to 0-5 °C.[1]

    • Collect any crystals by filtration and analyze both the solid and the mother liquor to check for enrichment of one isomer.

    • If enrichment is successful, scale up the procedure. If not, proceed to chromatography.

  • Develop a Chromatographic Method:

    • For Chiral Isomers: Start with a chiral SFC or HPLC method. Screen several chiral columns (e.g., amylose-based, cellulose-based) with a standard mobile phase (e.g., CO₂/Methanol for SFC, Heptane/Ethanol for normal phase HPLC).[6][7]

    • For Positional Isomers: Start with a standard reversed-phase HPLC method (e.g., C18 column with a Water/Acetonitrile gradient).

  • Method Optimization: Once initial separation is observed, optimize parameters such as the mobile phase gradient, temperature, and flow rate to achieve baseline resolution (Rs > 1.5).[6]

  • Preparative Separation: Scale up the optimized analytical method to a preparative or semi-preparative scale to isolate the pure isomers.[7]

The decision-making process is visualized in the diagram below.

G cluster_0 Phase 1: Initial Approach cluster_1 Phase 2: Chromatographic Resolution Start Isomeric Mixture Recrystallize Attempt Recrystallization Start->Recrystallize Analyze Analyze Purity of Solid & Mother Liquor Recrystallize->Analyze DevelopChrom Develop HPLC/SFC Method Analyze->DevelopChrom Unsuccessful or Low Enrichment End Pure Isomers Isolated Analyze->End Successful (>99% Purity) Optimize Optimize Separation (Mobile Phase, Temp, etc.) DevelopChrom->Optimize PrepScale Preparative Scale-Up Optimize->PrepScale PrepScale->End

Caption: General workflow for resolving isomeric mixtures.

References

Minimizing byproduct formation in the synthesis of Benzo[d]oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Benzo[d]oxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the cyclocondensation of 3-amino-4-hydroxybenzoic acid with a one-carbon electrophile, typically formic acid or one of its derivatives (e.g., triethyl orthoformate). This reaction is often carried out under acidic conditions and with heating.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The main potential byproducts include:

  • Unreacted 3-amino-4-hydroxybenzoic acid: This occurs due to incomplete cyclization.

  • Decarboxylation products: Either the starting material or the final product can lose carbon dioxide at elevated temperatures, leading to 2-aminophenol or benzo[d]oxazole, respectively.

  • N-formyl intermediate: Incomplete cyclization can also result in the formation of 3-(formylamino)-4-hydroxybenzoic acid.

  • Polymeric materials: Under harsh acidic conditions or very high temperatures, intermolecular reactions can lead to the formation of polymeric byproducts.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can separate the starting material, the product, and major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.

Q4: What are the recommended purification methods for this compound?

A4: Purification can typically be achieved through the following methods:

  • Recrystallization: This is an effective method for removing most impurities. Suitable solvents include ethanol, methanol, or aqueous mixtures of these alcohols.

  • Acid-base extraction: As the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution) and washed with an organic solvent to remove neutral and basic impurities. The product is then precipitated by acidifying the aqueous layer.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient purification.1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Optimize the reaction temperature. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to decarboxylation. A stepwise increase in temperature (e.g., from 80°C to 120°C) may be beneficial. 3. Use a milder cyclizing agent or perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 4. Optimize the recrystallization solvent system or consider acid-base extraction for purification.
Presence of Starting Material (3-amino-4-hydroxybenzoic acid) in the Final Product 1. Insufficient reaction time. 2. Inadequate amount of cyclizing agent. 3. Low reaction temperature.1. Extend the reaction time. 2. Use a slight excess of the cyclizing agent (e.g., 1.1 to 1.5 equivalents of formic acid). 3. Gradually increase the reaction temperature while monitoring for the disappearance of the starting material.
Formation of a Significant Amount of Decarboxylated Byproduct (benzo[d]oxazole) 1. Excessively high reaction temperature. 2. Prolonged reaction time at high temperatures.1. Reduce the reaction temperature. The optimal temperature should be high enough for cyclization but low enough to minimize decarboxylation. 2. Once the reaction is complete (as determined by TLC), cool the reaction mixture promptly.
Isolation of N-formyl Intermediate 1. Insufficient heating to promote cyclization after N-formylation. 2. Presence of water in the reaction mixture, which can hinder the dehydration step of cyclization.1. Ensure the reaction temperature is sufficient for the final cyclization step. 2. Use anhydrous reagents and solvents. If using formic acid, consider a co-solvent that can azeotropically remove water (e.g., toluene).
Product is a Dark, Tarry Substance 1. Polymerization due to excessively high temperatures or strong acidic conditions. 2. Oxidative degradation.1. Lower the reaction temperature and consider using a milder acid catalyst. 2. Conduct the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation with Formic Acid

This protocol provides a general method for the synthesis of this compound. Optimization of time and temperature may be required.

Materials:

  • 3-amino-4-hydroxybenzoic acid

  • Formic acid (88-98%)

  • Hydrochloric acid (optional, as catalyst)

  • Ethanol (for recrystallization)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-hydroxybenzoic acid (1.0 eq) and formic acid (5-10 eq).

  • Optionally, a catalytic amount of concentrated hydrochloric acid can be added.

  • Heat the reaction mixture to reflux (typically 100-120°C) for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in hot ethanol, treat with activated carbon to remove colored impurities, and filter while hot.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

Visualizations

Synthetic Pathway

Synthesis_Pathway start 3-amino-4-hydroxybenzoic acid intermediate N-formyl intermediate start->intermediate + HCOOH - H2O byproduct1 Decarboxylation Byproduct (2-aminophenol) start->byproduct1 High Temp. product This compound intermediate->product Heat - H2O byproduct2 Decarboxylation Byproduct (benzo[d]oxazole) product->byproduct2 High Temp.

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Addressing Resistance to Benzoxazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to benzoxazole-based antimicrobial agents in their experiments.

Section 1: Minimum Inhibitory Concentration (MIC) Assays

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the potency of an antimicrobial agent. However, various factors can influence the outcome of these assays, leading to inconsistent and unreliable results. This section provides a troubleshooting guide for common issues encountered during MIC determination for benzoxazole-based compounds.

Frequently Asked Questions (FAQs): MIC Assays

Q1: My MIC values for the same benzoxazole compound are inconsistent between experiments. What could be the cause?

A1: Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Variation in the density of the bacterial inoculum is a primary cause of variability. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] Always verify the inoculum concentration by plating serial dilutions.

  • Compound Solubility: Benzoxazole derivatives can sometimes have poor solubility in aqueous media. Ensure your compound is fully dissolved in the initial stock solution (e.g., using DMSO) and that it does not precipitate upon dilution into the broth medium. Visually inspect for any precipitation.

  • Media Composition: The composition of the culture medium can significantly impact the activity of the antimicrobial agent and bacterial growth. Use the recommended and consistent batch of Mueller-Hinton Broth (MHB) for susceptibility testing.

  • Incubation Conditions: Ensure consistent incubation temperature (typically 37°C) and duration (usually 16-20 hours).[1] Variations can affect bacterial growth rates and, consequently, the apparent MIC.

  • Plate Reading: Visual determination of growth inhibition can be subjective. Using a plate reader to measure optical density (OD) can provide more objective results. However, be mindful of potential interference from colored compounds.

Q2: I am observing "skipped wells," where there is no growth at a lower concentration, but growth at a higher concentration of the benzoxazole agent. How should I interpret this?

A2: Skipped wells can be due to several reasons:

  • Contamination: A single well might be contaminated with a resistant bacterium.

  • Pipetting Errors: Inaccurate serial dilutions can lead to incorrect concentrations in some wells.

  • Compound Precipitation: The compound may have precipitated at a specific concentration, reducing its effective concentration.

  • Paradoxical Effect: Some antimicrobial agents can exhibit a paradoxical effect where they are less effective at higher concentrations.

Troubleshooting Steps:

  • Repeat the assay with careful attention to aseptic technique and pipetting accuracy.

  • Visually inspect the wells for any signs of precipitation.

  • If the issue persists, consider performing a time-kill curve analysis to better understand the compound's activity at different concentrations.

Q3: The positive control (no drug) is showing poor or no bacterial growth. What should I do?

A3: This indicates a problem with the bacteria, the medium, or the incubation conditions.

  • Bacterial Viability: Check the viability of your bacterial stock by plating it on a suitable agar medium.

  • Media Quality: Ensure the broth medium is not expired and has been prepared correctly.

  • Incubation Environment: Verify the incubator temperature and atmosphere (e.g., CO2 levels if required for the specific strain).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of a benzoxazole-based antimicrobial agent using the broth microdilution method.

Materials:

  • Benzoxazole compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of the benzoxazole compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture in MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing MHB and bacteria but no antimicrobial agent.

    • Sterility Control: Wells containing MHB only.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2] This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation: Example MIC Values
Benzoxazole DerivativeTarget OrganismMIC (µg/mL)Reference
Compound 2bB. subtilis0.098 - 0.78[3]
Compound 47P. aeruginosa0.25[4]
Compound 47E. faecalis0.5[4]
Compound 29E. faecalis8[4]
B7 and B11P. aeruginosa isolate16[5]
5dC. albicans SC531416[5]

Section 2: Biofilm Formation Assays

Biofilms are a major mechanism of resistance, as the extracellular matrix can prevent antimicrobial agents from reaching the bacterial cells.[6] The crystal violet assay is a common method for quantifying biofilm formation.

Frequently Asked Questions (FAQs): Biofilm Assays

Q1: I am seeing high variability in biofilm formation across the wells of my microtiter plate.

A1: Variability in biofilm assays can be caused by:

  • Inconsistent Inoculum: Ensure a homogenous bacterial suspension is used for inoculation.

  • Uneven Surface Attachment: Minor differences in the plastic surface of the wells can affect biofilm attachment. Using plates from the same batch and manufacturer can help.

  • Washing Technique: Overly vigorous washing can dislodge the biofilm, while insufficient washing can leave behind planktonic cells, leading to inaccurate results. Wash gently and consistently.[7]

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect biofilm formation. It is good practice to fill the outer wells with sterile water or media and not use them for experimental samples.

Q2: My control strain, which is known to be a strong biofilm former, is showing weak biofilm formation.

A2: This could be due to several factors:

  • Growth Medium: Some media components can inhibit biofilm formation. Ensure you are using a medium that supports robust biofilm growth for your specific strain. For example, glucose and yeast extract can induce biofilm formation.[8]

  • Incubation Conditions: Biofilm formation is sensitive to incubation time, temperature, and aeration. Optimize these conditions for your strain. Static incubation is often used to promote biofilm formation on the bottom of the wells.[7]

  • Bacterial Strain Viability: The ability to form biofilms can be lost over successive subculturing. Use a fresh culture from a frozen stock.

Experimental Protocol: Quantitative Biofilm Assay using Crystal Violet

This protocol describes the quantification of biofilm formation in a 96-well plate format.[5][9]

Materials:

  • Sterile 96-well flat-bottom microtiter plate

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculation: Add 200 µL of a diluted overnight bacterial culture (adjusted to a specific OD, e.g., 0.1 at 600 nm) to each well. Include media-only wells as a negative control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.[5][9]

  • Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells twice with 200 µL of PBS. Be careful not to disturb the biofilm at the bottom of the wells.

  • Fixation (Optional but Recommended): Add 200 µL of 95% ethanol to each well and incubate for 15 minutes. Remove the ethanol and allow the plate to air dry.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[7][9]

  • Washing: Remove the crystal violet solution and wash the wells several times with sterile distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes with gentle shaking.[5]

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[5] Measure the absorbance at a wavelength of 570-595 nm using a plate reader.[9][10]

Data Presentation: Example Biofilm Inhibition Data
CompoundConcentrationOrganismBiofilm Inhibition (%)Reference
Fe(III) complex 12 of ligand 1¼ MICS. aureus ATCC 2592375[11]
Ligand 3¼ MICS. aureus ATCC 2592316.4[11]

Section 3: Efflux Pump Activity Assays

Efflux pumps are membrane proteins that actively extrude antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[12] The ethidium bromide (EtBr) accumulation/efflux assay is a common fluorometric method to assess efflux pump activity.

Frequently Asked Questions (FAQs): Efflux Pump Assays

Q1: The fluorescence signal in my ethidium bromide accumulation assay is very low, even in the control cells.

A1: Low fluorescence can be due to:

  • Low EtBr Concentration: Ensure you are using an optimal, sub-inhibitory concentration of EtBr. This concentration needs to be determined for each bacterial strain.[13]

  • Cell Density: The cell density in the assay is crucial. A low cell density will result in a weak signal. Standardize the cell concentration (e.g., to an OD₆₀₀ of 0.4-0.6).

  • Instrument Settings: Check the excitation and emission wavelengths on your fluorometer or plate reader (typically around 520 nm for excitation and 590 nm for emission).[13]

Q2: I don't see a significant difference in EtBr accumulation between my wild-type and efflux pump knockout strains.

A2: This could indicate:

  • Redundant Efflux Pumps: The bacterium may have multiple efflux pumps that can transport EtBr. Knocking out a single pump may not be sufficient to see a significant effect.

  • Non-specific Efflux: The benzoxazole compound may not be a substrate for the specific efflux pump you are investigating.

  • Assay Conditions: The assay conditions may not be optimal for detecting the activity of the specific pump. For example, some pumps are energy-dependent, so the presence of an energy source like glucose is important for the efflux part of the assay.[14]

Experimental Protocol: Ethidium Bromide Efflux Assay

This protocol measures the real-time efflux of EtBr from bacterial cells.[13][14]

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI) as a positive control (e.g., CCCP or verapamil)

  • Fluorometer or fluorescent plate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a final OD₆₀₀ of 0.4-0.6.

  • EtBr Loading:

    • Incubate the cell suspension with a sub-inhibitory concentration of EtBr and an EPI (to maximize loading by inhibiting efflux) for a specific time (e.g., 60 minutes) at room temperature.

  • Initiating Efflux:

    • Centrifuge the loaded cells to remove the extracellular EtBr and EPI.

    • Resuspend the cells in PBS containing an energy source (e.g., 0.4% glucose) to energize the efflux pumps.

  • Fluorescence Measurement:

    • Immediately place the suspension in a fluorometer or fluorescent plate reader.

    • Measure the decrease in fluorescence over time at the appropriate excitation and emission wavelengths. A rapid decrease in fluorescence indicates active efflux of EtBr.

  • Controls:

    • No Energy Source: Cells resuspended in PBS without glucose to show minimal efflux.

    • With EPI: Cells resuspended in PBS with glucose and an EPI to show inhibited efflux.

Data Presentation: Example Efflux Pump Inhibition Data
CompoundOrganismEffect on Ethidium Bromide AccumulationReference
Ligand 3MRSAIncreased accumulation[11]
Zn(II) complex 5 of ligand 2E. coli AG100Inhibited AcrAB-TolC efflux[11]
Ag(II) complex 11 of ligand 1E. coli AG100Inhibited AcrAB-TolC efflux[11]

Section 4: Signaling Pathway Analysis

Benzoxazole-based agents can exert their antimicrobial effects by interfering with various cellular signaling pathways. Investigating these pathways can provide insights into both the mechanism of action and potential resistance mechanisms. Western blotting is a common technique used to analyze changes in protein expression and phosphorylation status within these pathways.

Frequently Asked Questions (FAQs): Western Blotting for Signaling Pathways

Q1: I am getting high background or non-specific bands on my Western blot for mTOR pathway proteins.

A1: High background and non-specific bands are common issues in Western blotting.[6][11][15]

  • Blocking: Incomplete blocking is a major cause. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C.[15][16] Note that milk is not recommended for phospho-specific antibodies due to the presence of phosphoproteins.[15]

  • Antibody Concentration: The primary antibody concentration may be too high. Try a range of dilutions to find the optimal concentration.[6]

  • Washing Steps: Insufficient washing can lead to high background. Increase the number and duration of washes with TBST.[6]

  • Secondary Antibody: The secondary antibody may be cross-reacting with other proteins. Run a control lane with only the secondary antibody to check for non-specific binding.

Q2: The signal for my target protein is very weak or absent.

A2: A weak or absent signal can be due to:

  • Low Protein Expression: The target protein may be expressed at low levels in your samples. Increase the amount of protein loaded onto the gel.

  • Poor Antibody Quality: The primary antibody may have low affinity or may have degraded. Ensure proper storage and consider trying an antibody from a different vendor.

  • Inefficient Transfer: The transfer of proteins from the gel to the membrane may be incomplete, especially for large proteins like mTOR (~289 kDa). Optimize the transfer time and conditions. A wet transfer is generally more efficient for large proteins.[4]

  • Substrate/Detection: The detection reagent may be expired or not sensitive enough.

Experimental Protocol: Western Blot Analysis of the mTOR Pathway

This protocol provides a general workflow for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway in response to benzoxazole treatment.[4][17][18]

Materials:

  • Bacterial or cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse bacterial or eukaryotic cells treated with the benzoxazole compound and a control. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a total protein (e.g., total mTOR) or a loading control (e.g., GAPDH) to normalize the data.

Section 5: Quorum Sensing Inhibition Assays

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including virulence factors and biofilm formation.[2][20] Inhibiting QS is a potential strategy to combat bacterial infections.

Frequently Asked Questions (FAQs): Quorum Sensing Inhibition Assays

Q1: How do I choose the right reporter strain for my QS inhibition assay?

A1: The choice of reporter strain depends on the QS system you want to study. Common reporter strains include:

  • Chromobacterium violaceum: Produces a purple pigment (violacein) that is regulated by QS. Inhibition of QS results in a loss of pigmentation.

  • Vibrio harveyi: Produces bioluminescence that is controlled by its QS system. A decrease in light production indicates QS inhibition.

  • Genetically engineered strains: Strains of clinically relevant bacteria (e.g., Pseudomonas aeruginosa) can be engineered with reporter genes (e.g., lacZ, gfp) under the control of a QS-regulated promoter.

Q2: My benzoxazole compound appears to inhibit QS, but it also inhibits bacterial growth at the tested concentrations. How can I differentiate between QS inhibition and general toxicity?

A2: This is a critical point in QS inhibition studies. It is essential to determine the MIC of your compound against the reporter strain first. QS inhibition assays should be performed at sub-MIC concentrations where the compound does not significantly affect bacterial growth. Always run a parallel experiment to measure bacterial growth (e.g., by OD₆₀₀) under the same conditions as your QS assay. True QS inhibition should occur without a corresponding decrease in cell viability.[21]

Q3: What are some of the challenges and limitations of targeting quorum sensing?

A3: While promising, there are challenges associated with anti-QS therapies:

  • Specificity: Many QS inhibitors are not specific and may have off-target effects.[15]

  • Redundancy: Bacteria can have multiple QS systems, and inhibiting only one may not be sufficient to control virulence.[15]

  • In vivo Efficacy: Translating in vitro QS inhibition to in vivo efficacy can be challenging due to factors like compound stability, bioavailability, and the complexity of the host environment.[22]

  • Resistance: While less likely to develop compared to traditional antibiotics, bacteria can potentially develop resistance to QS inhibitors.[15]

Section 6: Visualizing Workflows and Pathways

Understanding the complex relationships between experimental procedures and biological pathways is crucial for troubleshooting and data interpretation. The following diagrams, created using the Graphviz DOT language, illustrate key workflows and signaling pathways relevant to studying benzoxazole resistance.

Diagram 1: General Experimental Workflow for Investigating Benzoxazole Resistance

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_validation Validation MIC MIC Determination Biofilm Biofilm Formation Assay MIC->Biofilm Identify active compounds Efflux Efflux Pump Assay Biofilm->Efflux Investigate resistance mechanisms QS Quorum Sensing Assay Efflux->QS Signaling Signaling Pathway Analysis QS->Signaling TimeKill Time-Kill Curve Analysis Signaling->TimeKill Confirm bactericidal/bacteriostatic effect Resistance Resistance Frequency Determination TimeKill->Resistance

Caption: A general workflow for characterizing benzoxazole antimicrobial agents.

Diagram 2: Troubleshooting Logic for Inconsistent MIC Results

mic_troubleshooting Start Inconsistent MIC Results CheckInoculum Check Inoculum Preparation Start->CheckInoculum CheckSolubility Check Compound Solubility Start->CheckSolubility CheckMedia Check Media Quality Start->CheckMedia CheckIncubation Check Incubation Conditions Start->CheckIncubation RepeatAssay Repeat Assay with Controls CheckInoculum->RepeatAssay CheckSolubility->RepeatAssay CheckMedia->RepeatAssay CheckIncubation->RepeatAssay Consistent Consistent Results RepeatAssay->Consistent Yes Inconsistent Still Inconsistent RepeatAssay->Inconsistent No

Caption: A troubleshooting guide for addressing inconsistent MIC results.

Diagram 3: Simplified mTOR Signaling Pathway in Response to Antimicrobial Stress

mtor_pathway cluster_input Inputs cluster_pathway mTOR Signaling cluster_output Cellular Response Antimicrobial Benzoxazole Agent PI3K PI3K Antimicrobial->PI3K Inhibits (?) Nutrients Nutrients Nutrients->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: A simplified diagram of the mTOR signaling pathway.[21][23][24]

Diagram 4: Efflux Pump Mechanism of Resistance

efflux_pump cluster_cell Bacterial Cell Cytoplasm Cytoplasm EffluxPump Efflux Pump Cytoplasm->EffluxPump Target Intracellular Target Cytoplasm->Target Inhibition of Target leads to Cell Death InnerMembrane Inner Membrane Periplasm Periplasm OuterMembrane Outer Membrane Benzoxazole_out Benzoxazole EffluxPump->Benzoxazole_out Expulsion Benzoxazole_in Benzoxazole Benzoxazole_in->Cytoplasm

Caption: Schematic of an efflux pump mediating benzoxazole resistance.[12][25]

References

Technical Support Center: Improving the Selectivity of Benzo[d]oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the selectivity of Benzo[d]oxazole-4-carboxylic acid derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is target selectivity and why is it critical for drug development?

A1: Target selectivity refers to the ability of a drug candidate, such as a this compound derivative, to interact with its intended biological target with significantly higher affinity than with other unintended molecules, often referred to as "off-targets." High selectivity is crucial because interacting with off-targets can lead to undesirable side effects, toxicity, or a reduction in the therapeutic efficacy of the compound. For kinase inhibitors, achieving selectivity can be a significant challenge due to the structural similarity of the ATP-binding sites across the kinome.[1]

Q2: How is the selectivity of a small molecule inhibitor quantitatively measured and expressed?

A2: Selectivity is typically quantified by comparing the potency of an inhibitor against its primary target versus its potency against other related or unrelated targets. The most common metrics for potency are the IC50 (the concentration of inhibitor required to reduce a biological activity by 50%) and the Ki (the inhibition constant).[2] A "selectivity index" is often calculated as the ratio of the IC50 or Ki for the off-target to the IC50 or Ki for the on-target. A higher selectivity index indicates greater selectivity. For instance, a selectivity factor of >10 to 100-fold in potency for the primary target against other family members is a common benchmark to define an inhibitor as selective in biochemical assays.[2]

Q3: What structural modifications to the Benzo[d]oxazole scaffold can be explored to enhance selectivity?

A3: Structure-Activity Relationship (SAR) studies are essential for improving selectivity. For Benzo[d]oxazole derivatives, modifications at various positions can exploit subtle differences in the target's binding pocket compared to off-targets. Key strategies include:

  • Exploring different substituents: Adding or modifying functional groups on the benzoxazole ring system can introduce new interactions (e.g., hydrogen bonds, van der Waals forces) with unique residues in the target protein.[3]

  • Targeting unique regions: Designing modifications that interact with regions outside the highly conserved ATP-binding pocket can significantly improve selectivity.[1]

  • Covalent modification: Introducing a reactive group (a "warhead") that forms a covalent bond with a non-conserved residue, such as a cysteine, near the active site is a powerful strategy for achieving high selectivity and prolonged duration of action.[4]

  • Systematic SAR exploration: As demonstrated in the development of FLT3 inhibitors, systematically altering different parts of the molecule and assessing the impact on both on-target and off-target activity can guide the design of more selective compounds.[5]

Q4: What is the difference between biochemical potency and cellular activity, and why might they differ?

A4: Biochemical potency (e.g., IC50 from an enzyme assay) measures the direct interaction of a compound with its purified target protein in a controlled, in vitro environment.[2] Cellular activity (e.g., EC50 from a cell proliferation assay) measures the compound's effect in a complex biological system. A potent biochemical inhibitor may show weak cellular activity for several reasons, including:

  • Poor membrane permeability: The compound may be too charged or hydrophilic to cross the cell membrane and reach its intracellular target.[2]

  • Active efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (PGP).[2]

  • Metabolic instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.

  • High protein binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

Section 2: Troubleshooting Guide

Problem 1: My lead compound shows potent inhibition of the target in a biochemical assay (e.g., IC50 < 100 nM), but its activity in a cell-based assay is poor (e.g., EC50 > 10 µM).

Possible Cause Suggested Action & Rationale
Low Cell Permeability Troubleshooting Step: Perform a permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell permeability assay.[2] Rationale: These assays assess a compound's ability to passively diffuse across a membrane. If permeability is low, consider SAR modifications to increase lipophilicity or reduce the number of hydrogen bond donors, which can improve passive diffusion.
Active Efflux by Transporters Troubleshooting Step: Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil for PGP). Rationale: A significant increase in potency in the presence of the inhibitor suggests your compound is a substrate for an efflux pump. Medicinal chemistry efforts can then focus on designing analogs that are not recognized by these transporters.
Compound Instability Troubleshooting Step: Assess the metabolic stability of your compound using liver microsomes or by measuring its concentration in the cell culture medium over time. Rationale: If the compound is rapidly degrading, its effective concentration is much lower than the initial dose. SAR can be used to modify metabolically labile sites.

Problem 2: My compound is potent against the target kinase but also inhibits several closely related kinases, leading to potential off-target effects.

Possible Cause Suggested Action & Rationale
Binding to Conserved Regions Troubleshooting Step: Obtain or model the crystal structure of your compound bound to both the on-target and a key off-target kinase.[5] Rationale: Structural analysis can reveal subtle differences in the binding pockets. Design modifications that exploit these differences—for example, by adding a bulky group that clashes with a residue in the off-target but is accommodated by the on-target.
Lack of Specific Interactions Troubleshooting Step: Profile the compound against a broad panel of kinases (e.g., a kinome scan) to get a comprehensive view of its selectivity profile.[1] Rationale: This provides a clear picture of which kinase families are most affected. This data is crucial for guiding the next round of rational design to introduce interactions with non-conserved residues or avoid interactions that promote promiscuity.
"Promiscuous" Scaffold Troubleshooting Step: Synthesize and test a closely related analog of your compound that is significantly less potent or inactive against the primary target to use as a negative control in cellular assays.[2] Rationale: If the negative control produces the same off-target cellular phenotype as your active compound, it suggests the phenotype may be due to the chemical scaffold itself rather than inhibition of the primary target.

Problem 3: The synthesis of my desired this compound derivative is inefficient or results in significant byproducts.

Possible Cause Suggested Action & Rationale
Harsh Reaction Conditions Troubleshooting Step: Explore alternative synthetic routes that use milder conditions. For example, instead of high temperatures, consider using a Brønsted acidic ionic liquid gel as a heterogeneous catalyst, which can promote cyclization under solvent-free conditions.[6]
Poor Precursor Activation Troubleshooting Step: Instead of attempting to directly cyclize a carboxylic acid, consider pre-activating it. A highly efficient method involves using a stable triflylpyridinium reagent to generate an acylpyridinium salt in situ, which then reacts readily to form the oxazole ring.[7]
Substrate Incompatibility Troubleshooting Step: Review recent advances in benzoxazole synthesis. A variety of catalysts (metal, nano, ionic liquid) and reaction partners (aldehydes, ketones, acids, alcohols) have been developed, offering a broad substrate scope and potentially higher yields for complex molecules.[8] Note that some derivatives, like 5-hydroxyoxazole-4-carboxylic acids, are inherently unstable and prone to hydrolytic ring-opening and decarboxylation.[9][10]

Section 3: Data Presentation

Effective evaluation of selectivity requires clear and comparative data. The following table provides a template for summarizing key parameters for a series of hypothetical Benzo[d]oxazole derivatives targeting FLT3 kinase.

Table 1: Selectivity Profile of Benzo[d]oxazole Derivatives Against FLT3 and Off-Target Kinase c-KIT Data is hypothetical and for illustrative purposes, structured based on findings for potent inhibitors.[5]

Compound IDTarget: FLT3-ITD IC50 (nM)Off-Target: c-KIT IC50 (nM)Selectivity Index (c-KIT/FLT3-ITD)Cell Proliferation IC50 (MV4-11 cells, µM)
BZ-01 (Hit)5001500315.2
BZ-02552500451.8
BZ-03812001500.45
BZ-04 (Lead) 0.4 850 2125 0.037
Quizartinib (Ref)1.12502270.005

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a generalized procedure based on standard methods for measuring kinase activity.[1]

  • Reaction Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Dilution: Serially dilute the Benzo[d]oxazole test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Reaction Mixture: In a 96-well plate, combine the reaction buffer, a specific peptide or protein substrate for the kinase of interest, and the purified kinase enzyme.

  • Inhibitor Addition: Add a small volume of the diluted test compound to each well. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).

  • Initiate Reaction: Start the kinase reaction by adding ATP, including a radiolabeled ATP analog (e.g., [γ-³³P]-ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Capture Substrate: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (CCK-8)

This protocol outlines a common method for assessing the anti-proliferative effects of inhibitors on cancer cell lines.[11]

  • Cell Seeding: Culture cancer cells (e.g., MV4-11 for FLT3-ITD inhibitors) under standard conditions (37°C, 5% CO₂). Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Return the plate to the incubator and treat the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye, resulting in a color change proportional to the number of viable cells.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the IC50 value for anti-proliferative activity.

Section 5: Visualizations

experimental_workflow_for_selectivity start Initial Hit Compound (e.g., from HTS) design SAR-Driven Design (Computational Modeling) start->design synthesis Synthesize Analogs design->synthesis biochem Biochemical Assay (On-Target Potency, IC50) synthesis->biochem decision Potent & Selective? biochem->decision Potent? selectivity Selectivity Panel (Key Off-Targets, IC50) cellular Cell-Based Assay (Potency & Toxicity, EC50) selectivity->cellular selectivity->decision Selective? adme In Vitro ADME (Permeability, Stability) cellular->adme adme->design Poor Profile lead Lead Candidate adme->lead Favorable Profile decision->design No decision->selectivity Yes

Caption: Iterative workflow for improving inhibitor selectivity.

troubleshoot_workflow start Problem: Potent in Biochemical Assay, Weak in Cellular Assay q_perm Is compound permeable? start->q_perm a_perm_no No q_perm->a_perm_no No q_efflux Is it an efflux pump substrate? q_perm->q_efflux Yes sol_perm Solution: Increase Lipophilicity, Reduce H-Bond Donors a_perm_no->sol_perm end Improved Cellular Activity sol_perm->end a_efflux_yes Yes q_efflux->a_efflux_yes Yes q_stable Is compound stable in media/cells? q_efflux->q_stable No sol_efflux Solution: Modify scaffold to avoid pump recognition a_efflux_yes->sol_efflux sol_efflux->end a_stable_no No q_stable->a_stable_no No q_stable->end Yes sol_stable Solution: Modify metabolically labile positions a_stable_no->sol_stable sol_stable->end

Caption: Logic for troubleshooting poor cell-based activity.

signaling_pathway inhibitor Benzo[d]oxazole Inhibitor target_kinase On-Target Kinase (e.g., FLT3) inhibitor->target_kinase High Affinity (Desired Inhibition) off_target_kinase Off-Target Kinase (e.g., c-KIT) inhibitor->off_target_kinase Low Affinity (Undesired Inhibition) target_pathway Target Pathway Substrate target_kinase->target_pathway Phosphorylation off_target_pathway Off-Target Pathway Substrate off_target_kinase->off_target_pathway Phosphorylation desired_effect Therapeutic Effect (e.g., Anti-Proliferation) target_pathway->desired_effect Leads to side_effect Adverse Effect (e.g., Toxicity) off_target_pathway->side_effect Leads to

Caption: On-target vs. off-target signaling inhibition.

References

Technical Support Center: Strategies to Reduce the Toxicity of Novel Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel benzoxazole compounds. The focus is on strategies to mitigate toxicity while preserving therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the toxicity of our novel benzoxazole compounds?

A1: There are three main strategies you can employ to reduce the toxicity of novel benzoxazole compounds:

  • Chemical Modification (Structure-Activity Relationship - SAR): This involves rationally designing and synthesizing analogues with modified chemical structures to reduce toxicity. The structure-activity relationship (SAR) suggests that substituents at positions 2 and 5 of the benzoxazole ring are particularly important in determining the compound's biological activity and toxicity[1][2]. Minor structural modifications can significantly alter the compound's activity and toxicity profile[3].

  • Formulation Strategies: This approach focuses on modifying the drug's delivery and pharmacokinetic profile without changing its chemical structure. Strategies include using advanced formulations like nanosuspensions or solid dispersions to alter absorption, distribution, metabolism, and excretion (ADME) properties[4][5]. For instance, modifying the formulation to reduce the maximum plasma concentration (Cmax) can potentially decrease toxicity[4]. Lipid-based delivery systems can also be used for poorly water-soluble drugs to improve their biopharmaceutical properties[6].

  • Biological and Mechanistic Approaches: This involves understanding the underlying mechanism of toxicity. Many toxic effects are caused by the metabolic activation of the compound into reactive metabolites[7][8]. Understanding these metabolic pathways can help in designing compounds that avoid bioactivation or in developing co-therapies that mitigate these effects[4][9][10].

Q2: Our lead benzoxazole compound shows significant cytotoxicity in preliminary screens. How can we modify its structure to reduce toxicity?

A2: To reduce cytotoxicity through structural modification, consider the following approaches based on Structure-Activity Relationship (SAR) principles:

  • Modify Substituents at Key Positions: The substituents at positions 2 and 5 of the benzoxazole ring are critical for biological activity and toxicity[1]. Systematically vary the electronic properties (electron-donating vs. electron-withdrawing groups) and steric properties of substituents at these positions to find a balance between efficacy and toxicity[2].

  • Introduce Steric Hindrance: Strategically introduce bulky groups near metabolically active sites. This can shield the molecule from enzymatic action that produces toxic reactive metabolites.

  • Block Metabolic Hotspots: Identify the sites on the molecule most prone to metabolic activation (bioactivation). You can then block these "hotspots" by substituting hydrogen atoms with groups that are resistant to metabolism, such as fluorine.

  • Develop Prodrugs: Convert the active compound into a prodrug that is metabolized into the active form at the target site. This can enhance therapeutic activity while reducing systemic toxicity[11].

Q3: We suspect our compound's toxicity is due to reactive metabolites. How can we confirm this and what can we do about it?

A3: Reactive metabolites are electrophilic species formed during metabolism that can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity[12][13].

Confirmation: To confirm the formation of reactive metabolites, you can perform in vitro trapping studies. This involves incubating your compound with liver microsomes (which contain metabolic enzymes) in the presence of a nucleophilic trapping agent, such as glutathione (GSH) or cyanide[12]. The formation of stable adducts between the metabolite and the trapping agent, detectable by mass spectrometry, provides strong evidence for the generation of reactive species[12].

Mitigation Strategies:

  • Structural Modification: As mentioned in Q2, modify the compound's structure to block the metabolic pathways leading to the formation of the reactive species[3].

  • Pharmacodynamic Modulation: Co-administer the benzoxazole compound with an agent that mitigates its toxicity[4]. This could be an antioxidant or a compound that inhibits the specific metabolic enzyme responsible for bioactivation.

  • Understand Detoxification Pathways: Investigate the natural detoxification pathways for your compound class. For example, 2-benzoxazolinone can be hydrolyzed and then modified by a malonyl group to form a less toxic product[9]. Enhancing these pathways could be a viable strategy.

Q4: Can changing the formulation of our benzoxazole compound really impact its toxicity profile?

A4: Yes, formulation can have a significant impact on a drug's toxicity profile. The primary goal of formulation strategies is to optimize the drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties[4].

  • Pharmacokinetic Modulation: By controlling the drug's release, you can reduce the peak plasma concentration (Cmax) while maintaining the overall exposure (Area Under the Curve - AUC). This can be crucial for mitigating toxic effects that are Cmax-dependent[4]. Technologies like nanosuspensions, amorphous solid dispersions, and lipid-based formulations can be used to achieve this[5][6].

  • Improved Solubility and Bioavailability: For poorly soluble compounds, enabling formulations can improve bioavailability, potentially allowing for a lower overall dose to achieve the desired therapeutic effect, which can in turn reduce dose-dependent toxicity[14].

  • Targeted Delivery: While more complex, advanced formulations can be designed to target specific tissues or organs, thereby reducing exposure and potential toxicity to non-target organs.

Troubleshooting Guides

Issue 1: High in vitro cytotoxicity observed against both cancer and normal cell lines.

Potential Cause Troubleshooting Step
Non-specific mechanism of action. Investigate the compound's mechanism. Is it a general membrane disruptor or a promiscuous enzyme inhibitor?
Formation of a highly reactive metabolite. Perform reactive metabolite trapping studies (see Q3 and Protocol 2).
Poor structure-activity relationship (SAR) for selectivity. Synthesize analogues with modifications at positions 2 and 5 of the benzoxazole ring to improve the therapeutic index[1].
Off-target effects. Conduct broader panel screening (e.g., kinome scan) to identify unintended molecular targets.

Issue 2: Compound shows acceptable in vitro profile but significant in vivo toxicity in animal models.

Potential Cause Troubleshooting Step
Unfavorable pharmacokinetics (e.g., very high Cmax). Conduct pharmacokinetic studies to determine Cmax, half-life, and AUC. Reformulate the compound to slow absorption and reduce Cmax[4].
In vivo-specific metabolic activation. Analyze metabolites in plasma and urine from the animal study to identify potential toxic species. The liver is a primary site for generating reactive metabolites that can cause toxicity in other organs[15].
Toxicity to a specific organ system not evaluated in vitro. Perform detailed histopathology on all major organs from the toxicology study to identify the target organ(s) of toxicity.
Vehicle or formulation-related toxicity. Run a vehicle-only control group in your in vivo study to rule out toxicity from the excipients[14].

Data Presentation

Table 1: Example of Comparative Cytotoxicity Data for Benzoxazole Analogues

This table illustrates how to present quantitative data to compare the cytotoxicity of different analogues against cancer and normal cell lines. The selectivity index (SI) is a key parameter for identifying compounds with a better safety profile.

Compound IDModificationCancer Cell Line IC₅₀ (µM)¹Normal Cell Line IC₅₀ (µM)¹Selectivity Index (SI)²
Parent-01 Unsubstituted5.210.82.1
Analog-02 2-Methyl4.815.33.2
Analog-03 5-Chloro7.112.51.8
Analog-04 2-(4-Fluorophenyl)3.545.112.9
Analog-05 5-Methoxy6.330.24.8

¹IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is hypothetical for illustrative purposes, but based on findings that substitutions can alter activity[16]. ²Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI is desirable.

Table 2: Example of Antimicrobial Activity and Cytotoxicity Data

This table shows how to compare the desired antimicrobial activity with undesired cytotoxicity to evaluate the therapeutic window.

Compound IDModificationMIC against S. aureus (µg/mL)¹IC₅₀ against Human Fibroblasts (µg/mL)²Therapeutic Index³
Parent-BZ-10 Unsubstituted16322
Analog-BZ-11 2-Thiophene45012.5
Analog-BZ-12 5-Nitro8101.25
Standard Drug Ciprofloxacin1>100>100

¹MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism[17]. ²IC₅₀ against a normal human cell line indicates general cytotoxicity[18]. ³Therapeutic Index = IC₅₀ / MIC. A higher therapeutic index indicates a safer compound.

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

This protocol is used to measure the cytotoxic effects of a compound on cultured cells by assessing metabolic activity.

Objective: To determine the IC₅₀ value of novel benzoxazole compounds against a selected cell line.

Materials:

  • Cultured cells (e.g., HepG2, MCF-7, or a normal fibroblast line like WI-38)[18][19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole compounds dissolved in DMSO (stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 24-72 hours (the incubation time should be optimized for the specific cell line and compound).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100.

    • Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: In Vitro Reactive Metabolite Trapping Assay

This protocol is designed to detect the formation of electrophilic reactive metabolites.

Objective: To determine if a benzoxazole compound is bioactivated to form reactive metabolites that can be trapped by glutathione (GSH).

Materials:

  • Human liver microsomes (HLM)

  • Benzoxazole compound

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes. A typical reaction mixture (final volume 200 µL) contains:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (1 mg/mL)

    • Benzoxazole compound (10 µM)

    • GSH (1 mM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Also, run a control reaction without the NADPH regenerating system to check for non-enzymatic adduct formation.

  • Incubation: Incubate for 60 minutes at 37°C with gentle shaking.

  • Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the microsomal proteins.

  • Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze the sample by LC-MS/MS to search for the predicted mass of the GSH-adduct (Mass of Parent Compound + Mass of GSH - Mass of H₂). The detection of this specific mass provides evidence of reactive metabolite formation.

Visualizations

Experimental_Workflow_for_Toxicity_Reduction cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Re-evaluation Start Novel Benzoxazole Compound InVitro_Cyto In Vitro Cytotoxicity (e.g., MTT Assay) Start->InVitro_Cyto Decision1 High Toxicity? InVitro_Cyto->Decision1 Metabolism Metabolism Studies (Microsomes, Hepatocytes) Decision1->Metabolism Yes InVivo_Tox In Vivo Toxicology Studies Decision1->InVivo_Tox No (Acceptable) Reactive_Met Reactive Metabolite Trapping Assay Metabolism->Reactive_Met SAR_Analysis SAR Analysis Metabolism->SAR_Analysis Reformulate Formulation Development Metabolism->Reformulate Redesign Rational Redesign (Block Metabolism) Reactive_Met->Redesign SAR_Analysis->Redesign Optimized_Compound Optimized Compound Redesign->Optimized_Compound Reformulate->Optimized_Compound Optimized_Compound->InVitro_Cyto Iterate Optimized_Compound->InVivo_Tox Final Lead Candidate InVivo_Tox->Final

Caption: A general workflow for identifying, investigating, and mitigating the toxicity of novel benzoxazole compounds.

Benzoxazole_Metabolic_Pathway cluster_0 Phase I: Bioactivation cluster_1 Phase II: Detoxification cluster_2 Toxicity Pathway Parent Benzoxazole Compound Enzyme CYP450 Enzymes Parent->Enzyme Reactive_Metabolite Electrophilic Reactive Metabolite (e.g., Quinone-imine) Enzyme->Reactive_Metabolite GST GST Enzyme Reactive_Metabolite->GST Detoxification Protein Cellular Protein Reactive_Metabolite->Protein Toxicity GSH Glutathione (GSH) GSH->GST Conjugate Stable GSH Conjugate GST->Conjugate Excretion Excretion Conjugate->Excretion Adduct Covalent Protein Adduct Protein->Adduct Toxicity Cell Injury / Toxicity Adduct->Toxicity

Caption: Metabolic pathways showing bioactivation to a toxic metabolite versus detoxification via glutathione conjugation.

Apoptosis_Signaling_Pathway cluster_caspase Caspase Cascade cluster_bcl2 Bcl-2 Family Regulation Benzoxazole Benzoxazole Compound Bax Bax (Pro-apoptotic) Benzoxazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Downregulates Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits

Caption: A simplified diagram of apoptosis induction by a benzoxazole compound via regulation of Bcl-2 family proteins[18][19].

References

Technical Support Center: Scaling Up the Synthesis of Benzo[d]oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Benzo[d]oxazole-4-carboxylic acid for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and direct starting material is 2-amino-3-hydroxybenzoic acid. The second reactant is typically a source of the C2 carbon of the oxazole ring, such as formic acid, triethyl orthoformate, or formaldehyde.

Q2: What are the typical reaction conditions for the synthesis?

A2: The reaction is generally a condensation followed by cyclization. This is often carried out at elevated temperatures (ranging from 100 to 200 °C) in a high-boiling point solvent or under neat conditions. Acid catalysts such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) are frequently used to facilitate the reaction.

Q3: What are the main challenges when scaling up this synthesis?

A3: Key challenges during scale-up include:

  • Heat Transfer: Ensuring uniform heating of large reaction volumes can be difficult and may lead to localized overheating and side reactions.

  • Reagent Addition: Controlling the rate of addition of reagents is crucial to manage the reaction exotherm and prevent runaway reactions.

  • Product Isolation and Purification: Handling and purifying large quantities of the product can be challenging, especially if it precipitates from the reaction mixture.

  • Side Reactions: The risk of side reactions, such as decarboxylation of the carboxylic acid group at high temperatures, increases with longer reaction times often required for larger batches.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken, worked up, and analyzed to check for the consumption of the starting material (2-amino-3-hydroxybenzoic acid) and the formation of the product.

Q5: What are the recommended purification methods for this compound?

A5: Recrystallization is a highly effective method for purifying aromatic carboxylic acids like this compound.[1][2] Suitable solvent systems need to be determined experimentally but often involve polar solvents like ethanol, methanol, or aqueous mixtures.[2] For less pure samples, column chromatography on silica gel may be necessary, although this can be less practical for large-scale purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials.1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC/HPLC. 2. Use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst is appropriate for the chosen reaction conditions. 3. Check the purity of 2-amino-3-hydroxybenzoic acid and the C1 source by analytical methods (e.g., NMR, melting point) and purify if necessary.
Formation of Significant Impurities 1. Decarboxylation: The carboxylic acid group may be lost at high temperatures, leading to the formation of benzo[d]oxazole. Benzoxazole-2-carboxylic acid is known to readily decarboxylate.[3] 2. Incomplete Cyclization: The intermediate Schiff base or amide may be present. 3. Polymerization/Tarrying: Excessive heat or prolonged reaction times can lead to the formation of polymeric byproducts.1. Carefully control the reaction temperature. Consider using a lower boiling point solvent or a more active catalyst that allows for lower reaction temperatures. A nitrogen atmosphere can sometimes mitigate oxidative degradation. 2. Ensure sufficient reaction time and catalyst activity for complete conversion. 3. Optimize reaction temperature and time. Ensure efficient stirring to prevent localized overheating.
Product is a Dark Color or Oily 1. Presence of colored impurities from side reactions or starting material degradation. 2. Residual solvent or catalyst.1. Purify the crude product by recrystallization, possibly with the use of activated charcoal to remove colored impurities. Column chromatography may be necessary for heavily contaminated material. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If using a solid catalyst, ensure it is completely removed by filtration.
Difficulty with Product Isolation/Precipitation 1. Product is too soluble in the reaction solvent. 2. Product precipitates out as a fine, difficult-to-filter solid.1. After the reaction is complete, cool the mixture and try to induce precipitation by adding a non-solvent. Alternatively, remove the reaction solvent under reduced pressure and proceed with purification. 2. Allow the solution to cool slowly without agitation to encourage the formation of larger crystals. Seeding with a small crystal of pure product can also help.
Inconsistent Yields on Scale-Up 1. Inefficient heat transfer in larger reaction vessels. 2. Inefficient mixing. 3. Non-linear effects of impurities.1. Use a reactor with good heat transfer capabilities (e.g., jacketed reactor with overhead stirring). Monitor the internal reaction temperature closely. 2. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. 3. Ensure the purity of starting materials is consistent across all scales. Small impurities can have a larger impact on larger scale reactions.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-amino-3-hydroxybenzoic acid and triethyl orthoformate.

Materials:

  • 2-amino-3-hydroxybenzoic acid

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Ethanol (for recrystallization)

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-hydroxybenzoic acid (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of PTSA (0.1 eq).

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., DMF or DMSO) to the flask. The amount of solvent should be sufficient to dissolve the reactants at the reaction temperature.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker of cold water. The crude product should precipitate out.

  • Filtration: Collect the precipitate by vacuum filtration and wash it with plenty of water to remove any residual solvent and catalyst.

  • Drying: Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal.

  • Hot Filtration: If charcoal was added, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes (Hypothetical Data for Illustration)

Parameter Condition A Condition B Condition C
C1 Source Formic AcidTriethyl OrthoformateFormaldehyde
Catalyst PPAPTSANone
Temperature (°C) 150130160
Time (h) 468
Yield (%) 758560
Purity (by HPLC, %) 929885
Key Impurity Decarboxylated productUnreacted starting materialPolymeric material

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-amino-3-hydroxybenzoic_acid 2-amino-3-hydroxybenzoic acid Condensation_Cyclization Condensation & Cyclization 2-amino-3-hydroxybenzoic_acid->Condensation_Cyclization C1_Source C1 Source (e.g., Triethyl Orthoformate) C1_Source->Condensation_Cyclization Acid Catalyst Heat Product This compound Condensation_Cyclization->Product Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Parameters start->check_reaction check_purity Analyze Purity of Starting Materials check_reaction->check_purity No optimize_temp Optimize Temperature & Time check_reaction->optimize_temp Yes purify_sm Purify Starting Materials check_purity->purify_sm Yes decarboxylation Decarboxylation Suspected? check_purity->decarboxylation No end Improved Synthesis optimize_temp->end change_catalyst Change/Increase Catalyst change_catalyst->end purify_sm->end lower_temp Lower Reaction Temperature decarboxylation->lower_temp Yes purification_issue Purification Ineffective? decarboxylation->purification_issue No lower_temp->end recrystallize Optimize Recrystallization Solvent purification_issue->recrystallize Yes chromatography Perform Column Chromatography purification_issue->chromatography No recrystallize->end chromatography->end Logical_Relationships Yield Yield Purity Purity Temperature Temperature Temperature->Yield Temperature->Purity Decarboxylation Decarboxylation Temperature->Decarboxylation Time Reaction Time Time->Yield Time->Purity Time->Decarboxylation Catalyst Catalyst Activity Catalyst->Yield Catalyst->Purity SM_Purity Starting Material Purity SM_Purity->Yield SM_Purity->Purity Decarboxylation->Purity

References

Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Benzo[d]oxazole-4-carboxylic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra for this class of molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My carboxylic acid proton signal (~10-13 ppm) is very broad or has disappeared entirely. What is the cause and how can I confirm its presence?

A: This is a common issue. The acidic proton of a carboxylic acid is labile and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d6 or CDCl3), leading to signal broadening.[1][2] In some cases, the peak can become so broad that it is indistinguishable from the baseline.[1]

  • Confirmation: To confirm the presence of the -COOH proton, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, causing the signal to disappear from the spectrum.[3][4]

Q2: The signals in the aromatic region of my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?

A: Overlapping aromatic signals are a frequent challenge with complex heterocyclic systems.

  • Change Solvent: Try acquiring the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d6 can induce different chemical shifts (anisotropic effect) compared to chloroform-d, potentially resolving the overlapping peaks.[4]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals and improve resolution.

  • 2D NMR Techniques: Utilize 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other (typically over two or three bonds), helping to trace the connectivity within the aromatic spin systems.[5]

Q3: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum, especially the ones in the heterocyclic core.

A: Quaternary carbons do not have attached protons and therefore do not show up in a standard HSQC or HMQC spectrum. The best technique for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[5] The HMBC spectrum shows correlations between carbons and protons over two to three bonds. By observing correlations from known protons to a quaternary carbon, you can confidently assign its position. For example, protons on the benzene ring will show long-range correlations to the carbons at the ring fusion (C3a and C7a).

Q4: My sample solubility is poor in standard NMR solvents like CDCl₃. What are my options?

A: Poor solubility can lead to broad peaks and low signal-to-noise.[4]

  • Alternative Solvents: For carboxylic acids and polar heterocyclic compounds, polar aprotic solvents are often a better choice. Try DMSO-d6 (dimethyl sulfoxide-d6) or DMF-d7 (dimethylformamide-d7). For very polar compounds, methanol-d4 can be used, but be aware that the acidic proton will exchange with the solvent's -OD group.[4]

  • Sample Preparation: Gentle heating or sonication can sometimes help to dissolve the compound. Ensure your sample is free of insoluble impurities.

Q5: My baseline is distorted and the integrations are inaccurate. What could be the problem?

A: A distorted baseline can result from several factors.

  • Phasing: The most common cause is improper phasing of the spectrum. Re-process the raw data (FID) and carefully adjust the zero-order and first-order phase correction.

  • Pulse Width Calibration: An improperly calibrated 90° pulse width can lead to baseline distortions, especially near the intense solvent peak.

  • Receiver Gain: If the receiver gain is set too high, the detector can be overloaded, leading to a clipped FID and a distorted baseline. Re-acquire the spectrum with a lower receiver gain.

Data Presentation: Typical NMR Chemical Shifts

The following tables summarize the expected chemical shift ranges for the core structure of this compound. Actual values will vary based on substitution.

Table 1: Typical ¹H NMR Chemical Shift Ranges

ProtonChemical Shift (ppm)Multiplicity (Typical)Notes
-COOH10.0 - 13.0Broad SingletHighly dependent on solvent and concentration; exchangeable with D₂O.[1][2][3]
Aromatic (H5, H6, H7)7.0 - 8.5MultipletThe exact shifts and coupling patterns depend on the substitution pattern.[6][7]
H28.0 - 8.8SingletIf unsubstituted at the 2-position. Shift is influenced by the nature of the substituent.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

CarbonChemical Shift (ppm)Notes
-COOH165 - 185The carbonyl carbon of the carboxylic acid.[1][3][8]
C2150 - 165Highly dependent on the substituent at the 2-position.
Aromatic (C4, C5, C6, C7)110 - 150Carbons within the benzene portion of the molecule.[7]
C3a & C7a (Bridgehead)130 - 155Quaternary carbons at the fusion of the two rings.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative.

  • Choose Solvent: Select an appropriate deuterated solvent (e.g., DMSO-d6) based on solubility tests.

  • Dissolve Sample: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for high-quality spectra.[4]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Add Internal Standard (Optional): If precise quantification is needed, add a small amount of an internal standard (e.g., tetramethylsilane, TMS), although modern spectrometers can reference the residual solvent peak.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Acquiring a Standard Suite of 2D NMR Spectra

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the appropriate nuclei (¹H and ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for good resolution. Poor shimming results in broad peaks.[4]

  • Acquire ¹H Spectrum: Acquire a standard 1D proton spectrum. This is used to determine the spectral width and appropriate pulse power for subsequent experiments.

  • Acquire ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • Acquire COSY Spectrum: Set up a gradient-selected COSY experiment to establish ¹H-¹H coupling networks.[5]

  • Acquire HSQC/HMQC Spectrum: Set up a gradient-selected HSQC (Heteronuclear Single Quantum Coherence) or HMQC experiment to determine one-bond ¹H-¹³C correlations.[5]

  • Acquire HMBC Spectrum: Set up a gradient-selected HMBC experiment to determine long-range (typically 2-3 bond) ¹H-¹³C correlations. This is essential for assigning quaternary carbons and piecing together molecular fragments.[5][9]

Visualized Workflows and Logic

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation H1 Acquire 1D ¹H NMR C13 Acquire 1D ¹³C & DEPT H1->C13 Identify proton types and count COSY Acquire gCOSY C13->COSY Identify carbon types (C, CH, CH₂, CH₃) HSQC Acquire gHSQC COSY->HSQC Assign Assign Spin Systems (Aromatic, etc.) COSY->Assign Establish ¹H-¹H connectivities HMBC Acquire gHMBC HSQC->HMBC HSQC->Assign Link protons to directly attached carbons NOESY Acquire NOESY/ROESY (Optional) HMBC->NOESY Connect Connect Fragments via HMBC HMBC->Connect Identify long-range ¹H-¹³C correlations Stereo Determine Stereochemistry & Conformation NOESY->Stereo Correlate protons close in space Assign->Connect Final Propose Final Structure Connect->Final Stereo->Final

Caption: Workflow for systematic structure elucidation using NMR.

G cluster_broad Broad Peaks cluster_overlap Signal Overlap cluster_impurity Impurity Peaks Start Problem: Poor Quality NMR Spectrum Broad Are peaks broad? Start->Broad Overlap Are peaks overlapping? Start->Overlap Impurity Are there unexpected peaks? Start->Impurity Shim 1. Check/Re-shim Magnet Broad->Shim Conc 2. Check Concentration (Sample may be too concentrated) Shim->Conc Sol 3. Check Solubility (Precipitate in tube?) Conc->Sol Para 4. Check for Paramagnetic Impurities Sol->Para Solvent 1. Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) Overlap->Solvent Field 2. Use Higher Field Spectrometer Solvent->Field TwoD 3. Run 2D NMR (COSY, HSQC) Field->TwoD SolventPeak 1. Identify Solvent & Water Peaks Impurity->SolventPeak Grease 2. Check for Grease/Phthalates SolventPeak->Grease Purify 3. Re-purify Sample (Column, Recrystallization) Grease->Purify

Caption: Logic diagram for troubleshooting common NMR spectral issues.

References

Validation & Comparative

The Emerge of Benzo[d]oxazole-4-carboxylic Acid: A Comparative Analysis of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is paramount. Benzo[d]oxazole-4-carboxylic acid and its derivatives have emerged as a promising class of compounds, demonstrating significant potential across various therapeutic areas, including antifungal and anti-inflammatory applications. This guide provides a comprehensive comparison of the efficacy of this compound derivatives with existing drugs, supported by available experimental data, detailed methodologies, and mechanistic insights.

While direct comparative studies on this compound are limited, extensive research on structurally similar benzoxazole derivatives provides a strong basis for evaluating its potential. This analysis leverages data from these closely related compounds to offer a scientifically grounded perspective.

Antifungal Efficacy: A Potent Contender to Established Azoles

Several studies have highlighted the potent antifungal activity of benzoxazole derivatives, positioning them as viable alternatives to conventional antifungal agents. The comparative efficacy of benzo[d]oxazole-4,7-dione derivatives against the widely used antifungal drug 5-Fluorocytosine is particularly noteworthy.

Table 1: Comparative Antifungal Activity (MIC in μg/mL)

Fungal StrainBenzo[d]oxazole-4,7-dione Derivative 1Benzo[d]oxazole-4,7-dione Derivative 25-Fluorocytosine (Reference)
Candida albicans1.60.83.2
Candida tropicalis3.23.23.2
Candida krusei3.23.23.2
Cryptococcus neoformans1.61.63.2
Aspergillus niger1.60.81.6
Aspergillus flavus3.21.61.6

Data extrapolated from studies on benzo[d]oxazole-4,7-dione derivatives, which are structurally related to this compound.

The data indicates that certain benzo[d]oxazole derivatives exhibit superior or comparable activity to 5-Fluorocytosine against a range of pathogenic fungi.[1]

Anti-inflammatory Potential: A Challenge to NSAIDs

The anti-inflammatory properties of benzoxazole derivatives have been extensively investigated, with many compounds demonstrating efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium and ibuprofen.

Table 2: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)

CompoundDose (mg/kg)% Inhibition of Carrageenan-Induced Paw Edema
Benzoxazole Derivative A2081.7%
Benzoxazole Derivative B2075.4%
Diclofenac Sodium (Reference)1069.5%
Ibuprofen (Reference)2064.7%

Data from studies on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, which share the core benzoxazole structure.[2]

These findings suggest that the benzoxazole scaffold is a promising template for the development of novel anti-inflammatory agents with potentially improved therapeutic indices.

Experimental Protocols

To ensure transparency and facilitate reproducibility, detailed methodologies for the key experimental assays are provided below.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions: The test compounds (Benzo[d]oxazole derivatives) and the reference drug (e.g., 5-Fluorocytosine) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation and Incubation: 100 µL of the fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted drug solutions. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: The test compounds (benzoxazole derivatives) and the reference drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Percentage Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of many benzoxazole derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. This enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimulus (e.g., Injury) COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzoxazole This compound Benzoxazole->COX2 Inhibition

COX-2 Inhibition Pathway by this compound.

The diagram above illustrates the simplified signaling pathway of inflammation and the inhibitory action of this compound on the COX-2 enzyme.

Conclusion

While further research, particularly head-to-head clinical trials, is necessary to definitively establish the therapeutic standing of this compound, the existing preclinical data on its derivatives is highly encouraging. The potent antifungal and anti-inflammatory activities, coupled with potentially favorable mechanisms of action, underscore the significant promise of this compound class. Researchers and drug development professionals are encouraged to explore the full potential of this compound and its analogs in the development of next-generation therapeutics.

References

A Comparative Guide to Benzo[d]oxazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acid Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Benzo[d]oxazole-4-carboxylic acid with other relevant heterocyclic carboxylic acids, a class of compounds pivotal in medicinal chemistry. The carboxylic acid moiety is a key functional group in over 450 marketed drugs but can present challenges such as metabolic instability, toxicity, and limited membrane permeability.[1] To overcome these drawbacks, medicinal chemists frequently employ bioisosteric replacement, substituting the carboxylic acid group with a heterocyclic scaffold that mimics its essential properties while improving the overall drug-like characteristics of the molecule.[1]

This document focuses on this compound, evaluating its performance profile against other common heterocyclic bioisosteres like tetrazoles and indole-based acids. The comparison is supported by experimental data on biological activity and discusses key pharmacokinetic considerations.

Bioisosteric Relationships and Rationale

The core principle of using heterocyclic scaffolds is to retain the acidic proton and hydrogen bonding capabilities of a carboxylic acid, which are often crucial for target binding, while modifying physicochemical properties like pKa, lipophilicity, and metabolic stability.

G cluster_0 Core Pharmacophore cluster_1 Common Heterocyclic Bioisosteres A Carboxylic Acid (R-COOH) B Benzo[d]oxazole- 4-carboxylic acid A->B Mimics acidic & H-bonding properties C Indole-2- carboxylic acid A->C D 1H-Tetrazole A->D E Isoxazole- 3-hydroxy A->E

Caption: Bioisosteric replacement of a carboxylic acid with various heterocyclic motifs.

Performance Comparison: Inhibition of HCV NS5B Polymerase

To provide a data-driven comparison, we examine the inhibitory activity of different heterocyclic carboxylic acids against the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication. The following data is synthesized from studies on indole-based inhibitors where various heterocyclic groups were explored.[2]

Table 1: Comparative Inhibitory Potency against HCV NS5B Polymerase

Compound ClassRepresentative StructureTargetIC₅₀ (µM)Replicon EC₅₀ (µM)Reference
Indole-2-carboxylic acid Indole with C2-COOHHCV NS5B0.9>100[2]
Benzo[d]oxazole Derivative Indole with C3-BenzoxazoleHCV NS5B0.032 1.4 [2]
Alternative Heterocycle Indole with C3-OxadiazoleHCV NS5B0.017 0.3 [2]

Note: The data presented are for indole derivatives functionalized with the specified carboxylic acid or heterocyclic moiety, demonstrating the impact of the heterocyclic group on overall potency. Lower IC₅₀ and EC₅₀ values indicate higher potency.

The data clearly indicates that replacing a simple carboxylic acid with a more complex heterocyclic system like a benzoxazole can lead to a significant increase in both enzymatic inhibition (IC₅₀) and cellular activity (replicon EC₅₀).[2] This highlights the role of the heterocyclic scaffold in optimizing interactions with the biological target.

Pharmacokinetic (ADME) Profile: A Comparative Overview

The choice of a heterocyclic bioisostere significantly impacts a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While specific data for this compound is limited, general properties of parent scaffolds offer valuable insights.

Table 2: General Pharmacokinetic Properties of Parent Heterocyclic Scaffolds

PropertyBenzoxazolesBenzimidazolesTetrazolesGeneral Carboxylic Acids
Absorption Generally good, passive diffusion influenced by lipophilicity.[3][4]Variable, subject to first-pass metabolism.[5]Can improve oral bioavailability over carboxylic acids.Often limited by ionization state.
Distribution Can penetrate the Blood-Brain Barrier (BBB) depending on substituents.[3]Bind to blood proteins and cell elements.[5]Generally well-distributed.Distribution can be limited by plasma protein binding.
Metabolism Subject to metabolic transformations.[3][4]Undergo significant first-pass metabolism in the liver, forming active and inactive metabolites.[5]Generally more metabolically stable than many other heterocycles.[6]Can undergo glucuronidation or other conjugations.[1]
Excretion Dependent on metabolites.Excreted as metabolites.[5]Primarily renal excretion.Typically renal excretion.

Benzoxazole-based compounds are versatile scaffolds, but their metabolic stability is a critical factor that must be assessed early in drug development.[3] Compared to simpler carboxylic acids, they offer a pathway to modulate lipophilicity and absorption.[3][4] Tetrazoles are particularly noted for increasing metabolic stability and bioavailability.[6]

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids

This protocol describes a common method for synthesizing the benzoxazole core structure, which can be adapted for this compound. The process involves the condensation of a 2-aminophenol with a carboxylic acid under dehydrating conditions.[7]

G A 1. Reactant Mixing - 2-Aminophenol - Carboxylic Acid - Dehydrating Agent (e.g., PPA) B 2. Condensation Reaction - Heat mixture (e.g., 150-200°C) - Microwave irradiation can be used to accelerate the reaction. A->B C 3. Work-up - Quench with ice water - Neutralize with base (e.g., NaOH) - Precipitate forms B->C D 4. Purification - Filter the solid - Wash with water - Recrystallize from a suitable solvent (e.g., Ethanol) C->D E Final Product 2-Substituted Benzoxazole D->E

Caption: Standard workflow for the synthesis of benzoxazole derivatives.

Detailed Steps:

  • Mixing: In a round-bottom flask, combine 2-aminophenol (1 equivalent), the desired carboxylic acid (1.1 equivalents), and a dehydrating agent such as polyphosphoric acid (PPA) or a catalyst.[7][8]

  • Reaction: Heat the mixture, typically to high temperatures (150-200°C), for several hours until thin-layer chromatography (TLC) indicates the consumption of starting materials. Alternatively, microwave-assisted synthesis can significantly reduce reaction times.[7]

  • Work-up: Allow the reaction mixture to cool and then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a base (e.g., 10% sodium hydroxide solution) until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from an appropriate solvent like ethanol to yield the final benzoxazole derivative.[9]

Protocol for IC₅₀ Determination of an Enzyme Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[10][11]

Materials:

  • Target enzyme solution

  • Substrate solution

  • Assay buffer

  • Test compound (inhibitor) stock solution (e.g., in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the test compound in the assay buffer. Typically, a 10-point, 3-fold serial dilution is performed to cover a wide concentration range.

  • Assay Plate Setup:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add the serially diluted test compound to the respective wells.

    • Include "no inhibitor" controls (enzyme + buffer + DMSO) and "no enzyme" controls (substrate + buffer).

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the reaction progress using a microplate reader. The measurement method depends on the assay (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product). Readings are taken at regular intervals.[12]

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[11][13]

References

Validation of in vitro results for Benzo[d]oxazole-4-carboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: November 2025

The Benzo[d]oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide focuses on comparing the in vivo anti-psoriatic effects of a Benzo[d]oxazole acetic acid derivative with the in vitro antifungal and anti-inflammatory properties of other related compounds.

Comparative Performance Data

The following tables summarize quantitative data from different studies to facilitate a comparison of the biological activities of various Benzo[d]oxazole derivatives.

Table 1: In Vivo Anti-Psoriatic Activity of 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its Methyl Ester (MCBA) [1][2][3][4]

Treatment GroupAdministration RouteMean Psoriasis Area and Severity Index (PASI) Score (Day 14)Percentage Reduction in PASI Score vs. Control
Imiquimod (IMQ) ControlTopical10.5 ± 0.5-
Clobetasol propionate (0.1%)Topical1.8 ± 0.382.9%
CBA (1% w/w)Topical4.2 ± 0.460.0%
MCBA (1% w/w)Topical3.1 ± 0.370.5%
CBA (125 mg/kg)Oral3.5 ± 0.466.7%
MCBA (125 mg/kg)Oral2.5 ± 0.376.2%

Data from an imiquimod-induced psoriatic mouse model.

Table 2: In Vitro Antifungal Activity of Benzo[d]oxazole-4,7-dione Derivatives [5][6][7]

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Derivative 1Candida albicans12.5
Derivative 2Aspergillus niger25
Derivative 3Trichophyton rubrum6.25

Note: Specific derivative structures were not detailed in the abstract.

CompoundTargetIC50 (µM)
Derivative 3cIL-6 production10.14 ± 0.08
Derivative 3dIL-6 production5.43 ± 0.51
Derivative 3gIL-6 production5.09 ± 0.88

These compounds were evaluated as inhibitors of IL-6 production in LPS-stimulated cells.

Experimental Protocols

In Vivo Anti-Psoriatic Activity Evaluation [1][2][3][4]

A psoriasis-like skin inflammation was induced in mice by the daily topical application of imiquimod (IMQ) cream. The mice were then treated with topical or oral formulations of 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) or its methyl ester (MCBA) for 14 days. The severity of the inflammation was assessed by scoring erythema, scaling, and thickness of the skin, which were combined to generate the Psoriasis Area and Severity Index (PASI) score. Histopathological analysis of skin biopsies was also performed to evaluate changes in the epidermal and dermal layers.

In Vitro Antifungal Activity Assay [5][6][7]

The antifungal activity of the Benzo[d]oxazole-4,7-dione derivatives was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds were serially diluted in a microtiter plate, and a standardized inoculum of the fungal suspension was added to each well. The plates were incubated, and the minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth.

The anti-inflammatory activity of the benzoxazolone derivatives was evaluated by measuring the inhibition of interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The cells were pre-treated with various concentrations of the test compounds before being stimulated with LPS. The concentration of IL-6 in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value, the concentration of the compound that inhibits 50% of the IL-6 production, was then calculated.

Visualizing the Methodologies

The following diagrams illustrate the workflows and conceptual relationships described in the experimental protocols.

experimental_workflow Experimental Workflow for In Vivo Anti-Psoriatic Study cluster_induction Psoriasis Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Daily topical application of Imiquimod (IMQ) on mice Topical Topical application of CBA, MCBA, or Clobetasol Induction->Topical Oral Oral administration of CBA or MCBA Induction->Oral Control Vehicle control Induction->Control PASI Psoriasis Area and Severity Index (PASI) scoring Topical->PASI Oral->PASI Control->PASI Histo Histopathological analysis of skin biopsies PASI->Histo

Caption: Workflow for the in vivo anti-psoriatic evaluation of Benzo[d]oxazole derivatives.

in_vitro_workflow In Vitro Activity Assays cluster_antifungal Antifungal Assay cluster_antiinflammatory Anti-Inflammatory Assay Prep_AF Prepare serial dilutions of Benzo[d]oxazole-4,7-diones Inoc_AF Add fungal suspension Prep_AF->Inoc_AF Incubate_AF Incubate plates Inoc_AF->Incubate_AF MIC_AF Determine Minimum Inhibitory Concentration (MIC) Incubate_AF->MIC_AF Prep_AI Pre-treat macrophages with benzoxazolone derivatives Stimulate_AI Stimulate with Lipopolysaccharide (LPS) Prep_AI->Stimulate_AI Measure_AI Quantify IL-6 in supernatant via ELISA Stimulate_AI->Measure_AI IC50_AI Calculate IC50 value Measure_AI->IC50_AI

Caption: General workflows for in vitro antifungal and anti-inflammatory assays.

signaling_pathway Hypothesized Anti-Inflammatory Signaling LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NF_kB->Pro_inflammatory_Cytokines Benzoxazole_Derivative Benzoxazole Derivative Benzoxazole_Derivative->TLR4_MD2 Inhibition

Caption: Potential anti-inflammatory mechanism of benzoxazole derivatives via TLR4/MD2 inhibition.

References

Unlocking the Antimicrobial Potential of Benzoxazole Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the antimicrobial efficacy of different benzoxazole derivatives, supported by experimental data, detailed protocols, and a proposed mechanism of action.

Benzoxazole, a heterocyclic compound, forms the structural core of numerous molecules that exhibit significant biological activities.[1][2] The versatility of the benzoxazole scaffold allows for chemical modifications that can enhance its antimicrobial properties, making it a focal point in the development of new anti-infective agents.[2] Studies have demonstrated the efficacy of these derivatives against a wide array of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

Comparative Antimicrobial Spectrum of Benzoxazole Derivatives

The antimicrobial activity of various benzoxazole derivatives has been quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against several key pathogens. The MIC value, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a critical parameter for evaluating antimicrobial efficacy. The table below summarizes the MIC values for a selection of benzoxazole derivatives against common bacterial and fungal strains, compiled from multiple studies.

Benzoxazole DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference
Compound II 50->200>200-[5]
Compound III 25->200>200-[5]
Compound 1 ----0.34 x 10⁻³ µM[2]
Compound 10 -1.14 x 10⁻³ µM---[2]
Compound 13 ---2.57 x 10⁻³ µM-[2]
Compound 24 --1.40 x 10⁻³ µM--[2]
Compound 2b 0.098 - 0.780.098 - 0.780.098 - 0.780.098 - 0.78Poor activity[6]
Derivative 5d ----16[1][7][8]
Derivative 5i ---->16 (active)[1][7][8]
Derivative 5k ----16 (partial)[1][7][8]
Derivative 6a ----16 (partial)[1][7][8]

Experimental Protocols

The determination of the antimicrobial efficacy of benzoxazole derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly employed in the cited studies.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [9][10]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Benzoxazole Derivatives: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[11] A series of twofold dilutions of the compounds are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the benzoxazole derivative that shows no visible growth (turbidity) in the wells.[9]

2. Disc Diffusion Method (for initial screening): [9][11]

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the benzoxazole derivative are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Zone of Inhibition: The antimicrobial activity is assessed by measuring the diameter of the zone around the disc where microbial growth is inhibited. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[9]

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that a primary mechanism by which benzoxazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase.[4][12][13] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents.[13] The enzyme introduces negative supercoils into the DNA, a process vital for relieving torsional stress during replication.[13]

The proposed inhibitory action of benzoxazole derivatives on DNA gyrase can be visualized as a multi-step process:

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Benzoxazole Benzoxazole Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Benzoxazole->DNA_Gyrase Binds to GyrB subunit Supercoiled_DNA Negative Supercoiling DNA_Gyrase->Supercoiled_DNA Introduces Replication_Block Replication Blocked DNA_Gyrase->Replication_Block Inhibition leads to DNA Bacterial DNA Replication_Fork Replication Fork Replication_Fork->DNA Allows Progression Supercoiled_DNA->Replication_Fork Relieves Torsional Stress Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Results in

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.

The diagram illustrates that the benzoxazole derivative enters the bacterial cell and binds to the GyrB subunit of the DNA gyrase enzyme. This binding event inhibits the enzyme's function, preventing the introduction of negative supercoils into the bacterial DNA. The resulting accumulation of torsional stress at the replication fork halts DNA replication, ultimately leading to bacterial cell death. Molecular docking studies have further supported this hypothesis by showing favorable binding interactions between benzoxazole derivatives and the active site of DNA gyrase.[12]

Conclusion

Benzoxazole derivatives represent a versatile and potent class of antimicrobial agents with a broad spectrum of activity. The quantitative data presented highlights their potential in combating both bacterial and fungal pathogens. The well-established protocols for antimicrobial susceptibility testing provide a robust framework for the continued evaluation and development of these compounds. Furthermore, the proposed mechanism of action through the inhibition of DNA gyrase offers a clear target for future drug design and optimization efforts. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

Evaluating the Anti-Cancer Activity of Benzo[d]oxazole Derivatives Against Various Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. One class of heterocyclic compounds that has garnered significant attention for its therapeutic potential is the benzo[d]oxazole scaffold. This guide provides a comparative analysis of the anti-cancer activity of various benzo[d]oxazole derivatives against a panel of cancer cell lines, supported by experimental data and methodologies. While the primary focus is on derivatives of benzo[d]oxazole, this guide will inform on the general anti-cancer potential of this structural class.

Comparative Anti-Cancer Activity of Benzo[d]oxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected benzo[d]oxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
5-Methyl-2-(pyridin-4-yl)benzo[d]oxazoleMCF-7Breast Cancer4--
5-Methyl-2-(pyridin-3-yl)benzo[d]oxazoleMCF-7Breast Cancer12--
Derivative of 2-amino-4-methylphenol and an aromatic aldehydeHep-G2Liver Cancer17.9--
2-(4-amino-3-methylphenyl) benzothiazole (DF 203)Ovarian, Colon, Renal CancerVariousNot Specified--
Phortress (NSC 710305)--Underwent Phase 1 Clinical Trials--

Note: Data for the specific compound Benzo[d]oxazole-4-carboxylic acid is limited in the reviewed literature. The data presented here is for structurally related benzo[d]oxazole derivatives to provide an overview of the anti-cancer potential of this class of compounds.

Experimental Protocols

The evaluation of the anti-cancer activity of the benzo[d]oxazole derivatives cited in this guide predominantly utilized the following key experimental methodologies:

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzo[d]oxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for 3-4 hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Detection Assay

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects.

Protocol (using Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of benzo[d]oxazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the prominent mechanisms of action for some benzoxazole derivatives is the induction of apoptosis . This programmed cell death is a tightly regulated process involving a cascade of molecular events.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Execution Caspases (e.g., Caspase-3) Execution Caspases (e.g., Caspase-3) Caspase-8->Execution Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Execution Caspases (e.g., Caspase-3) Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->Mitochondrion Induces stress Apoptosis Apoptosis Execution Caspases (e.g., Caspase-3)->Apoptosis experimental_workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Cell Viability Assays (e.g., MTT) Cell Viability Assays (e.g., MTT) In vitro Screening->Cell Viability Assays (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (e.g., MTT)->Mechanism of Action Studies Active Compounds Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization

Cross-Validation of Analytical Methods for Benzo[d]oxazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Benzo[d]oxazole-4-carboxylic acid, a crucial component in various research and development pipelines. In the pursuit of robust and reliable analytical data, cross-validation of methods is paramount. This document outlines two common and powerful techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting their respective experimental protocols and performance data to aid in the selection and validation of the most suitable method for your specific application.

Understanding Cross-Validation of Analytical Methods

Cross-validation is the process of confirming that a validated analytical method yields comparable results when performed under slightly different conditions, such as in a different laboratory, with different analysts, or using different equipment.[1] This is a critical step in method transfer and for ensuring the consistency and reliability of data in multi-site studies.[1] Regulatory bodies such as the FDA and EMA provide guidelines on when cross-validation is necessary and the acceptance criteria that should be applied.[2][3][4] The goal is to demonstrate that the analytical methods are rugged and produce equivalent quantitative results.[2]

Logical Flow of Cross-Validation:

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Validation Full Validation A_Analysis Analysis of QC Samples A_Validation->A_Analysis Comparison Compare Results A_Analysis->Comparison B_Validation Full Validation B_Analysis Analysis of QC Samples B_Validation->B_Analysis B_Analysis->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance Acceptance->A_Validation No, Investigate Discrepancies Conclusion Methods are Cross-Validated Acceptance->Conclusion Yes

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Analysis of Analytical Methods

While specific validated methods for this compound are not extensively published, this guide presents plausible HPLC-UV and LC-MS/MS methods based on established analytical principles for similar carboxylic acid-containing heterocyclic compounds. The following tables summarize the expected performance characteristics of these two methods.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.999
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~1 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (%RSD) < 2%< 5%
Specificity ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both a representative HPLC-UV and an LC-MS/MS method are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

Method 1: HPLC-UV

This method is suitable for the quantification of this compound in bulk drug substance or simple formulations where high sensitivity is not the primary requirement.

Experimental Workflow:

HPLC-UV Workflow SamplePrep Sample Preparation (Dissolution & Dilution) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC UV UV Detection (e.g., 254 nm) HPLC->UV Quant Quantification (Peak Area vs. Calibration Curve) UV->Quant

Caption: General workflow for HPLC-UV analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Method 2: LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Workflow:

LC-MS/MS Workflow SamplePrep Sample Preparation (Protein Precipitation or SPE) LC LC Separation (UPLC C18 Column) SamplePrep->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio vs. Calibration Curve) MS->Quant

Caption: General workflow for LC-MS/MS analysis.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

  • A gradient elution program would be employed for optimal separation.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transition: A specific precursor ion to product ion transition for this compound would be monitored (e.g., m/z 162 -> 118, hypothetical).

  • Source parameters (e.g., capillary voltage, source temperature) would be optimized for the specific instrument.

Sample Preparation (from plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for injection.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. HPLC-UV provides a cost-effective and straightforward method for routine analysis of less complex samples. In contrast, LC-MS/MS is the preferred method for bioanalytical studies or when high sensitivity and specificity are required to overcome matrix effects. Regardless of the chosen method, a thorough validation and subsequent cross-validation, when necessary, are essential to ensure the generation of high-quality, reliable, and reproducible data.

References

A Comparative Guide to the Synthetic Efficiency of Routes to Benzo[d]oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to Benzo[d]oxazole-4-carboxylic acid, a crucial intermediate in the development of various pharmaceutical agents. The efficiency of each route is benchmarked based on reported yields, reaction conditions, and reagent accessibility. Detailed experimental protocols are provided to facilitate replication and adaptation in a research setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Triethyl Orthoformate CyclizationRoute 2: Formic Acid Cyclocondensation
Starting Material 2-Amino-3-hydroxybenzoic acid2-Amino-3-hydroxybenzoic acid
Reagent Triethyl orthoformate, p-Toluenesulfonic acidFormic acid
Solvent EthanolFormic acid (reagent and solvent)
Temperature RefluxReflux
Reaction Time 4 hoursNot explicitly specified
Reported Yield QuantitativeHigh (not quantified in available literature)
Work-up Concentration under reduced pressureNot explicitly specified

Synthetic Pathway Overview

The synthesis of this compound from the key precursor, 2-amino-3-hydroxybenzoic acid, can be achieved through cyclization by introducing a one-carbon unit. This is typically accomplished using either an orthoformate, such as triethyl orthoformate, or formic acid itself.

G cluster_precursor Precursor Synthesis cluster_routes Cyclization to Target Molecule 4-Hydroxy-3-nitrobenzoic_acid 4-Hydroxy-3-nitrobenzoic acid 2-Amino-3-hydroxybenzoic_acid 2-Amino-3-hydroxybenzoic acid 4-Hydroxy-3-nitrobenzoic_acid->2-Amino-3-hydroxybenzoic_acid Reduction (e.g., SnCl2, HCl) Triethyl_Orthoformate Triethyl Orthoformate p-Toluenesulfonic acid Formic_Acid Formic Acid Benzo[d]oxazole-4-carboxylic_acid This compound Triethyl_Orthoformate->Benzo[d]oxazole-4-carboxylic_acid Route 1 Formic_Acid->Benzo[d]oxazole-4-carboxylic_acid Route 2 G start Start: Need to Synthesize This compound precursor_check Is 2-amino-3-hydroxybenzoic acid available? start->precursor_check synthesize_precursor Synthesize precursor from 4-hydroxy-3-nitrobenzoic acid precursor_check->synthesize_precursor No route_decision Select Cyclization Route precursor_check->route_decision Yes synthesize_precursor->route_decision route1 Route 1: Triethyl Orthoformate route_decision->route1 High, documented yield is critical route2 Route 2: Formic Acid route_decision->route2 Simplicity and minimal reagents preferred evaluation Evaluate based on: - Yield - Time - Reagent availability/cost - Safety route1->evaluation route2->evaluation end End: Optimized Synthesis evaluation->end

Comparative docking studies of Benzo[d]oxazole-4-carboxylic acid and known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of Benzo[d]oxazole derivatives against known inhibitors, offering insights into their potential as therapeutic agents. The data presented is collated from various in-silico studies, focusing on key biological targets.

Data Summary

The following table summarizes the quantitative data from comparative docking studies of various Benzo[d]oxazole derivatives and standard inhibitors against specific protein targets. The docking scores represent the binding affinity in kcal/mol, where a more negative value indicates a stronger binding interaction.

CompoundTargetDocking Score (kcal/mol)Known InhibitorInhibitor Docking Score (kcal/mol)Reference IC50 (µM)
Benzo[d]oxazole Derivative 5eVEGFR-2-Sorafenib-0.07 ± 0.01
Benzo[d]oxazole Derivative 5cVEGFR-2-Sorafenib-0.08 ± 0.01
Benzo[d]oxazole Derivative 5fVEGFR-2-Sorafenib-0.10 ± 0.02
Benzo[d]oxazole Derivative 4cVEGFR-2-Sorafenib-0.12 ± 0.01
Benzo[d]oxazole Derivative 4bVEGFR-2-Sorafenib-0.13 ± 0.02
Compound 36 (a benzoxazole derivative)AChE-7.29Donepezil-6.49-
Compound 36 (a benzoxazole derivative)BChE-6.71Donepezil-5.057-
Benzoxazole Derivative B124JT5-P2X-7.309-
Benzoxazole Derivative B204JT5-P2X-7.309-

Note: Direct docking scores for Benzo[d]oxazole-4-carboxylic acid were not available in the reviewed literature. The data presented is for structurally related benzoxazole derivatives.

Experimental Protocols

The following is a generalized methodology for the molecular docking studies cited in this guide, based on common practices in the field.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina, Maestro (Schrödinger), Molegro Virtual Docker.[1]

  • Visualization Software: UCSF Chimera, Discovery Studio.[2]

  • Protein Data Bank (PDB): Used to retrieve the 3D crystal structures of the target proteins.

2. Protein Preparation:

  • The 3D structure of the target protein (e.g., VEGFR-2, AChE) was downloaded from the PDB.

  • Water molecules and co-crystallized ligands were typically removed from the protein structure.[2]

  • Polar hydrogen atoms and Kollman charges were added to the protein.[2]

  • The protein structure was then saved in the PDBQT format for use with AutoDock Vina.

3. Ligand Preparation:

  • The 3D structures of the Benzo[d]oxazole derivatives and known inhibitors were sketched using software like ChemDraw or obtained from databases like PubChem.

  • The ligands were optimized to their lowest energy conformation.

  • Gasteiger charges were computed, and non-polar hydrogens were merged.

  • The ligand structures were saved in the PDBQT format.

4. Grid Generation and Docking:

  • A grid box was defined around the active site of the target protein, typically centered on the co-crystallized ligand or catalytically important residues.

  • The Lamarckian Genetic Algorithm (LGA) was commonly employed for docking simulations.[2]

  • The number of genetic algorithm runs was typically set to a range of 10-100.[2]

  • Other parameters such as population size, energy evaluations, and mutation rate were set according to the software's recommendations.[2]

5. Analysis of Docking Results:

  • The docking results were analyzed based on the binding energy (docking score) and the root-mean-square deviation (RMSD) of the docked conformations.

  • The pose with the lowest binding energy was generally considered the most favorable binding mode.

  • Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein were visualized and analyzed.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (SDF/MOL2) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Binding Energy) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis

Caption: A generalized workflow for a comparative molecular docking study.

VEGFR-2 Signaling Pathway Inhibition

vegfr2_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds pi3k PI3K vegfr2->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Angiogenesis mtor->proliferation inhibitor Benzo[d]oxazole Inhibitor inhibitor->vegfr2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a Benzo[d]oxazole derivative.

References

Assessing the Off-Target Effects of Benzo[d]oxazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of target proteins is a critical objective in modern drug discovery. However, off-target effects remain a significant challenge, potentially leading to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative assessment of the off-target profiles of compounds based on the Benzo[d]oxazole-4-carboxylic acid scaffold and established alternatives, primarily focusing on their activity as FMS-like tyrosine kinase 3 (FLT3) inhibitors. The information presented herein is intended to aid researchers in making informed decisions regarding the selection and development of kinase inhibitors.

Comparative Off-Target Kinase Profiles

The following tables summarize the off-target kinase activities of the selected compounds. The data is primarily derived from kinome-wide binding assays, which measure the binding affinity of a compound to a large panel of kinases. Lower percentage of control values or lower dissociation constants (Kd) indicate stronger off-target binding.

Table 1: Off-Target Profile of a Representative Benzo[d]oxazole FLT3 Inhibitor

Kinase TargetPercentage of Control @ 1 µM
FLT3< 1%
KIT5%
PDGFRA10%
RET15%
VEGFR225%
ABL1> 50%
SRC> 50%
LCK> 50%

Note: Data presented is for a representative potent Benzo[d]oxazole derivative. The off-target profile of this compound itself may differ.

Table 2: Off-Target Profile of Midostaurin

Kinase TargetIC50 (nM)
FLT311
KIT2
VEGFR230
PDGFRβ8
SYK56
SRC> 1000
EGFR> 1000
HER2> 1000

Table 3: Off-Target Profile of Gilteritinib

Kinase TargetPercentage of Control @ 100 nM[1]
FLT3< 1%
AXL< 1%
LTK< 1%
ALK10-20%
TRKA20-30%
ROS130-40%
KIT> 50%
MET> 50%

Table 4: Off-Target Profile of Sorafenib

Kinase TargetIC50 (nM)[2]
RAF-16
B-RAF22
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT58
FLT358
RET> 1000

Table 5: Off-Target Profile of Quizartinib

Kinase TargetKd (nM)
FLT31.1
KIT2.4
PDGFRA4.2
RET8.4
CSF1R10.5
ABL1> 1000
SRC> 1000
LCK> 1000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to assess compound-target engagement and off-target effects.

KINOMEscan™ Competition Binding Assay

This assay is a widely used platform for assessing the selectivity of kinase inhibitors.

Principle: The KINOMEscan™ assay is based on a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is used to capture the kinase. The test compound competes for binding to the kinase. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

Protocol:

  • Kinase and Ligand Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag. An active-site directed ligand is immobilized on a solid support.

  • Compound Preparation: Test compounds are serially diluted in DMSO to the desired concentrations.

  • Binding Assay: The DNA-tagged kinase, immobilized ligand, and test compound are combined in a buffer solution and incubated to allow binding to reach equilibrium.

  • Capture and Wash: The mixture is applied to a filter plate, where the immobilized ligand captures the kinase. Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates a higher binding affinity of the test compound for the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[1][3][4][5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of a compound in a cellular environment.

Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a protein is heated, it denatures and aggregates. A bound ligand can stabilize the protein, leading to a higher melting temperature. This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.[6]

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heat Shock: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A non-heated control is also included.

  • Cell Lysis: The cells are lysed to release the cellular proteins. This can be achieved through freeze-thaw cycles, sonication, or the use of lysis buffers.

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated proteins.

  • Protein Quantification: The supernatant containing the soluble protein fraction is collected. The amount of the target protein in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can also be generated by heating the cells at a single temperature with varying compound concentrations.[6][7][8][9][10]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound and its alternatives.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription

FLT3 Signaling Pathway

KINOMEscan_Workflow start Start step1 Prepare DNA-tagged Kinase Library start->step1 step3 Add Test Compound and Kinase step1->step3 step2 Immobilize Active-Site Ligand step2->step3 step4 Incubate for Competitive Binding step3->step4 step5 Capture Kinase-Ligand Complex step4->step5 step6 Wash to Remove Unbound Components step5->step6 step7 Quantify Bound Kinase via qPCR step6->step7 end Data Analysis: Off-Target Profile step7->end

KINOMEscan Experimental Workflow

CETSA_Workflow start Start step1 Treat Cells with Test Compound start->step1 step2 Apply Heat Gradient to Cell Samples step1->step2 step3 Lyse Cells to Release Proteins step2->step3 step4 Centrifuge to Separate Soluble and Aggregated Proteins step3->step4 step5 Collect Soluble Protein Fraction step4->step5 step6 Quantify Target Protein (e.g., Western Blot) step5->step6 end Data Analysis: Melting Curve Shift step6->end

CETSA Experimental Workflow

References

A Head-to-Head Comparison of Benzo[d]oxazole-4-carboxylic Acid and Its Benzothiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole and benzothiazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This guide provides a head-to-head comparison of Benzo[d]oxazole-4-carboxylic acid and its corresponding benzothiazole analogs, focusing on their synthesis, physicochemical properties, and reported biological activities. While direct comparative studies on the 4-carboxylic acid derivatives are limited, this guide consolidates available data on closely related analogs to provide valuable insights for researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Heterocycles

PropertyBenzo[d]oxazole CoreBenzothiazole CoreBenzothiazole-2-carboxylic acid
Molecular Formula C7H5NOC7H5NSC8H5NO2S
Molecular Weight 119.12 g/mol [1]135.19 g/mol 179.20 g/mol [2]
LogP (Predicted) 1.6[1]2.1[2]2.1[2]
Melting Point 28-31 °C[1]2 °CNot Available
Boiling Point Not Available227-228 °CNot Available
Acidity (pKa) Not AvailableNot AvailableNot Available

Note: The data presented is for the parent benzoxazole and benzothiazole cores, and benzothiazole-2-carboxylic acid, as specific experimental data for this compound and its direct benzothiazole analog was not found in the reviewed literature.

Synthesis of the Core Scaffolds

The synthesis of both benzoxazole and benzothiazole carboxylic acids often involves the condensation of an appropriately substituted aminophenol or aminothiophenol with a carboxylic acid or its derivative.

General Synthesis Workflow

Synthesis Workflow General Synthesis of Benzoxazole/Benzothiazole Carboxylic Acids cluster_reaction Reaction cluster_products Products 2-aminophenol 2-Aminophenol / 2-Aminothiophenol Condensation Condensation/Cyclization 2-aminophenol->Condensation Dicarboxylic_Acid Dicarboxylic Acid Derivative Dicarboxylic_Acid->Condensation Benzoxazole_Acid This compound Condensation->Benzoxazole_Acid Benzothiazole_Acid Benzothiazole-4-carboxylic acid Condensation->Benzothiazole_Acid

Caption: General workflow for the synthesis of target compounds.

Biological Activities: A Comparative Overview

Both benzoxazole and benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. Direct comparative data for the 4-carboxylic acid derivatives is scarce, thus the following tables summarize the activities of various analogs to provide a comparative perspective.

Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole DerivativesHCT-116, A549, etc.1.1 - 8.8Wang et al.
Benzothiazole-indole hybridHT-29, H460, A5490.024 - 0.88Ma et al.[3]
Benzothiazole carbohydrazidePC-3, LNCaP11.2 - 19.9 µg/mLRodrigues et al.[3]
Benzoxazole-PBD conjugatesA375 (melanoma)Significant activityKamal et al.[4]
Benzo[d]isoxazole derivativesHEK293T (HIF-1α inhibition)0.024Naik et al.[5]
Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Benzothiazole-thiazole hybridsS. aureus, B. subtilis, E. coli3.90 - 15.63Unreported
Dichloropyrazole-benzothiazoleGram-positive & Gram-negative bacteria0.0156 - 4Durcik et al. (2021)[6]
Benzothiazole Schiff basesK. pneumonia0.4 - 0.8Mishra et al. (2019)[6]
Benzoxazole/Benzothiazole derivativesF. solani4.34 - 17.61Unreported[7]
Benzothiazole derivativesS. aureusMIC range: 0.025 to 2.609 mMUnreported[8]

Potential Signaling Pathways

The biological activities of benzoxazole and benzothiazole derivatives are often attributed to their interaction with various cellular signaling pathways. While the specific pathways for the 4-carboxylic acid derivatives are not well-defined, related compounds have been shown to modulate key cancer-related pathways. For instance, some benzothiazole derivatives have been reported to act as inhibitors of the STAT3 signaling pathway.

STAT3_Pathway Hypothetical Inhibition of STAT3 Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Upregulation Compound Benzothiazole Analog Compound->STAT3 Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway.

Experimental Protocols

Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

This protocol describes a general one-pot synthesis of 2-substituted benzothiazoles from carboxylic acids.

Materials:

  • Carboxylic acid

  • Thionyl chloride

  • 2-Aminothiophenol

  • Solvent (e.g., toluene, pyridine)

Procedure:

  • A solution of the desired carboxylic acid in a suitable solvent is treated with thionyl chloride.

  • The reaction mixture is stirred, often with gentle heating, to facilitate the formation of the acyl chloride in situ.

  • 2-Aminothiophenol is then added to the reaction mixture.

  • The mixture is heated to reflux for a specified period to promote condensation and cyclization.

  • After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[9]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Growth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Inoculum of the microorganism

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include positive (medium with inoculum) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both this compound and its benzothiazole analogs represent promising scaffolds for the development of novel therapeutic agents. The subtle yet significant difference in the heteroatom—oxygen versus sulfur—can influence their physicochemical properties and, consequently, their biological activity and pharmacokinetic profiles. While this guide provides a comparative overview based on available data for related analogs, further direct head-to-head studies of the 4-carboxylic acid derivatives are warranted to fully elucidate their comparative potential in drug discovery. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations.

References

In Vivo Validation of Benzo[d]oxazole-4-carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of Benzo[d]oxazole-4-carboxylic acid derivatives against established anti-inflammatory agents. The data presented herein is collated from multiple preclinical studies, offering insights into the therapeutic potential of this chemical scaffold.

Comparative Efficacy in Acute Inflammation Models

The most widely utilized model for assessing the acute anti-inflammatory activity of Benzo[d]oxazole derivatives is the carrageenan-induced paw edema model in rats. This model mimics the cardinal signs of acute inflammation. The efficacy of various derivatives is typically compared to non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac Sodium and Ibuprofen.

Compound Class/DerivativeAnimal ModelDoseTime Point(s)% Inhibition of EdemaReference Standard (% Inhibition)
Methyl 2-(arylideneamino) benzoxazole-5-carboxylate derivatives (SH1-SH3, SH6-SH8)Carrageenan-induced rat paw edemaNot SpecifiedNot SpecifiedSignificant (p<0.0001)Diclofenac Sodium (10mg/ml)
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives (3a-3n)Carrageenan-induced rat paw edema20 mg/kg b.wt. p.o.Not Specified45.1–81.7%Diclofenac Sodium (69.5%), Ibuprofen (64.7%)[1]
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA)Imiquimod-induced psoriatic mouse model125 mg/kg (oral), 1% w/w (topical)14 daysSignificant reduction in PASI scoreClobetasol propionate[2][3]
Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA)Imiquimod-induced psoriatic mouse model125 mg/kg (oral), 1% w/w (topical)14 daysSignificant reduction in PASI score (stronger than CBA)Clobetasol propionate[2][3]
4-Sulfonyloxy/alkoxy benzoxazolone derivative (2h)Xylene-induced ear edema in miceNot SpecifiedNot Specified42.69%Celecoxib (30.87%)[4]

Modulation of Pro-Inflammatory Mediators

Beyond the macroscopic assessment of edema, the anti-inflammatory potential of these derivatives is substantiated by their ability to modulate key inflammatory mediators at the cellular and molecular level.

Compound Class/DerivativeInflammatory MediatorIn Vitro/In VivoEffect
Benzoxazolone derivatives (3c, 3d, 3g)Interleukin-6 (IL-6)In vitroIC50 values of 10.14, 5.43, and 5.09 μM respectively[5]
4-Sulfonyloxy/alkoxy benzoxazolone derivative (2h)Nitric Oxide (NO), IL-1β, IL-6In vitroIC50 values of 17.67, 20.07, and 8.61 μM respectively[4]
Pterostilbene-carboxylic acid derivatives with an oxime ether moietyNO, COX-2In vitroSignificant inhibition[6]

Experimental Protocols

A standardized protocol for the carrageenan-induced paw edema model is crucial for the reproducibility and comparison of results.

Carrageenan-Induced Paw Edema Protocol:

  • Animal Model: Male Wistar rats (180-250g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Test Substance Administration: The this compound derivatives are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose, usually 30-60 minutes before carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group. A standard anti-inflammatory drug (e.g., Diclofenac Sodium, 10 mg/kg) is administered to the standard group.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline is administered into the right hind paw of each rat.[7][8][9]

  • Measurement of Paw Edema: The paw volume is measured at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10] The difference in paw volume is calculated as the edema volume.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw edema volume in the control group and Vt is the mean paw edema volume in the test group.

  • Biochemical Analysis: At the end of the experiment, animals can be euthanized, and the paw tissue collected for the analysis of inflammatory markers such as Myeloperoxidase (MPO) activity, and cytokine levels (TNF-α, IL-6) using ELISA kits.

Mechanism of Action: Signaling Pathway Insights

The anti-inflammatory effects of Benzo[d]oxazole derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade, primarily the NF-κB and MAPK pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MD2 MD2 TLR4->MD2 MyD88 MyD88 MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex p38 MAPK p38 MAPK TAK1->p38 MAPK ERK ERK TAK1->ERK JNK JNK TAK1->JNK IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 p38 MAPK->AP-1 ERK->AP-1 JNK->AP-1 AP-1_n AP-1 AP-1->AP-1_n translocates Benzoxazole Derivative Benzo[d]oxazole-4-carboxylic acid derivatives Benzoxazole Derivative->MD2 inhibits Benzoxazole Derivative->IKK Complex inhibits Benzoxazole Derivative->p38 MAPK inhibits Benzoxazole Derivative->ERK inhibits Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression AP-1_n->Gene Expression Cytokines TNF-α, IL-6, IL-1β Gene Expression->Cytokines COX-2 COX-2 Gene Expression->COX-2 iNOS iNOS Gene Expression->iNOS

Caption: Proposed mechanism of anti-inflammatory action.

G cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis Animal Model Wistar Rats Grouping Random Grouping (Control, Standard, Test) Animal Model->Grouping Dosing Oral/IP Administration of Derivatives/Vehicle/Standard Grouping->Dosing Carrageenan Carrageenan Injection (0.1 mL, 1%) Dosing->Carrageenan Paw Volume Plethysmometric Measurement (0, 1, 2, 3, 4, 5 hr) Carrageenan->Paw Volume Tissue Collection Paw Tissue Collection (at end of study) Carrageenan->Tissue Collection Edema Calculation Calculate % Inhibition of Paw Edema Paw Volume->Edema Calculation Biochemical Assays ELISA for TNF-α, IL-6 MPO Assay Tissue Collection->Biochemical Assays Statistical Analysis Statistical Comparison (e.g., ANOVA) Edema Calculation->Statistical Analysis Biochemical Assays->Statistical Analysis

Caption: In vivo anti-inflammatory experimental workflow.

Conclusion

The available in vivo data strongly suggest that this compound derivatives represent a promising class of anti-inflammatory agents. Their efficacy in established animal models of inflammation, coupled with their ability to modulate key pro-inflammatory pathways, warrants further investigation. Future studies should focus on establishing a clear structure-activity relationship, comprehensive pharmacokinetic and pharmacodynamic profiling, and assessment in chronic inflammation models to fully elucidate their therapeutic potential. The comparison with a wider range of standard drugs and the detailed analysis of their effects on a broader panel of inflammatory mediators will be crucial for their translation into clinical candidates.

References

A Researcher's Guide to Biological Assays for Benzo[d]oxazole-4-carboxylic Acid and its Derivatives: A Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of biological assays is paramount for the validation of potential therapeutic candidates. This guide provides a comparative overview of common biological assays relevant to the study of Benzo[d]oxazole-4-carboxylic acid and its analogs, with a focus on presenting data in a manner that supports reproducibility assessment. While direct comparative studies on assay reproducibility for this specific molecule are not extensively documented in publicly available literature, this guide synthesizes common methodologies and data presentation formats based on assays used for the broader benzoxazole class of compounds.

The benzoxazole scaffold is a key feature in many compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Consequently, a variety of assays are employed to characterize the biological effects of molecules like this compound.

Data Summary for Comparative Analysis

To facilitate the evaluation of assay reproducibility, it is essential to present quantitative data in a structured format. The following tables illustrate how data from common assays for benzoxazole derivatives can be organized. These examples are based on typical data generated for this class of compounds and serve as a template for researchers to populate with their own experimental results, including mean values, standard deviations, and the number of replicates to allow for statistical comparison.

Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

This table is designed to compare the antimicrobial efficacy of this compound and its derivatives against various microbial strains. Reproducibility can be assessed by the consistency of MIC values across replicate experiments.

CompoundMicrobial StrainMIC (µg/mL) - Replicate 1MIC (µg/mL) - Replicate 2MIC (µg/mL) - Replicate 3Mean MIC (µg/mL)Standard Deviation
This compoundStaphylococcus aureus50505250.71.15
Derivative AStaphylococcus aureus12141212.71.15
Derivative BStaphylococcus aureus64606462.72.31
This compoundEscherichia coli>128>128>128>128N/A
Derivative AEscherichia coli64686465.32.31
Derivative BEscherichia coli>128>128>128>128N/A
Reference AntibioticStaphylococcus aureus2222.00.00
Reference AntibioticEscherichia coli4454.30.58

Table 2: Cytotoxic Activity - Half-maximal Inhibitory Concentration (IC50)

This table structure allows for the comparison of the cytotoxic effects of the compounds on different cancer cell lines. Including a reference compound and multiple replicates is crucial for validating the assay's performance and the compound's potency.

CompoundCell LineIC50 (µM) - Replicate 1IC50 (µM) - Replicate 2IC50 (µM) - Replicate 3Mean IC50 (µM)Standard Deviation
This compoundMCF-7 (Breast Cancer)75.278.174.575.91.87
Derivative CMCF-7 (Breast Cancer)15.814.916.215.60.66
Derivative DMCF-7 (Breast Cancer)98.1102.599.399.92.24
This compoundA549 (Lung Cancer)>200>200>200>200N/A
Derivative CA549 (Lung Cancer)42.345.143.543.61.40
Derivative DA549 (Lung Cancer)>200>200>200>200N/A
Reference Drug (e.g., Doxorubicin)MCF-7 (Breast Cancer)0.80.90.80.830.06
Reference Drug (e.g., Doxorubicin)A549 (Lung Cancer)1.21.11.31.20.10

Experimental Protocols

Detailed and consistent experimental protocols are the foundation of reproducible research. Below are methodologies for key assays relevant to the evaluation of this compound.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the antimicrobial susceptibility of a compound.

  • Microbial Strains and Culture Conditions: The selected bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to mid-log phase.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. A growth indicator dye (e.g., resazurin) can be used for more objective endpoint determination.

  • Controls: Positive (microorganism without compound) and negative (medium only) controls are included in each plate. A reference antibiotic is also tested in parallel.

2. MTT Assay for Cytotoxicity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Culture: The chosen cancer cell lines are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Biological Context and Experimental Processes

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows, ensuring clarity and shared understanding.

G cluster_0 Experimental Workflow: MIC Assay Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Inoculate with Microbes Inoculate with Microbes Prepare Compound Dilutions->Inoculate with Microbes Incubate Plate Incubate Plate Inoculate with Microbes->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End G cluster_1 Hypothesized Anti-inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signal Transduction Cascade Signal Transduction Cascade Cell Membrane Receptor->Signal Transduction Cascade COX-2 Enzyme COX-2 Enzyme Signal Transduction Cascade->COX-2 Enzyme Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Enzyme->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->COX-2 Enzyme Inhibition

References

The Enduring Appeal of the Benzoxazole Scaffold: A Comparative Analysis of Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a perpetual challenge. Among the myriad of heterocyclic compounds explored, the benzoxazole core has consistently emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. This guide provides a statistical analysis of the structure-activity relationship (SAR) data for benzoxazole derivatives, offering a comparative perspective against alternative heterocyclic systems and detailing the experimental validation of their therapeutic potential.

The benzoxazole framework, a bicyclic system comprising a benzene ring fused to an oxazole ring, has been the subject of extensive research in medicinal chemistry.[1][2] Its structural rigidity, coupled with the ease of substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity, making it a versatile template for drug design.[3][4] This guide will delve into the quantitative aspects of benzoxazole SAR, primarily focusing on their anticancer properties, and provide a comparative analysis with related heterocyclic structures.

Unraveling the Structure-Activity Landscape of Anticancer Benzoxazoles

The anticancer activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Numerous studies have systematically explored these relationships, yielding valuable insights for the rational design of more potent and selective compounds.

Key Substitutions and Their Impact on Anticancer Potency

Substitutions at the 2- and 5-positions of the benzoxazole ring have been identified as critical determinants of anticancer activity. The introduction of various aryl, heterocyclic, and aliphatic moieties at these positions can significantly modulate the compound's interaction with biological targets.

For instance, 2-aryl substituted benzoxazoles have demonstrated significant cytotoxic effects against a range of cancer cell lines. The nature of the substituent on the aryl ring plays a crucial role. Electron-withdrawing groups, such as nitro and halogen atoms, have been shown to enhance anticancer activity in some series.[3] Conversely, electron-donating groups like methoxy have also been associated with potent activity, highlighting the complex interplay of electronic and steric factors.[5]

The following table summarizes the anticancer activity (IC50 values) of representative benzoxazole derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-MethoxyphenylHMCF-7 (Breast)0.10 ± 0.013[5]
1b 3,4,5-TrimethoxyphenylHA549 (Lung)0.13 ± 0.014[5]
1c 4-ChlorophenylHHT-29 (Colon)0.22 ± 0.017[5]
2a (1H-indol-3-yl)HHepG2 (Liver)10.50[6]
2b 4-(Dimethylamino)phenylHMCF-7 (Breast)15.21[6]
3a Phenyl-NO2A549 (Lung)8.46[1]
3b Phenyl-NH2A549 (Lung)>100[1]

Benchmarking Benzoxazoles: A Comparison with Alternative Heterocycles

In the landscape of anticancer drug discovery, several heterocyclic scaffolds serve as bioisosteric replacements for the benzoxazole core. Benzothiazoles and benzimidazoles are two of the most common alternatives, sharing structural similarities but exhibiting distinct electronic and hydrogen-bonding properties.

A comparative analysis reveals that while all three scaffolds have yielded potent anticancer agents, the choice of the heterocyclic core can significantly influence selectivity and potency against specific cancer cell lines.

HeterocycleKey FeaturesAnticancer Activity Profile
Benzoxazole Oxygen heteroatom, good hydrogen bond acceptor.Broad-spectrum activity against various cancer types. Often targets kinases and tubulin.
Benzothiazole Sulfur heteroatom, generally more lipophilic than benzoxazole.Potent anticancer activity, with some derivatives showing selectivity for specific cancer cell lines.
Benzimidazole Nitrogen heteroatom, capable of acting as both hydrogen bond donor and acceptor.Wide range of biological activities, including anticancer, often by targeting DNA or topoisomerases.

One study directly compared the anticancer activities of benzoxazole, benzothiazole, and benzimidazole derivatives with identical side chains. The results indicated that the nature of the heteroatom in the five-membered ring can subtly alter the biological activity, with the benzothiazole and benzimidazole analogues sometimes exhibiting comparable or even superior potency to the benzoxazole counterparts against certain cell lines.

Experimental Validation: Protocols for Key Anticancer Assays

The evaluation of the anticancer potential of benzoxazole derivatives relies on a battery of in vitro assays. Below are detailed protocols for some of the most commonly employed methods.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[9][10]

Caspase-3 Activation Assay for Apoptosis Detection

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[11][12]

Protocol:

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by activated caspase-3.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate, which is proportional to the caspase-3 activity.[13][14]

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[15][16]

Protocol:

  • Assay Setup: In a microplate, combine the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Inhibitor Addition: Add the benzoxazole derivatives at various concentrations to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Quantify the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence or fluorescence-based). The inhibitory activity is determined by the reduction in signal compared to the control without the inhibitor.[17][18][19]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis cell_seeding Seed Cancer Cells treatment Treat with Benzoxazole Derivatives cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt caspase Caspase-3 Assay (Apoptosis) treatment->caspase vegfr2 VEGFR-2 Assay (Kinase Inhibition) treatment->vegfr2 ic50 Determine IC50 Values mtt->ic50 sar Structure-Activity Relationship Analysis caspase->sar vegfr2->sar signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK->Angiogenesis

References

Validating the Mechanism of Action of Benzo[d]oxazole-4-carboxylic Acid Derivatives as Potent FLT3-ITD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Benzo[d]oxazole-4-carboxylic acid derivative, herein referred to as Compound T24, with established FMS-like tyrosine kinase 3 (FLT3) inhibitors. The focus of this guide is to validate the mechanism of action of Compound T24 as a potent inhibitor of FLT3 with internal tandem duplication (ITD) mutations, a key therapeutic target in Acute Myeloid Leukemia (AML). This document presents supporting experimental data, detailed protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to FLT3-ITD in AML

The FMS-like tyrosine kinase 3 (FLT3) receptor plays a crucial role in the normal development of hematopoietic stem cells.[1] In approximately 30% of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase.[1] This uncontrolled signaling promotes the proliferation and survival of leukemic cells, and is associated with a poor prognosis. Therefore, inhibitors targeting FLT3-ITD have become a critical component of AML therapy.

Benzo[d]oxazole derivatives have emerged as a promising class of compounds with potent inhibitory activity against FLT3-ITD.[2] This guide focuses on a specific derivative, Compound T24, which has demonstrated significant potency in preclinical studies.

Comparative Analysis of FLT3-ITD Inhibitors

The therapeutic landscape for FLT3-mutated AML includes several approved and investigational inhibitors. This section compares the in vitro potency of the benzo[d]oxazole derivative, Compound T24, with established FLT3 inhibitors: Quizartinib, Gilteritinib, Crenolanib, and Sunitinib.

In Vitro Inhibitory Activity against FLT3-ITD

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Compound T24 and comparator drugs against the FLT3-ITD kinase.

CompoundFLT3-ITD IC50 (nM)Cell Line/Assay ConditionReference
Compound T24 (Benzo[d]oxazole) 0.41 Enzymatic Assay[2]
Quizartinib0.50MV4-11 Cellular Phosphorylation[3]
Gilteritinib0.7 - 1.8Cellular Assay (media)[4]
Crenolanib~2Cellular Autophosphorylation[5]
Sunitinib50Cellular Phosphorylation[6]
Table 1: Comparison of in vitro potency of FLT3-ITD inhibitors.
Anti-Proliferative Activity in FLT3-ITD+ AML Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a crucial indicator of its potential therapeutic efficacy. The MV4-11 cell line, which harbors an endogenous FLT3-ITD mutation, is a standard model for evaluating the anti-proliferative effects of FLT3 inhibitors.

CompoundMV4-11 IC50 (nM)Reference
Compound T24 (Benzo[d]oxazole) 37 [2]
Quizartinib0.40[3]
Gilteritinib0.92[7]
Crenolanib1.3[8]
Sunitinib8[6]
Table 2: Comparison of anti-proliferative activity in the MV4-11 AML cell line.
Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its safety profile. Off-target inhibition can lead to undesirable side effects. This table presents the IC50 values of the comparator drugs against other important kinases. Data for Compound T24's selectivity is a key area for further investigation.

Compoundc-Kit IC50 (nM)PDGFRβ IC50 (nM)VEGFR2 IC50 (nM)Reference
Quizartinib4.8 (Kd)--[9]
Gilteritinib102--[4]
Crenolanib>100--[10]
Sunitinib-280[6]
Table 3: Kinase selectivity of comparator FLT3 inhibitors.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a novel FLT3-ITD inhibitor like Compound T24 involves a series of well-defined in vitro and cellular assays.

In Vitro FLT3 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the FLT3 enzyme. The amount of ADP produced in the kinase reaction is measured using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).[11][12][13]

Protocol:

  • Reagents: Recombinant FLT3-ITD enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., a generic tyrosine kinase substrate peptide), test compound (Compound T24), and a detection reagent (e.g., ADP-Glo™).[12]

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the test compound, recombinant FLT3-ITD enzyme, and the substrate/ATP mixture. c. Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).[12] d. Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and measuring the luminescent signal with a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular FLT3 Autophosphorylation Assay

This assay assesses the inhibitor's ability to block the constitutive autophosphorylation of FLT3-ITD in a cellular context.

Principle: FLT3-ITD is constitutively phosphorylated in AML cells. An inhibitor will reduce the level of phosphorylated FLT3, which can be detected by Western blotting or ELISA.[14]

Protocol:

  • Cell Line: Use a human AML cell line with an endogenous FLT3-ITD mutation, such as MV4-11 or MOLM-13.

  • Procedure: a. Seed the cells in a culture plate and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours). b. Lyse the cells and determine the total protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a membrane. d. Probe the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. e. Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for p-FLT3 and total FLT3. Normalize the p-FLT3 signal to the total FLT3 signal and determine the IC50 for inhibition of autophosphorylation.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth and viability of FLT3-ITD-dependent cancer cells.

Principle: Inhibition of FLT3-ITD signaling should lead to a decrease in the proliferation of AML cells that are dependent on this pathway for their survival.

Protocol:

  • Cell Line: MV4-11 or MOLM-13 cells.

  • Procedure: a. Seed the cells in a 96-well plate.[15] b. Treat the cells with a range of concentrations of the test compound for a period of 48 to 72 hours.[15] c. Measure cell viability using a colorimetric or luminescent assay, such as MTT, CCK-8, or CellTiter-Glo.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for anti-proliferative activity.

Visualizing the Mechanism and Workflow

Diagrams are essential for clearly communicating complex biological pathways and experimental processes.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Compound_T24 Benzo[d]oxazole (Compound T24) Compound_T24->FLT3_ITD Inhibition

Caption: FLT3-ITD Signaling Pathway and Inhibition by Benzo[d]oxazole.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_in_vivo In Vivo Validation Kinase_Assay 1. In Vitro FLT3 Kinase Assay Selectivity 2. Kinase Selectivity Profiling Kinase_Assay->Selectivity Phospho_Assay 3. Cellular FLT3 Autophosphorylation Assay Selectivity->Phospho_Assay Prolif_Assay 4. AML Cell Proliferation Assay Phospho_Assay->Prolif_Assay Animal_Model 5. AML Xenograft Mouse Model Prolif_Assay->Animal_Model End Validated FLT3-ITD Inhibitor Candidate Animal_Model->End Start Novel Benzo[d]oxazole Compound T24 Start->Kinase_Assay

Caption: Experimental Workflow for Validating FLT3-ITD Inhibitors.

Conclusion

The benzo[d]oxazole derivative, Compound T24, demonstrates highly potent in vitro inhibition of FLT3-ITD and significant anti-proliferative activity against the FLT3-ITD positive AML cell line, MV4-11. Its potency is comparable to or greater than several established FLT3 inhibitors. The provided experimental protocols offer a clear framework for the continued validation of Compound T24's mechanism of action. Further studies, particularly comprehensive kinase selectivity profiling and in vivo efficacy in AML models, are warranted to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers and drug developers in the field of targeted cancer therapy.

References

A Comparative Analysis of the ADME-Tox Properties of Benzoxazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of drug candidates is paramount to successful therapeutic development. This guide provides a comparative analysis of the ADME-Tox properties of selected benzoxazole derivatives, a class of heterocyclic compounds with diverse and significant pharmacological activities. The information is compiled from various studies to offer a broad overview and is supplemented with detailed experimental protocols for key assays.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties. However, optimizing the ADME-Tox profile of these derivatives is a critical step in translating their biological activity into safe and effective drugs. This guide aims to provide a comparative framework for evaluating these properties.

Comparative ADME-Tox Data

The following tables summarize the available quantitative data for a selection of benzoxazole derivatives from various research publications. It is important to note that the experimental conditions may have varied between studies, and this data should be used as a comparative reference with this caveat in mind.

Table 1: In Vitro Permeability and Metabolic Stability of Selected Benzoxazole Derivatives

Compound IDDerivative ClassCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Data Source(s)
BZ-1 2-Arylbenzoxazole5.2 ± 0.645 ± 5Fictional, for illustration
BZ-2 2-Aminobenzoxazole1.8 ± 0.3> 60Fictional, for illustration
BZ-3 2-Mercaptobenzoxazole8.9 ± 1.125 ± 3Fictional, for illustration
BZ-4 Benzoxazole-5-carboxamide0.5 ± 0.115 ± 2Fictional, for illustration

Note: The data in this table is illustrative due to the difficulty in finding a comprehensive, directly comparable dataset in the public domain. Researchers should consult original publications for specific compound data.

Table 2: In Vitro Toxicity Profile of Selected Benzoxazole Derivatives

Compound IDCytotoxicity (HepG2, IC₅₀, µM)Cytotoxicity (MCF-7, IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Ames Test ResultData Source(s)
12d 23.6144.09Not ReportedNot Reported[1][2]
12f 36.9622.54Not ReportedNot Reported[1][2]
12i 27.3027.99Not ReportedNot Reported[1][2]
13a 25.4732.47Not ReportedNot Reported[1][2]
14b Not ReportedNot ReportedNot ReportedNot Reported[3][4][5]
14l Not ReportedNot ReportedNot ReportedNot Reported[3][4][5]
14o Not ReportedNot ReportedNot ReportedNot Reported[3][4][5]
TD4 Not ReportedNot ReportedNot ReportedMutagenic[6][7]
TD5 CytotoxicCytotoxicNot ReportedNot Mutagenic[6][7]

Note: Some benzoxazole derivatives have shown cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. For instance, compounds 12d, 12f, 12i, and 13a displayed varying levels of cytotoxicity[1][2]. In mutagenicity studies, while many benzoxazole derivatives are found to be non-mutagenic, some, like derivative TD4, have shown mutagenic potential in the Ames test[6][7].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADME-Tox data. Below are summaries of standard protocols for key in vitro assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The permeability of a compound is assessed by measuring its transport across this cell monolayer.

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seed cells on Transwell inserts Caco2_Culture->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation TEER_Measurement Measure TEER for monolayer integrity Differentiation->TEER_Measurement Add_Compound Add test compound to apical or basolateral side TEER_Measurement->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sampling Sample from receiver compartment at time points Incubation->Sampling Quantification Quantify compound concentration (LC-MS/MS) Sampling->Quantification Papp_Calculation Calculate Papp value Quantification->Papp_Calculation Efflux_Ratio Determine Efflux Ratio (for bidirectional assay) Papp_Calculation->Efflux_Ratio Microsomal_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis Prepare_Mix Prepare incubation mixture (microsomes, buffer, compound) Add_NADPH Initiate reaction by adding NADPH Prepare_Mix->Add_NADPH Incubate_37C Incubate at 37°C Add_NADPH->Incubate_37C Time_Points Collect aliquots at different time points Incubate_37C->Time_Points Quench Stop reaction with cold acetonitrile Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Parameters Calculate t½ and intrinsic clearance (CLint) Analyze_Supernatant->Calculate_Parameters hERG_Workflow cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Cell_Prep Prepare hERG-expressing cells Patch_Cell Establish whole-cell patch-clamp configuration Cell_Prep->Patch_Cell Record_Baseline Record baseline hERG current Patch_Cell->Record_Baseline Apply_Compound Apply test compound at various concentrations Record_Baseline->Apply_Compound Record_Post_Compound Record hERG current in the presence of compound Apply_Compound->Record_Post_Compound Measure_Current Measure current inhibition Record_Post_Compound->Measure_Current Concentration_Response Generate concentration-response curve Measure_Current->Concentration_Response Calculate_IC50 Calculate IC₅₀ value Concentration_Response->Calculate_IC50 Ames_Test_Workflow cluster_incubation Incubation cluster_analysis Analysis Prepare_Mix Mix bacteria, test compound, and S9 mix (optional) Pour_Plate Pour mixture onto minimal glucose agar plates Prepare_Mix->Pour_Plate Incubate_Plate Incubate plates at 37°C for 48-72 hours Pour_Plate->Incubate_Plate Count_Colonies Count revertant colonies Incubate_Plate->Count_Colonies Compare_Controls Compare to negative and positive controls Count_Colonies->Compare_Controls Determine_Mutagenicity Determine mutagenic potential Compare_Controls->Determine_Mutagenicity

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary: Based on analogous compounds, Benzo[d]oxazole-4-carboxylic acid is anticipated to be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[5][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact which may cause irritation.[1][2][3] The selection of glove material should be confirmed for compatibility.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.A particulate filter conforming to EN 143 may be appropriate.[6] This minimizes the inhalation of dust which can cause respiratory tract irritation.[1][3]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[5] Wash hands thoroughly after handling.[1][3]Reduces the risk of accidental ingestion or skin absorption.

Experimental Protocols: Handling and Disposal Workflow

Adherence to a strict operational workflow is critical for safety and to maintain the integrity of experimental procedures.

Preparation and Handling:
  • Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[6]

  • PPE Donning: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Handle this compound in a designated area, such as a ventilated balance enclosure or a chemical fume hood, to control dust. Use appropriate tools (e.g., spatulas) for transfers. Avoid generating dust.[3]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Disposal Plan:
  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • Containerization: Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, sealed, and labeled container.

  • Disposal: Dispose of contents and container in accordance with all applicable federal, state, and local regulations.[1][5] This may involve incineration at an approved waste disposal plant.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh & Transfer (Control Dust) don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Tools experiment->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via Approved Vendor segregate_waste->dispose

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.